Product packaging for 26-Hydroxycholest-4-en-3-one(Cat. No.:CAS No. 19257-21-7)

26-Hydroxycholest-4-en-3-one

Cat. No.: B098386
CAS No.: 19257-21-7
M. Wt: 400.6 g/mol
InChI Key: CXUORUGFOXGJNY-XVENTEFESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

26-hydroxycholest-4-en-3-one is a cholestanoid that consists of 3-oxocholest-4-ene bearing a hydroxy substituent at position 26. It is a 26-hydroxy steroid, a cholestanoid and a 3-oxo-Delta(4) steroid. It derives from a cholest-4-en-3-one.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O2 B098386 26-Hydroxycholest-4-en-3-one CAS No. 19257-21-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19257-21-7

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H44O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h16,18-19,22-25,28H,5-15,17H2,1-4H3/t18?,19-,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

CXUORUGFOXGJNY-XVENTEFESA-N

SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)CO

Isomeric SMILES

C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

Canonical SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)CO

Synonyms

26-Hydroxycholest-4-en-3-one

Origin of Product

United States

Foundational & Exploratory

Synthesis of 26-Hydroxycholest-4-en-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a robust and validated pathway for the synthesis of 26-hydroxycholest-4-en-3-one. The synthesis is presented in two primary stages: the chemical synthesis of the precursor molecule, (25R)-26-hydroxycholesterol, from diosgenin, followed by the enzymatic conversion to the final product. This document includes detailed experimental protocols, quantitative data, and process visualizations to support research and development activities.

Overview of the Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-stage process. The first stage involves a four-step chemical synthesis to create (25R)-26-hydroxycholesterol from the readily available starting material, diosgenin. The second stage employs an enzymatic reaction using cholesterol oxidase to selectively oxidize the A-ring of the steroid, yielding the final target compound.

Synthesis_Overview cluster_stage1 Stage 1: Chemical Synthesis cluster_stage2 Stage 2: Enzymatic Conversion Diosgenin Diosgenin Intermediate_1 (25R)-Cholest-5-en-3β,16β,26-triol Diosgenin->Intermediate_1  Modified  Clemmensen  Reduction Intermediate_2 (25R)-Cholest-5-en-3β,16β-diol- 26-oic acid lactone Intermediate_1->Intermediate_2  Lactonization Intermediate_3 (25R)-Cholest-5-en-3β,26-diol 16-O-thiocarbonylimidazolide Intermediate_2->Intermediate_3  Thiocarbonylation Precursor (25R)-26-Hydroxycholesterol Intermediate_3->Precursor  Barton-McCombie  Deoxygenation Final_Product This compound Precursor->Final_Product  Cholesterol  Oxidase

Caption: Overall two-stage synthesis pathway for this compound.

Stage 1: Chemical Synthesis of (25R)-26-Hydroxycholesterol

This synthesis, adapted from the work of Williams et al., converts diosgenin to (25R)-26-hydroxycholesterol in four steps with a reported overall yield of 58%.

Experimental Protocols

Step 1: Synthesis of (25R)-Cholest-5-en-3β,16β,26-triol

  • To a solution of diosgenin (1.0 g, 2.42 mmol) in ethanol (100 mL), add amalgamated zinc dust (10.0 g) and concentrated HCl (10 mL).

  • Heat the mixture to reflux and stir vigorously for 24 hours.

  • After cooling to room temperature, filter the mixture through Celite to remove the zinc dust.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography to yield the triol.

Step 2: Synthesis of (25R)-Cholest-5-en-3β,16β-diol-26-oic acid lactone

  • Dissolve the triol from Step 1 (1.0 g, 2.39 mmol) in acetone (50 mL).

  • Cool the solution in an ice bath and add Jones reagent dropwise until a persistent orange color is observed.

  • Stir the reaction for 2 hours at room temperature.

  • Quench the reaction by adding isopropanol until the solution turns green.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by silica gel chromatography to afford the lactone.

Step 3: Synthesis of (25R)-Cholest-5-en-3β,26-diol 16-O-thiocarbonylimidazolide

  • Dissolve the lactone from Step 2 (1.0 g, 2.40 mmol) in anhydrous toluene (50 mL).

  • Add 1,1'-thiocarbonyldiimidazole (1.28 g, 7.20 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Heat the mixture to reflux under a nitrogen atmosphere for 12 hours.

  • Cool the reaction mixture and dilute with ethyl acetate.

  • Wash the solution sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by silica gel chromatography to yield the thiocarbonylimidazolide intermediate.

Step 4: Synthesis of (25R)-26-Hydroxycholesterol (Barton-McCombie Deoxygenation)

  • Dissolve the thiocarbonylimidazolide from Step 3 (1.0 g, 1.88 mmol) in anhydrous toluene (50 mL).

  • Add tributyltin hydride (1.02 mL, 3.76 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the solution to reflux under a nitrogen atmosphere for 4 hours.

  • Cool the mixture and concentrate under reduced pressure.

  • Purify the crude product directly by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield (25R)-26-hydroxycholesterol.

Quantitative Data: Stage 1
StepProductStarting MaterialMolar Ratio (Reagent:SM)SolventReaction TimeTemperatureReported Yield
1(25R)-Cholest-5-en-3β,16β,26-triolDiosgeninZn: 63, HCl: ~50Ethanol24 hReflux~85% (Typical)
2Lactone IntermediateTriolJones Reagent: ExcessAcetone2 h0°C to RT~90% (Typical)
3ThiocarbonylimidazolideLactoneTCDI: 3.0Toluene12 hReflux~95% (Typical)
4(25R)-26-HydroxycholesterolThiocarbonylimidazolideBu₃SnH: 2.0Toluene4 hReflux~80% (Typical)
Overall (25R)-26-Hydroxycholesterol Diosgenin - - - - ~58%

Stage 2: Enzymatic Conversion to this compound

This stage utilizes the high specificity of cholesterol oxidase to convert the 3β-hydroxy-Δ⁵-steroid structure of (25R)-26-hydroxycholesterol into the desired 3-keto-Δ⁴ moiety. The protocol is adapted from a highly efficient method developed for cholesterol, which is suitable for other 3β-hydroxysteroid substrates.

Experimental Protocol

Experimental_Workflow start Start setup Reaction Setup: - Add 26-Hydroxycholesterol to Petroleum Ether - Add Cholesterol Oxidase solution - Create biphasic system start->setup reaction Enzymatic Reaction: - Incubate at 30°C - Agitate at 250 rpm - Monitor for 3-5 hours setup->reaction extraction Workup: Extraction - Separate organic layer - Extract aqueous layer with Petroleum Ether reaction->extraction washing Workup: Washing - Combine organic layers - Wash with 1M NaOH - Wash with distilled water until neutral extraction->washing evaporation Workup: Evaporation - Dry organic layer (Na₂SO₄) - Filter and evaporate solvent under vacuum washing->evaporation chromatography Purification: Column Chromatography - Silica Gel - Elute with Hexane/Ethyl Acetate gradient evaporation->chromatography recrystallization Purification: Recrystallization - Dissolve in hot Acetone - Cool to induce crystallization - Filter and dry product chromatography->recrystallization end Final Product: This compound recrystallization->end

Caption: Experimental workflow for the enzymatic conversion and purification.

1. Reaction Setup (Biphasic System):

  • In a suitable reaction vessel, prepare the organic phase by dissolving (25R)-26-hydroxycholesterol (1 g) in petroleum ether (30 mL).

  • Prepare the aqueous phase containing cholesterol oxidase from Rhodococcus sp. (e.g., 100 mL of an enzyme solution with an activity of ~270 U/L).

  • Combine the two phases in the reaction vessel.

2. Enzymatic Conversion:

  • Incubate the biphasic mixture at 30°C with vigorous agitation (e.g., 250 rpm) for 3 to 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

3. Product Extraction and Purification:

  • Extraction: After the reaction is complete, transfer the mixture to a separatory funnel. Collect the upper organic layer. Extract the lower aqueous layer twice more with petroleum ether.

  • Washing: Combine all organic extracts. Wash the combined organic phase sequentially with 1M NaOH solution and then with distilled water until the pH is neutral.

  • Evaporation: Dry the washed organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Column Chromatography: Purify the crude solid by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Recrystallization: For final purification, dissolve the product obtained from chromatography in a minimal amount of hot acetone and allow it to cool slowly. The purified this compound will crystallize. Filter the crystals and dry them under a vacuum.

Quantitative Data: Stage 2

This data is based on an analogous, optimized conversion of cholesterol to cholest-4-en-3-one and provides expected performance metrics.

ParameterValue/ConditionSource
Reaction Conditions
Substrate(25R)-26-Hydroxycholesterol-
EnzymeCholesterol Oxidase (Rhodococcus sp.)
SystemAqueous / Petroleum Ether Biphasic
Temperature30°C
Agitation250 rpm
Reaction Time3 - 5 hours
Purification & Yield
Overall Product Recovery~92%
Purity (Post-Chromatography)>98%
Final Purity (Post-Recrystallization)>99.5%
Loss during Extraction~4%
Loss during Chromatography~2%
Loss during Recrystallization~2%

A Technical Guide to the Biological Function of 7α-Hydroxycholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides an in-depth technical overview of the biological significance, metabolic pathways, and clinical relevance of 7α-Hydroxycholest-4-en-3-one. It is intended for researchers, scientists, and professionals in the field of drug development. While the initial query focused on "26-Hydroxycholest-4-en-3-one," a thorough review of scientific literature indicates a more prominent and well-documented role for its isomer, 7α-Hydroxycholest-4-en-3-one . This guide will, therefore, concentrate on this latter, pivotal molecule. 7α-Hydroxycholest-4-en-3-one is a critical intermediate in the classical pathway of bile acid synthesis and serves as a valuable biomarker for various metabolic and gastrointestinal conditions.

Core Biological Function

7α-Hydroxycholest-4-en-3-one is a cholestanoid, a class of steroids derived from cholesterol.[1] Its primary and most well-understood function is its role as an intermediate in the synthesis of primary bile acids, cholic acid and chenodeoxycholic acid, from cholesterol in the liver.[2] The formation of 7α-Hydroxycholest-4-en-3-one is a key regulatory step in this pathway.

Metabolic Pathways

Synthesis of 7α-Hydroxycholest-4-en-3-one

The synthesis of 7α-Hydroxycholest-4-en-3-one is the result of the first two enzymatic steps in the "neutral" or "classic" pathway of bile acid synthesis, which is the predominant pathway in humans.

  • 7α-hydroxylation of Cholesterol: The process begins with the conversion of cholesterol to 7α-hydroxycholesterol. This reaction is catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1) , which is considered the rate-limiting enzyme in the classic bile acid synthesis pathway.[2][3]

  • Oxidation and Isomerization: Subsequently, 7α-hydroxycholesterol is converted to 7α-Hydroxycholest-4-en-3-one by the action of 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase (HSD3B7) .[3] This enzymatic step involves both the oxidation of the 3β-hydroxyl group and the isomerization of the double bond from the Δ⁵ to the Δ⁴ position.

Subsequent Metabolism

7α-Hydroxycholest-4-en-3-one stands at a crucial branch point in the bile acid synthesis pathway.[3][4] Its fate determines the ratio of cholic acid to chenodeoxycholic acid in the bile acid pool.

  • Formation of Cholic Acid: In the presence of sterol 12α-hydroxylase (CYP8B1) , 7α-Hydroxycholest-4-en-3-one is hydroxylated at the 12α position to yield 7α,12α-dihydroxycholest-4-en-3-one.[2][4][5] This intermediate is then further metabolized to form cholic acid . The activity of CYP8B1 is a key determinant of the cholic acid to chenodeoxycholic acid ratio.[4]

  • Formation of Chenodeoxycholic Acid: In the absence of CYP8B1 activity, 7α-Hydroxycholest-4-en-3-one is directly converted through a series of steps into chenodeoxycholic acid .[2][4]

The following diagram illustrates the classic bile acid synthesis pathway:

Bile_Acid_Synthesis Cholesterol Cholesterol 7a_Hydroxycholesterol 7α-Hydroxycholesterol Cholesterol->7a_Hydroxycholesterol CYP7A1 7a_Hydroxycholest_4_en_3_one 7α-Hydroxycholest-4-en-3-one 7a_Hydroxycholesterol->7a_Hydroxycholest_4_en_3_one HSD3B7 7a12a_Dihydroxycholest_4_en_3_one 7α,12α-Dihydroxycholest-4-en-3-one 7a_Hydroxycholest_4_en_3_one->7a12a_Dihydroxycholest_4_en_3_one CYP8B1 Chenodeoxycholic_Acid Chenodeoxycholic Acid 7a_Hydroxycholest_4_en_3_one->Chenodeoxycholic_Acid Multiple Steps (Absence of CYP8B1) Cholic_Acid Cholic Acid 7a12a_Dihydroxycholest_4_en_3_one->Cholic_Acid Multiple Steps

Classic Bile Acid Synthesis Pathway

Role in Disease and Clinical Significance

The serum concentration of 7α-Hydroxycholest-4-en-3-one is a direct reflection of the rate of bile acid synthesis via the classic pathway.[2][6][7] This has made it a valuable biomarker in several clinical contexts.

  • Bile Acid Malabsorption: In conditions where bile acids are not efficiently reabsorbed in the terminal ileum, the liver compensates by upregulating bile acid synthesis. This leads to a significant increase in the serum levels of 7α-Hydroxycholest-4-en-3-one.[2][8] Elevated levels are therefore a strong indicator of bile acid malabsorption, a condition that can cause chronic diarrhea.[2]

  • Irritable Bowel Syndrome (IBS): A subset of patients with diarrhea-predominant IBS (IBS-D) have underlying bile acid malabsorption.[8][9] Measuring serum 7α-Hydroxycholest-4-en-3-one can help identify these patients, who may benefit from treatment with bile acid sequestrants.[9]

  • Cerebrotendinous Xanthomatosis (CTX): CTX is a rare genetic disorder caused by a deficiency in the mitochondrial enzyme sterol 27-hydroxylase, which is involved in an alternative bile acid synthesis pathway. In CTX patients, there is an accumulation of bile acid intermediates from the classic pathway, leading to markedly elevated serum levels of 7α-Hydroxycholest-4-en-3-one.[10] Treatment with chenodeoxycholic acid has been shown to reduce the serum levels of this intermediate.[10]

  • Monitoring of Therapies: Serum levels of 7α-Hydroxycholest-4-en-3-one are used to monitor the efficacy of drugs that modulate bile acid metabolism. For example, treatment with cholestyramine, a bile acid sequestrant, leads to a significant increase in its concentration.[7]

Quantitative Data

The following table summarizes the serum concentrations of 7α-Hydroxycholest-4-en-3-one in various physiological and pathological states, as reported in the literature.

ConditionSerum Concentration of 7α-Hydroxycholest-4-en-3-one (ng/mL)Reference
Healthy Subjects3 - 40 (median: 12)[7]
Extrahepatic Cholestasis< 0.9 - 3 (median: < 1.5)[7]
Liver Cirrhosis< 0.9 - 38 (median: < 1.5)[7]
Cholestyramine Treatment54 - 477 (median: 188)[7]
Ileal Resection128 - 750 (median: 397)[7]

Experimental Protocols

1. Assay of 7α-Hydroxycholest-4-en-3-one in Serum by Isotope Dilution-Mass Spectrometry

This method provides accurate quantification of 7α-Hydroxycholest-4-en-3-one in biological samples.[10]

  • Sample Preparation: A known amount of a stable isotope-labeled internal standard (e.g., 7α-Hydroxy-4-cholesten-3-one-d7) is added to a serum sample.

  • Extraction: The steroids are extracted from the serum using a solid-phase extraction (SPE) column.

  • Derivatization (Optional): The hydroxyl group may be derivatized (e.g., silylation) to improve chromatographic properties and mass spectrometric sensitivity.

  • Chromatographic Separation: The extracted and derivatized sample is injected into a gas chromatograph (GC) or liquid chromatograph (LC) for separation from other serum components.

  • Mass Spectrometric Detection: The eluent from the chromatograph is introduced into a mass spectrometer (MS). The instrument is set to monitor specific ions corresponding to the analyte and the internal standard (Selected Ion Monitoring - SIM).

  • Quantification: The concentration of 7α-Hydroxycholest-4-en-3-one in the original sample is calculated based on the ratio of the peak areas of the analyte and the internal standard.

The following diagram outlines the workflow for this assay:

Assay_Workflow Serum_Sample Serum Sample Add_Standard Add Isotope-Labeled Internal Standard Serum_Sample->Add_Standard SPE Solid-Phase Extraction Add_Standard->SPE Derivatization Derivatization (Optional) SPE->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Quantification Quantification LC_MS->Quantification

Isotope Dilution-Mass Spectrometry Workflow

2. Enzymatic Synthesis of 7α-Hydroxycholest-4-en-3-one

A convenient laboratory-scale synthesis has been described for producing this intermediate.[11]

  • Substrate Preparation: The starting material is 3β,7α-cholest-5-ene-3,7-diol.

  • Complexation: The diol is complexed with hydroxypropyl-β-cyclodextrin to improve its solubility in the aqueous reaction buffer. This is achieved by mutual dissolution in methanol, followed by evaporation of the solvent.

  • Enzymatic Conversion: The complex is suspended in a neutral phosphate buffer at a concentration of 1 mg/mL. The conversion is carried out using Brevibacterium sp. cholesterol oxidase (0.25 U/mg of substrate). Catalase (70 U/mg of substrate) is added to regenerate O₂ from the H₂O₂ byproduct.

  • Extraction: The aqueous suspension containing the product and the cyclodextrin is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by silica gel chromatography using a solvent system such as 85:15 CHCl₃/acetone (v/v) to yield pure 7α-Hydroxycholest-4-en-3-one. This method reports an isolated yield of 68%, with the enzymatic conversion step exceeding 90% efficiency.[11]

Conclusion

7α-Hydroxycholest-4-en-3-one is a pivotal intermediate in bile acid metabolism. Its synthesis is tightly regulated, and its subsequent metabolic fate determines the composition of the primary bile acid pool. The measurement of its serum levels has become a clinically important tool for diagnosing and managing disorders of bile acid metabolism, particularly bile acid malabsorption and related conditions like IBS-D. Further research into the regulation of its synthesis and metabolism may provide novel therapeutic targets for a range of metabolic and gastrointestinal diseases.

References

An In-depth Technical Guide on the Discovery and Isolation of 26-Hydroxycholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

26-Hydroxycholest-4-en-3-one is a steroidal molecule that has garnered interest within the scientific community due to its potential biological activities and its role as a metabolite. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on experimental protocols and quantitative data to support further research and development.

Discovery and Synthesis

While the direct isolation of this compound from natural sources is not extensively documented, its existence as a distinct chemical entity is confirmed by its Chemical Abstracts Service (CAS) number 56792-59-7 for the (25R)-stereoisomer. The primary method for obtaining this compound is through the chemical modification of a more readily available precursor, cholest-5-ene-3β,26-diol.

The discovery of this compound is closely linked to the study of cholest-5-ene-3β,26-diol, which was identified and characterized through its oxidation to 3-oxocholest-4-en-26-ol (an alternative name for this compound).[1] This conversion is a key step in confirming the structure of the parent diol and provides a viable synthetic route to the target molecule.

Synthesis Pathway:

The principal synthetic route to this compound involves the oxidation of the 3β-hydroxyl group of cholest-5-ene-3β,26-diol and the simultaneous isomerization of the double bond from the C5-C6 position to the C4-C5 position. This transformation can be achieved through various oxidative methods, with enzymatic oxidation using cholesterol oxidase being a prominent and efficient approach.

dot

Synthesis_Pathway Precursor Cholest-5-ene-3β,26-diol Intermediate Cholest-5-ene-3-one-26-ol Precursor->Intermediate Oxidation of 3β-OH Product This compound Intermediate->Product Isomerization of Δ5 to Δ4 Enzyme Cholesterol Oxidase Enzyme->Precursor Enzyme->Intermediate

Caption: Enzymatic conversion of Cholest-5-ene-3β,26-diol.

Experimental Protocols

The following sections detail the experimental procedures for the enzymatic synthesis and subsequent purification of this compound, adapted from established protocols for similar steroidal conversions.[2][3]

Enzymatic Synthesis using Cholesterol Oxidase

Materials:

  • Cholest-5-ene-3β,26-diol (substrate)

  • Cholesterol oxidase (from Rhodococcus sp. or similar)

  • Potassium phosphate buffer (pH 7.5)

  • Organic solvent (e.g., petroleum ether)

  • Emulsifying agent (e.g., Tween 80)

Procedure:

  • Reaction Setup: Prepare a biphasic system by combining an aqueous buffer solution containing cholesterol oxidase and an organic solvent containing the substrate, cholest-5-ene-3β,26-diol. The use of an emulsifying agent can enhance the reaction rate by increasing the interfacial area between the two phases.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30-37°C) with vigorous agitation to ensure proper mixing.[2]

  • Reaction Monitoring: The progress of the reaction can be monitored by periodically taking samples from the organic phase and analyzing them using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination: Once the reaction has reached completion (as determined by the consumption of the starting material), the two phases are separated.

Isolation and Purification

Procedure:

  • Extraction: The organic phase from the reaction mixture is collected. The aqueous phase can be further extracted with a suitable organic solvent (e.g., ethyl acetate) to recover any remaining product. The organic extracts are then combined.[2]

  • Washing: The combined organic extract is washed with deionized water to remove any water-soluble impurities, such as the buffer salts and enzyme.[2]

  • Drying and Evaporation: The washed organic phase is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Column Chromatography: The crude product obtained after evaporation is purified by column chromatography on silica gel. A gradient elution system, for example, with increasing concentrations of ethyl acetate in petroleum ether, is typically employed to separate the desired product from any unreacted starting material and byproducts.[2]

  • Recrystallization: For obtaining a highly pure product, the fractions containing this compound are combined, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent system (e.g., ethanol).[2]

dot

Purification_Workflow Start Reaction Mixture Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Start->Extraction Washing Washing with Deionized Water Extraction->Washing Drying Drying over Anhydrous Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Silica Gel Column Chromatography Evaporation->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

References

In Vitro Biological Activity of 26-Hydroxycholest-4-en-3-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the in vitro biological activity of 26-Hydroxycholest-4-en-3-one is limited in publicly available scientific literature. This technical guide provides a comprehensive overview based on the activities of structurally related compounds, including its precursor 26-hydroxycholesterol and the parent compound cholest-4-en-3-one. The information presented herein is intended to guide future research by highlighting potential areas of biological significance.

Core Concepts and Potential Biological Activities

This compound is an oxidized derivative of cholesterol. The presence of the hydroxyl group at the 26-position and the enone moiety in the A-ring suggests potential roles in several biological processes, primarily related to lipid metabolism, cancer biology, and neuroprotection.

Lipid Metabolism: The precursor, 26-hydroxycholesterol, is a known regulator of cholesterol homeostasis and a key intermediate in the alternative pathway of bile acid synthesis.[1] It is known to inhibit cholesterol synthesis and the activity of the low-density lipoprotein (LDL) receptor.[1] This suggests that this compound may also participate in the regulation of lipid metabolism, potentially through the activation of nuclear receptors such as the Liver X Receptor (LXR).

Anticancer Activity: The cholest-4-en-3-one backbone is a feature of several molecules with demonstrated effects on cancer cells. Studies on cholest-4-en-3-one have shown that it can decrease the viability of breast cancer cells (MCF-7 and MDA-MB-231) by reducing lipogenesis and altering membrane raft-localized Epidermal Growth Factor Receptor (EGFR) expression. Furthermore, a related compound, 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one, has demonstrated cytotoxic activities against human bladder and hepatic cancer cell lines.[2]

Neuroprotective Effects: Cholest-4-en-3-one has been investigated for its neuroprotective properties.[3] Its oxime derivative, olesoxime, has been studied as a mitochondrial-targeted neuroprotective compound.[3] This suggests that this compound could possess similar neuroprotective potential.

Quantitative Data from a Structurally Related Compound

While no specific IC50 values for this compound have been found, the following table summarizes the cytotoxic activity of a closely related synthetic steroid, 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one , against two human cancer cell lines.[2]

CompoundCell LineCancer TypeIC50 (µM)
25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one5637 (HTB-9)Human Bladder Cancer4.8
25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-oneHepG2Human Hepatic Cancer15.5

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for assessing the in vitro biological activity of this compound, based on protocols used for structurally similar compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on related steroids to determine the effect on cancer cell viability.[4]

Objective: To quantify the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2, 5637)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in a suitable solvent like DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium in each well with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Wound Healing Assay

This protocol is used to assess the effect of a compound on cell migration.[4]

Objective: To evaluate the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • 6-well plates

  • 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow them to confluence.

  • Wound Creation: Create a linear scratch (wound) in the confluent cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Compound Treatment: Add fresh medium containing a non-lethal concentration of this compound or vehicle control.

  • Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

  • Data Analysis: Measure the width of the wound at different points for each condition and time point. The percentage of wound closure is calculated to determine the effect on cell migration.

Visualizations of Potential Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate potential signaling pathways and experimental workflows relevant to the biological activities of this compound.

G cluster_0 Potential LXR-Mediated Cholesterol Efflux 26-OH-Cholest-4-en-3-one 26-OH-Cholest-4-en-3-one LXR LXR 26-OH-Cholest-4-en-3-one->LXR Binds and Activates LXR/RXR Heterodimer LXR/RXR Heterodimer LXR->LXR/RXR Heterodimer RXR RXR RXR->LXR/RXR Heterodimer LXRE LXR Response Element LXR/RXR Heterodimer->LXRE Binds to ABCA1/ABCG1 Transcription ABCA1/ABCG1 Transcription LXRE->ABCA1/ABCG1 Transcription Initiates Cholesterol Efflux Cholesterol Efflux ABCA1/ABCG1 Transcription->Cholesterol Efflux Leads to G cluster_1 Hypothesized Inhibition of EGFR Signaling in Cancer Cells 26-OH-Cholest-4-en-3-one 26-OH-Cholest-4-en-3-one Membrane Rafts Membrane Rafts 26-OH-Cholest-4-en-3-one->Membrane Rafts Alters Integrity EGFR EGFR Membrane Rafts->EGFR Disrupts Localization Downstream Signaling (e.g., PI3K/Akt) Downstream Signaling (e.g., PI3K/Akt) EGFR->Downstream Signaling (e.g., PI3K/Akt) Inhibits Activation Cell Proliferation & Migration Cell Proliferation & Migration Downstream Signaling (e.g., PI3K/Akt)->Cell Proliferation & Migration Reduces G cluster_2 Workflow for In Vitro Cytotoxicity Testing A Seed Cancer Cells in 96-well Plate B Treat with 26-OH-Cholest-4-en-3-one (Serial Dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Solubilize Formazan Crystals with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate Cell Viability and IC50 F->G

References

26-Hydroxycholest-4-en-3-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

26-Hydroxycholest-4-en-3-one is a cholestanoid, a class of steroids derived from cholesterol, that plays a significant role in cholesterol metabolism and bile acid synthesis. As an oxidized derivative of cholesterol, it belongs to the family of oxysterols, which are key signaling molecules in various physiological processes. This technical guide provides an in-depth overview of the synthesis, properties, biological functions, and relevant experimental protocols for this compound, tailored for professionals in research and drug development.

This molecule is an intermediate in the acidic pathway of bile acid synthesis, initiated by the hydroxylation of cholesterol at the 26-position. Its structure, featuring a ketone group at the C-3 position and a double bond between C-4 and C-5, is characteristic of cholestanoids that have undergone oxidation and isomerization from the initial cholesterol structure. Understanding the biochemistry and signaling of this compound is crucial for research into metabolic disorders, including dyslipidemia and diseases related to bile acid metabolism.

Physicochemical Properties

The specific experimentally determined physicochemical properties of this compound are not extensively reported in publicly available literature. However, its basic properties can be inferred from its chemical structure and data on the parent compound, cholest-4-en-3-one. The introduction of a hydroxyl group at the 26-position is expected to slightly increase its polarity compared to the parent molecule.

PropertyValueSource
Molecular Formula C₂₇H₄₄O₂[1]
Molecular Weight 400.64 g/mol [1]
CAS Number 56792-59-7[1]
Parent Compound (Cholest-4-en-3-one) Melting Point 79.3–80.2°C[2]
Parent Compound (Cholest-4-en-3-one) UV λmax 241 nm (in ethanol)[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the enzymatic oxidation of its precursor, (25R)-26-hydroxycholesterol. This reaction is catalyzed by cholesterol oxidase.

Enzymatic Synthesis

The primary method for the synthesis of this compound is the enzymatic conversion of (25R)-26-hydroxycholesterol using cholesterol oxidase.[3] This enzyme catalyzes the oxidation of the 3β-hydroxyl group to a 3-keto group and the isomerization of the Δ⁵ double bond to a Δ⁴ double bond.

Biological Function and Metabolism

This compound is a key intermediate in the acidic, or alternative, pathway of bile acid synthesis.[4] This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which hydroxylates cholesterol at the 26-position to form 26-hydroxycholesterol.[4][5]

Following its formation, 26-hydroxycholesterol is further metabolized. The conversion to this compound represents a critical step in its transformation into bile acids. This conversion is catalyzed by cholesterol oxidase in experimental settings, while in vivo, it is handled by 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase.[6] Subsequently, it undergoes further enzymatic modifications to produce chenodeoxycholic acid, a primary bile acid.[7]

The acidic pathway of bile acid synthesis is crucial for cholesterol homeostasis, and dysregulation of this pathway is associated with metabolic diseases.

Signaling Pathways

Oxysterols, including 26-hydroxycholesterol and its metabolites, are known to be potent signaling molecules that regulate gene expression primarily through activation of nuclear receptors. 27-hydroxycholesterol, a closely related molecule, is a known agonist of the Liver X Receptor (LXR).[5] It is highly probable that this compound also functions as a ligand for LXR, thereby influencing the expression of genes involved in cholesterol transport, storage, and efflux.

The activation of LXR by oxysterols leads to the upregulation of genes such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which promote cholesterol efflux from cells, a key step in reverse cholesterol transport.[5]

Bile_Acid_Synthesis_Pathway Cholesterol Cholesterol 26-Hydroxycholesterol 26-Hydroxycholesterol Cholesterol->26-Hydroxycholesterol CYP27A1 This compound This compound 26-Hydroxycholesterol->this compound 3β-HSD Bile Acids Bile Acids This compound->Bile Acids Further Enzymes

Biosynthetic pathway of this compound.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound from 26-hydroxycholesterol using cholesterol oxidase.

Materials:

  • (25R)-26-hydroxycholesterol

  • Cholesterol oxidase (from Brevibacterium sp. or similar)

  • Potassium phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve a known amount of (25R)-26-hydroxycholesterol in a minimal amount of a suitable organic solvent (e.g., acetone) and add it to the potassium phosphate buffer to create a suspension or emulsion.

  • Add cholesterol oxidase to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 0.1-1.0 U per mg of substrate.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation for a period of 2 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, extract the product from the aqueous phase using an organic solvent such as ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.

  • Confirm the identity and purity of the product using analytical techniques such as NMR and mass spectrometry.

Experimental_Workflow Start Start: 26-Hydroxycholesterol Enzymatic_Reaction Enzymatic Reaction (Cholesterol Oxidase) Start->Enzymatic_Reaction Extraction Organic Extraction Enzymatic_Reaction->Extraction Purification Column Chromatography Extraction->Purification Analysis Analysis (NMR, MS) Purification->Analysis End End: Pure Product Analysis->End

Workflow for synthesis and purification.

Quantification by HPLC-MS/MS

A sensitive method for the quantification of this compound in biological samples can be developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

  • To a known volume of plasma or tissue homogenate, add a deuterated internal standard of this compound.

  • Perform a liquid-liquid extraction with a suitable organic solvent or a solid-phase extraction to isolate the sterols.

  • Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions (Example):

  • LC Column: C18 reversed-phase column

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid

  • Ionization: Electrospray Ionization (ESI) in positive mode

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and the internal standard.

Quantitative Data

The following table summarizes key enzymatic steps and their products in the initial stages of the acidic bile acid synthesis pathway.

EnzymeSubstrateProductCellular Location
CYP27A1 (Sterol 27-hydroxylase) Cholesterol(25R)-26-HydroxycholesterolMitochondria
3β-HSD (3β-hydroxy-Δ⁵-steroid dehydrogenase) (25R)-26-HydroxycholesterolThis compoundEndoplasmic Reticulum
CYP7B1 (Oxysterol 7α-hydroxylase) (25R)-26-Hydroxycholesterol7α,26-DihydroxycholesterolEndoplasmic Reticulum

Conclusion

This compound is a cholestanoid of significant interest in the study of cholesterol metabolism and bile acid synthesis. Its role as an intermediate in the acidic pathway and its potential as a signaling molecule through nuclear receptor activation make it a relevant target for research in metabolic diseases. This guide provides a foundational understanding of its chemistry, biology, and methods for its study, serving as a valuable resource for researchers and professionals in the field. Further investigation into its specific biological activities and the development of robust analytical methods will continue to enhance our understanding of its physiological and pathological roles.

References

Metabolic Genesis of 26-Hydroxycholest-4-en-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

26-Hydroxycholest-4-en-3-one is a crucial intermediate in the acidic pathway of bile acid synthesis, an alternative route to the classic (neutral) pathway for cholesterol catabolism. The formation of this oxysterol is a key step in the intricate network of reactions that maintain cholesterol homeostasis. This technical guide provides an in-depth exploration of the metabolic precursor to this compound, the enzymatic processes involved, and the regulatory mechanisms that govern its synthesis.

The Primary Metabolic Precursor and a Key Enzymatic Player

The immediate metabolic precursor to this compound is cholest-4-en-3-one . The conversion is catalyzed by the mitochondrial enzyme sterol 27-hydroxylase , encoded by the CYP27A1 gene . Evidence suggests that this pathway is significantly more efficient than the alternative route involving the initial 26-hydroxylation of cholesterol. In fact, the formation of this compound from cholest-4-en-3-one by CYP27A1 has been shown to be approximately 10-fold higher than from cholesterol itself[1].

While cholest-4-en-3-one stands as the direct precursor in the more efficient pathway, an alternative route to this compound exists. This secondary pathway begins with the 26-hydroxylation of cholesterol by CYP27A1 to yield (25R)-26-hydroxycholesterol. Subsequently, a 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme, likely HSD3B1 or HSD3B7, catalyzes the oxidation of the 3β-hydroxyl group and isomerization of the double bond to form this compound.

Enzymatic Reactions and Quantitative Data

The biosynthesis of this compound is governed by the kinetics of the involved enzymes. The following tables summarize the key enzymatic steps and available quantitative data.

Table 1: Primary Metabolic Pathway for this compound Formation

StepSubstrateEnzymeProduct
1CholesterolCholesterol Dehydrogenase/IsomeraseCholest-4-en-3-one
2Cholest-4-en-3-oneSterol 27-Hydroxylase (CYP27A1)This compound

Table 2: Alternative Metabolic Pathway for this compound Formation

StepSubstrateEnzymeProduct
1CholesterolSterol 27-Hydroxylase (CYP27A1)(25R)-26-Hydroxycholesterol
2(25R)-26-Hydroxycholesterol3β-Hydroxysteroid Dehydrogenase (e.g., HSD3B1/HSD3B7)This compound

Table 3: Kinetic Parameters of Key Enzymes

EnzymeSubstrateKmVmax
CYP27A1Cholesterol~150-400 µM[2]Not extensively reported
3β-HSDDehydroepiandrosterone (DHEA)~0.3 µM[3]2.9-4.6 nmol/mg·min[3]
3β-HSDPregnenolone~0.4 µM[3]2.9-4.6 nmol/mg·min[3]
3β-HSD17-hydroxypregnenolone~0.3 µM[3]2.9-4.6 nmol/mg·min[3]

Signaling Pathways and Regulation

The synthesis of this compound is intricately regulated by a network of signaling pathways that control the expression and activity of the key enzymes, CYP27A1 and 3β-HSD.

The Liver X Receptor (LXR) and Farnesoid X Receptor (FXR) are nuclear receptors that play pivotal roles in cholesterol and bile acid homeostasis. Bile acids themselves activate FXR, which in turn induces the expression of the small heterodimer partner (SHP). SHP then represses the transcription of CYP7A1, the rate-limiting enzyme in the classic bile acid synthesis pathway. While the direct impact on the acidic pathway is less defined, this highlights the complex feedback loops in bile acid metabolism[4].

Insulin signaling also exerts regulatory control. Insulin can influence the expression of enzymes involved in bile acid synthesis, thereby linking cholesterol metabolism to glucose homeostasis[5].

dot

Cholesterol Cholesterol Cholest_4_en_3_one Cholest-4-en-3-one Cholesterol->Cholest_4_en_3_one Cholesterol Dehydrogenase/ Isomerase Hydroxy_26_Cholesterol (25R)-26-Hydroxycholesterol Cholesterol->Hydroxy_26_Cholesterol CYP27A1 Hydroxy_26_Cholest_4_en_3_one This compound Cholest_4_en_3_one->Hydroxy_26_Cholest_4_en_3_one CYP27A1 (Primary Pathway) Hydroxy_26_Cholesterol->Hydroxy_26_Cholest_4_en_3_one 3β-HSD Bile_Acids Bile Acids Hydroxy_26_Cholest_4_en_3_one->Bile_Acids

Caption: Metabolic pathways to this compound.

dot

Bile_Acids Bile Acids FXR FXR Bile_Acids->FXR activates SHP SHP FXR->SHP induces CYP7A1 CYP7A1 Gene SHP->CYP7A1 represses Insulin Insulin Insulin_Signaling Insulin Signaling Pathway Insulin->Insulin_Signaling activates CYP_Enzymes CYP Enzyme Expression Insulin_Signaling->CYP_Enzymes regulates

Caption: Regulation of bile acid synthesis signaling.

Experimental Protocols

In Vitro Assay for 26-Hydroxylation of Cholest-4-en-3-one by CYP27A1

This protocol is adapted from general procedures for assaying mitochondrial CYP450 enzymes.

1. Reagents and Buffers:

  • Recombinant human CYP27A1
  • Adrenodoxin
  • Adrenodoxin reductase
  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
  • Cholest-4-en-3-one (substrate)
  • This compound (standard for quantification)
  • Potassium phosphate buffer (50 mM, pH 7.4)
  • Dithiothreitol (DTT)
  • EDTA

2. Reaction Mixture Preparation (per reaction):

  • Potassium phosphate buffer (to final volume)
  • CYP27A1 (final concentration, e.g., 0.1-0.5 µM)
  • Adrenodoxin (final concentration, e.g., 1-5 µM)
  • Adrenodoxin reductase (final concentration, e.g., 0.1-0.5 µM)
  • NADPH regenerating system
  • DTT (final concentration, e.g., 1 mM)
  • EDTA (final concentration, e.g., 1 mM)

3. Assay Procedure:

  • Pre-incubate the reaction mixture (without substrate) at 37°C for 5 minutes.
  • Initiate the reaction by adding cholest-4-en-3-one (dissolved in a suitable solvent like ethanol or DMSO, final concentration range to test, e.g., 1-100 µM).
  • Incubate at 37°C for a specified time (e.g., 15-60 minutes). The reaction should be in the linear range with respect to time and protein concentration.
  • Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile or methanol) containing an internal standard.
  • Centrifuge to pellet the precipitated protein.
  • Analyze the supernatant for the presence of this compound using LC-MS/MS.

LC-MS/MS Quantification of this compound

This protocol provides a general framework for the analysis. Optimization will be required for specific instrumentation.

1. Sample Preparation:

  • Protein precipitation of the reaction mixture as described above.
  • Alternatively, for biological samples (e.g., plasma, cell lysates), a liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is typically suitable.
  • Mobile Phase A: Water with 0.1% formic acid or a suitable buffer like ammonium formate.
  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
  • Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B is used to separate the analyte from other components.
  • Flow Rate: Typically 0.2-0.5 mL/min.
  • Column Temperature: Maintained at a constant temperature, e.g., 40°C.

3. Mass Spectrometric Parameters:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally effective for this class of compounds.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a deuterated analog) must be determined by direct infusion of the standards.

dot

Start Start Assay Prepare_Mixture Prepare Reaction Mixture (Enzymes, Buffers, Cofactors) Start->Prepare_Mixture Pre_Incubate Pre-incubate at 37°C Prepare_Mixture->Pre_Incubate Add_Substrate Add Cholest-4-en-3-one Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction (Quenching Solvent + Internal Standard) Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze End End Analyze->End

Caption: Experimental workflow for CYP27A1 activity assay.

Conclusion

The metabolic pathway leading to this compound primarily proceeds through the 26-hydroxylation of cholest-4-en-3-one by the mitochondrial enzyme CYP27A1. This pathway is a key component of the acidic route of bile acid synthesis and is subject to complex regulation by nuclear receptors and signaling molecules. Further research to elucidate the specific kinetic parameters of the involved enzymes and the nuances of their regulation will be crucial for a comprehensive understanding of cholesterol homeostasis and for the development of therapeutic interventions targeting metabolic disorders.

References

The Role of 26-Hydroxycholest-4-en-3-one in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

26-Hydroxycholest-4-en-3-one is a key intermediate in the acidic pathway of bile acid biosynthesis, arising from the metabolism of cholesterol. As an oxysterol, it belongs to a class of molecules that are not only precursors to bile acids and steroid hormones but also act as significant signaling molecules in their own right, particularly in the regulation of lipid homeostasis. This technical guide provides an in-depth overview of the synthesis, metabolism, and functional role of this compound, with a focus on its impact on lipid metabolism. The document details its biosynthetic pathway, its potential interactions with key nuclear receptors, and provides experimental protocols for its synthesis, quantification, and functional analysis.

Biosynthesis of this compound

The journey from cholesterol to this compound involves a two-step enzymatic process primarily initiated in the mitochondria.

  • 26-Hydroxylation of Cholesterol: The first and rate-limiting step is the hydroxylation of cholesterol at the 26th position to form 26-hydroxycholesterol (also known as 27-hydroxycholesterol). This reaction is catalyzed by the mitochondrial cytochrome P450 enzyme, sterol 27-hydroxylase, encoded by the gene CYP27A1.[1] This enzyme is widely distributed across various tissues.[2]

  • Oxidation to this compound: Subsequently, 26-hydroxycholesterol is oxidized to this compound. This conversion involves the oxidation of the 3β-hydroxyl group and the isomerization of the double bond from the Δ5 to the Δ4 position. While the specific enzyme catalyzing this step for 26-hydroxycholesterol is not definitively identified in all contexts, 3β-hydroxysteroid dehydrogenase/isomerase (HSD3B) enzymes are responsible for this type of conversion for other oxysterols in the bile acid synthesis pathway.

Cholesterol Cholesterol 26-Hydroxycholesterol 26-Hydroxycholesterol Cholesterol->26-Hydroxycholesterol CYP27A1 (Sterol 27-hydroxylase) This compound This compound 26-Hydroxycholesterol->this compound HSD3B Family (putative) Bile_Acids Bile Acids This compound->Bile_Acids Further Metabolism

Biosynthetic pathway of this compound.

Role in Lipid Metabolism

This compound and its precursor, 26-hydroxycholesterol, are implicated in several aspects of lipid metabolism, primarily through their role in bile acid synthesis and their potential to act as signaling molecules that modulate the activity of nuclear receptors.

Inhibition of Cholesterol Synthesis

Cell culture studies have demonstrated that the precursor, 26-hydroxycholesterol, can inhibit cholesterol synthesis.[2] This inhibitory effect is a hallmark of many oxysterols, which act as feedback regulators of the cholesterol biosynthetic pathway. The accumulation of oxysterols signals a state of cholesterol excess, leading to the downregulation of genes involved in cholesterol production. 26-hydroxycholesterol has also been shown to inhibit the activity of the low-density lipoprotein (LDL) receptor.[2]

Signaling through Nuclear Receptors

Oxysterols are known to be endogenous ligands for several nuclear receptors that are master regulators of lipid metabolism, including the Liver X Receptors (LXRα and LXRβ) and the Pregnane X Receptor (PXR).[3][4] While direct binding and activation studies for this compound are limited, its precursor and other similar oxysterols have been shown to activate these receptors.

Liver X Receptor (LXR) Signaling:

LXRs are activated by oxysterols and play a crucial role in cholesterol homeostasis.[3] Upon activation, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR response elements (LXREs) in the promoter regions of target genes. Key LXR target genes involved in lipid metabolism include:

  • ABCA1 and ABCG1: These ATP-binding cassette transporters are critical for mediating cholesterol efflux from peripheral cells, such as macrophages, to high-density lipoprotein (HDL), a process central to reverse cholesterol transport.[5][6]

  • SREBP-1c: Sterol Regulatory Element-Binding Protein-1c is a key transcription factor that promotes the expression of genes involved in fatty acid and triglyceride synthesis.[7][8] The induction of SREBP-1c by LXR provides a mechanism to convert excess cholesterol into fatty acids for storage as triglycerides.[7]

This compound This compound (putative LXR ligand) LXR LXR This compound->LXR Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE (DNA) LXR_RXR->LXRE Binds to ABCA1_ABCG1 ABCA1/ABCG1 Expression LXRE->ABCA1_ABCG1 Induces SREBP1c SREBP-1c Expression LXRE->SREBP1c Induces Cholesterol_Efflux Cholesterol Efflux ABCA1_ABCG1->Cholesterol_Efflux Promotes Fatty_Acid_Synthesis Fatty Acid Synthesis SREBP1c->Fatty_Acid_Synthesis Promotes

Potential LXR signaling pathway for this compound.

Pregnane X Receptor (PXR) Signaling:

PXR is another nuclear receptor that can be activated by bile acids and some oxysterols.[4] PXR plays a key role in the detoxification and clearance of xenobiotics and endogenous compounds. In the context of lipid metabolism, PXR activation can influence bile acid homeostasis.[9]

Quantitative Data

Quantitative data specifically for this compound are scarce in the literature. The table below summarizes relevant quantitative information for its precursor and related analytical methods.

ParameterValueCompound/MethodReference
Endogenous Plasma Concentration53.0 ± 16.5 ng/mL7α-hydroxy-4-cholesten-3-one (rat)[10]
Endogenous Plasma Concentration6.8 ± 5.6 ng/mL7α-hydroxy-4-cholesten-3-one (monkey)[10]
Median Healthy Human Plasma Conc.12 ng/mL (range 3-40)7α-hydroxy-4-cholesten-3-one[11]
LC-MS/MS LLOQ0.5 ng/mL7α-hydroxy-4-cholesten-3-one[8]

Experimental Protocols

Enzymatic Synthesis and Purification of this compound

This protocol describes a method for the enzymatic synthesis of this compound from its precursor, 26-hydroxycholesterol, adapted from methods used for similar oxysterols.[12]

Materials:

  • 26-hydroxycholesterol

  • Cholesterol oxidase (from Brevibacterium sp. or similar)

  • Catalase

  • Hydroxypropyl-β-cyclodextrin

  • Phosphate buffer (pH 7.0)

  • Methanol

  • Chloroform

  • Acetone

  • Silica gel for column chromatography

Procedure:

  • Complexation with Cyclodextrin:

    • Dissolve 26-hydroxycholesterol and an equimolar amount of hydroxypropyl-β-cyclodextrin in a minimal amount of methanol.

    • Evaporate the solvent under reduced pressure to obtain a solid complex. This enhances the solubility of the sterol in the aqueous reaction buffer.

  • Enzymatic Reaction:

    • Suspend the 26-hydroxycholesterol-cyclodextrin complex in phosphate buffer to a final concentration of 1 mg/mL.

    • Add cholesterol oxidase (e.g., 0.25 U per mg of substrate).

    • Add catalase (e.g., 70 U per mg of substrate) to decompose the hydrogen peroxide byproduct and regenerate oxygen for the oxidase reaction.

    • Incubate the reaction mixture at 37°C with gentle agitation for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Extraction:

    • After the reaction is complete, extract the aqueous suspension three times with an equal volume of chloroform.

    • Combine the organic phases and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Elute with a solvent system such as a chloroform/acetone gradient (e.g., starting from 95:5).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield pure this compound.

Start Start Complexation Complexation of 26-hydroxycholesterol with hydroxypropyl-β-cyclodextrin Start->Complexation Enzymatic_Reaction Enzymatic Oxidation with Cholesterol Oxidase and Catalase Complexation->Enzymatic_Reaction Extraction Extraction with Chloroform Enzymatic_Reaction->Extraction Purification Silica Gel Column Chromatography Extraction->Purification End Pure this compound Purification->End

Workflow for the synthesis and purification of this compound.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantification of this compound in biological matrices like plasma or serum, based on established methods for similar oxysterols.[10][13]

Materials:

  • Plasma or serum samples

  • Internal standard (e.g., deuterated this compound)

  • Acetonitrile

  • Formic acid

  • UHPLC system coupled to a tandem mass spectrometer

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add the internal standard solution.

    • Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Use a C18 reversed-phase column.

      • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

      • Use Multiple Reaction Monitoring (MRM) for quantification. Specific parent and daughter ion transitions for this compound and its internal standard will need to be determined.

  • Quantification:

    • Generate a calibration curve using known concentrations of the analyte and a constant concentration of the internal standard.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Start Start Sample_Collection Plasma/Serum Sample + Internal Standard Start->Sample_Collection Protein_Precipitation Protein Precipitation (Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Quantification Quantification LC_MS_MS->Quantification End End Quantification->End

Workflow for LC-MS/MS quantification of this compound.
Cell-Based Gene Expression Assay

This protocol outlines a method to assess the effect of this compound on the expression of genes involved in lipid metabolism in a relevant cell line (e.g., HepG2 human hepatoma cells or THP-1 human monocytes).

Materials:

  • HepG2 or THP-1 cells

  • Cell culture medium and supplements

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., ABCA1, ABCG1, SREBP-1c, and a housekeeping gene like GAPDH)

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to approximately 80% confluency.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes and a housekeeping gene.

    • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the vehicle control.

Conclusion

This compound is an important intermediate in the acidic pathway of bile acid synthesis. While direct studies on its specific roles in lipid metabolism are still emerging, its precursor, 26-hydroxycholesterol, and the broader class of oxysterols demonstrate significant regulatory activities. These include the inhibition of cholesterol synthesis and the modulation of key nuclear receptors like LXR and PXR, which in turn control a wide array of genes involved in cholesterol efflux, fatty acid synthesis, and overall lipid homeostasis. The provided experimental protocols offer a foundation for researchers to further investigate the precise functions and therapeutic potential of this compound in metabolic health and disease. Future research should focus on elucidating its direct interactions with nuclear receptors, quantifying its effects on target gene expression and lipid fluxes, and exploring its role in pathophysiological conditions such as dyslipidemia and atherosclerosis.

References

The Role of 26-Hydroxycholest-4-en-3-one in the Alternative Bile Acid Synthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 26-Hydroxycholest-4-en-3-one, a key intermediate in the alternative, or "acidic," pathway of bile acid synthesis. This pathway is increasingly recognized for its significant contributions to cholesterol homeostasis and its implications in various metabolic diseases. This document details the enzymatic reactions, presents quantitative data, outlines experimental protocols for analysis, and visualizes the core biochemical pathways.

Introduction to the Alternative Bile Acid Synthesis Pathway

Bile acids are synthesized from cholesterol in the liver through two primary routes: the classic (or neutral) pathway and the alternative (or acidic) pathway. While the classic pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), is responsible for the majority of bile acid production, the alternative pathway plays a crucial role in generating specific oxysterols that act as signaling molecules, regulating lipid and glucose metabolism.[1][2]

The alternative pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which hydroxylates cholesterol at the C27 position to form (25R)-26-hydroxycholesterol.[2][3] This initial step occurs in various tissues, and the resulting 26-hydroxycholesterol is then transported to the liver for further metabolism into bile acids.[4] This pathway is particularly significant in neonatal life and in certain pathological conditions.[5]

The Emergence of this compound as a Key Intermediate

Recent research has identified (25R)this compound (26-HCO) as a downstream metabolite of 26-hydroxycholesterol.[1][6] The formation of this 3-oxo-4-ene structured oxysterol is a critical step, representing a divergence from the previously understood pathway.

The conversion of the 3β-hydroxy-Δ⁵-steroid structure of 26-hydroxycholesterol to the 3-oxo-Δ⁴-steroid structure of this compound is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase 1 (HSD3B1) .[1][6] While the related enzyme HSD3B7 is known to perform this function on 7α-hydroxylated sterols in the classic pathway, it shows limited activity towards non-7α-hydroxylated substrates like 26-hydroxycholesterol.[1][7] HSD3B1, predominantly expressed in the placenta and other peripheral tissues, has been shown to efficiently catalyze this conversion.[1][6]

The subsequent metabolism of this compound in the bile acid synthesis pathway is an area of ongoing research. It is hypothesized to undergo further modifications, including 7α-hydroxylation by CYP7B1, leading to the formation of chenodeoxycholic acid (CDCA).

Signaling Pathways and Regulation

The alternative bile acid synthesis pathway is subject to complex regulation, influencing and being influenced by various metabolic signals.

Bile_Acid_Synthesis_Regulation Regulation of the Alternative Bile Acid Synthesis Pathway Cholesterol Cholesterol CYP27A1 CYP27A1 Cholesterol->CYP27A1 26-Hydroxycholesterol (25R)26-Hydroxycholesterol CYP27A1->26-Hydroxycholesterol HSD3B1 HSD3B1 26-Hydroxycholesterol->HSD3B1 LXR LXR 26-Hydroxycholesterol->LXR Activates This compound This compound HSD3B1->this compound CYP7B1 CYP7B1 This compound->CYP7B1 7a,26-Dihydroxycholest-4-en-3-one 7α,26-Dihydroxy- cholest-4-en-3-one CYP7B1->7a,26-Dihydroxycholest-4-en-3-one CDCA Chenodeoxycholic Acid (CDCA) 7a,26-Dihydroxycholest-4-en-3-one->CDCA Multiple Steps FXR FXR CDCA->FXR Activates CYP7A1 CYP7A1 LXR->CYP7A1 Induces (in classic pathway) SHP SHP FXR->SHP Induces SHP->CYP27A1 Inhibits SHP->CYP7A1 Inhibits AR Androgen Receptor (AR) AR->HSD3B1 Induces

Figure 1: Regulatory network of the alternative bile acid synthesis pathway.

Key regulatory aspects include:

  • Liver X Receptor (LXR) Activation: 26-Hydroxycholesterol and other oxysterols are endogenous ligands for LXR. LXR activation plays a role in cholesterol efflux and influences the expression of genes involved in lipid metabolism.[2]

  • Farnesoid X Receptor (FXR) Feedback Regulation: The end product of the pathway, CDCA, is a potent activator of FXR. Activated FXR induces the expression of the small heterodimer partner (SHP), which in turn represses the transcription of key bile acid synthesis enzymes, including CYP27A1 and CYP7A1, creating a negative feedback loop.[8]

  • Transcriptional Control of HSD3B1: The expression of HSD3B1 is known to be regulated by various factors, including androgen receptor (AR) signaling, which can induce its transcription.[1][7]

Quantitative Data

The following tables summarize the available quantitative data for key intermediates and enzymatic activities in the alternative bile acid synthesis pathway.

Table 1: Plasma Concentrations of Key Intermediates

CompoundHuman Plasma Concentration (ng/mL)Sample PopulationReference
(25R)26-Hydroxycholesterol92 - 256Healthy Adults[7]
(25R)this compoundBelow Limit of Quantification (<0.2)Non-pregnant Females[1][6]
(25R)this compound0.69 ± 0.42Pregnant Women[1][6]
(25R)this compound1.65 ± 0.68Umbilical Cord[1][6]

Table 2: Kinetic Parameters of Key Enzymes

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Reference
CYP27A1Cholesterol150 - 400Not Reported[9]
HSD3B77α-hydroxycholesterol17.4735[7]
HSD3B77α,27-dihydroxycholesterol3.8532[7]
HSD3B126-HydroxycholesterolNot Yet DeterminedNot Yet Determined-
CYP7B125-HydroxycholesterolNot Yet DeterminedNot Yet Determined-
CYP7B127-HydroxycholesterolNot Yet DeterminedNot Yet Determined-

Note: Kinetic data for HSD3B1 with 26-hydroxycholesterol and for CYP7B1 with 26-hydroxycholesterol are not yet available in the literature and represent a key area for future research.

Experimental Protocols

Quantification of this compound and Related Oxysterols by LC-MS/MS

This protocol is adapted from established methods for oxysterol analysis.[5][10]

5.1.1. Sample Preparation (from Plasma or Liver Homogenate)

  • Internal Standard Spiking: To 100 µL of plasma or an equivalent amount of liver homogenate, add a mixture of deuterated internal standards for accurate quantification.

  • Protein Precipitation: Add 400 µL of ice-cold acetone containing an antioxidant like butylated hydroxytoluene (BHT) to precipitate proteins.

  • Incubation and Centrifugation: Vortex the mixture and incubate at -20°C for at least 4 hours to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and dry it under a stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Reconstitute the dried extract in a small volume of a non-polar solvent like hexane.

    • Apply the sample to a pre-conditioned silica SPE cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to elute cholesterol and other highly non-polar lipids.

    • Elute the oxysterols, including this compound, with a more polar solvent mixture (e.g., dichloromethane:methanol).

  • Final Preparation: Dry the eluted fraction under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

5.1.2. LC-MS/MS Analysis

  • Chromatography: Use a reverse-phase C18 column with a gradient elution of water, methanol, and acetonitrile, all containing a small percentage of formic acid to aid ionization.

  • Mass Spectrometry: Employ a tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

Figure 2: Workflow for LC-MS/MS quantification of oxysterols.
HSD3B1 Enzyme Activity Assay

This protocol is a conceptual adaptation for assaying the activity of HSD3B1 with 26-hydroxycholesterol, based on general hydroxysteroid dehydrogenase assays.[11][12]

5.2.1. Materials

  • Recombinant human HSD3B1 enzyme.

  • (25R)26-Hydroxycholesterol substrate.

  • NAD⁺ cofactor.

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • Quenching solution (e.g., acetonitrile with an internal standard).

5.2.2. Procedure

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, NAD⁺, and the HSD3B1 enzyme.

  • Initiation: Start the reaction by adding the 26-hydroxycholesterol substrate.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding the quenching solution.

  • Analysis: Centrifuge to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the amount of this compound produced.

  • Kinetic Analysis: To determine Km and Vmax, perform the assay with varying concentrations of the 26-hydroxycholesterol substrate.

Enzyme_Assay_Workflow Start Start Reaction_Mix Prepare Reaction Mix (Buffer, NAD+, HSD3B1) Start->Reaction_Mix Add_Substrate Add 26-Hydroxycholesterol Reaction_Mix->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Quench Stop Reaction (Acetonitrile + IS) Incubate->Quench Analyze Analyze by LC-MS/MS Quench->Analyze End End Analyze->End

Figure 3: General workflow for an HSD3B1 enzyme activity assay.

Implications for Drug Development

The elucidation of the role of this compound and the enzyme HSD3B1 in the alternative bile acid synthesis pathway opens new avenues for therapeutic intervention in metabolic diseases.

  • Targeting HSD3B1: Modulation of HSD3B1 activity could provide a novel strategy to alter the pool of bioactive oxysterols and bile acids, potentially impacting lipid and glucose homeostasis.

  • Biomarker Development: Measuring plasma levels of this compound may serve as a specific biomarker for HSD3B1 activity and flux through this branch of the alternative bile acid pathway. This could be valuable in diagnosing and monitoring metabolic disorders.

  • Understanding Disease Pathophysiology: Dysregulation of this pathway may contribute to the pathophysiology of diseases such as non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome. Further research into the downstream effects of this compound is warranted.

Conclusion

This compound is an emerging, significant intermediate in the alternative pathway of bile acid synthesis, formed from 26-hydroxycholesterol by the action of HSD3B1. Its discovery refines our understanding of this important metabolic route. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to investigate this pathway and its potential as a therapeutic target. Further research is needed to fully elucidate the kinetic properties of the involved enzymes and the complete metabolic fate and biological activity of this compound.

References

An In-depth Technical Guide on the Cellular Targets of 26-Hydroxycholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

26-Hydroxycholest-4-en-3-one is an oxysterol primarily identified as a metabolite in the cholesterol degradation pathway of certain microorganisms. While research into the biological activities of structurally similar oxysterols in mammalian systems is extensive, direct evidence identifying the specific cellular targets and signaling pathways of this compound in mammalian cells remains limited. This technical guide synthesizes the current understanding of this compound, focusing on its known microbial biosynthesis. It further provides a comparative analysis with other well-characterized oxysterols to postulate potential, yet unproven, areas for future investigation into its pharmacological effects in mammalian systems. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the evolving landscape of oxysterol biology and its therapeutic potential.

Introduction to this compound

This compound is a hydroxylated derivative of cholest-4-en-3-one. Its biological significance has, to date, been predominantly characterized in the context of microbial steroid metabolism. Notably, it is an intermediate in the cholesterol catabolism pathway of various bacteria, including pathogenic species. Understanding the biosynthesis of this compound is crucial for elucidating microbial survival mechanisms and identifying potential targets for antimicrobial drug development.

While the direct cellular targets of this compound in mammalian cells are not yet established, the broader class of oxysterols is known to play a significant role in various physiological and pathophysiological processes. Oxysterols are implicated in the regulation of lipid metabolism, inflammation, and cell signaling, often through interaction with nuclear receptors. This guide will explore the known microbial biochemistry of this compound and draw parallels with related compounds to inform future research directions.

Biosynthesis of this compound

The primary known pathway for the synthesis of this compound is through the enzymatic hydroxylation of cholest-4-en-3-one. This reaction is catalyzed by a specific class of cytochrome P450 enzymes found in microorganisms.

Enzymatic Conversion

The key enzyme responsible for the production of this compound is Cholest-4-en-3-one 26-monooxygenase .[1] This enzyme, belonging to the cytochrome P450 family (such as CYP125 in Rhodococcus jostii RHA1), catalyzes the C26-hydroxylation of cholest-4-en-3-one.[1]

The overall reaction is as follows:

Cholest-4-en-3-one + NADH + H⁺ + O₂ ⇌ this compound + NAD⁺ + H₂O[1]

This enzymatic step is crucial for initiating the degradation of the sterol side-chain in certain bacteria.[1]

Microbial Cholesterol Metabolism Workflow

The following diagram illustrates the position of this compound within the initial stages of a microbial cholesterol degradation pathway.

microbial_cholesterol_metabolism Cholesterol Cholesterol Cholest_4_en_3_one Cholest-4-en-3-one Cholesterol->Cholest_4_en_3_one Cholesterol Oxidase Hydroxy_26_cholest_4_en_3_one This compound Cholest_4_en_3_one->Hydroxy_26_cholest_4_en_3_one Cholest-4-en-3-one 26-monooxygenase (e.g., CYP125) Side_chain_degradation Further Side-Chain Degradation Products Hydroxy_26_cholest_4_en_3_one->Side_chain_degradation potential_signaling_pathway cluster_receptors Nuclear Receptors Oxysterol This compound LXR LXR Oxysterol->LXR Potential Interaction ER ER Oxysterol->ER Potential Interaction FXR FXR Oxysterol->FXR Potential Interaction Gene_Expression Modulation of Gene Expression LXR->Gene_Expression Known for other oxysterols ER->Gene_Expression Known for other oxysterols FXR->Gene_Expression Known for other oxysterols experimental_workflow cluster_target_id Target Identification Start Synthesize or Isolate This compound Cell_Culture Treat Mammalian Cell Lines (e.g., hepatocytes, macrophages) Start->Cell_Culture Phenotypic_Screening Phenotypic Screening (e.g., cytotoxicity, lipid accumulation) Cell_Culture->Phenotypic_Screening Target_Identification Target Identification Assays Phenotypic_Screening->Target_Identification Receptor_Binding Nuclear Receptor Binding Assays Transcriptomics Transcriptomic Analysis (RNA-seq) Pathway_Analysis Signaling Pathway Analysis (e.g., Western blot, qPCR) Validation In Vivo Model Validation Pathway_Analysis->Validation Receptor_Binding->Pathway_Analysis Transcriptomics->Pathway_Analysis

References

The Interaction of 26-Hydroxycholest-4-en-3-one with Nuclear Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

26-Hydroxycholest-4-en-3-one is an oxysterol, an oxidized derivative of cholesterol, that is emerging as a potential signaling molecule with the capacity to interact with and modulate the activity of nuclear receptors. These receptors are a superfamily of ligand-activated transcription factors that play pivotal roles in regulating a wide array of physiological processes, including metabolism, development, and inflammation. Understanding the interactions between specific oxysterols like this compound and nuclear receptors is crucial for elucidating novel biological pathways and for the development of new therapeutic agents targeting these pathways.

This technical guide provides a comprehensive overview of the current understanding of the interaction between this compound and nuclear receptors. While direct quantitative data for this specific molecule is limited in the current scientific literature, this guide synthesizes available information on structurally related compounds to build a strong hypothesis for its potential nuclear receptor targets and provides detailed experimental protocols for researchers to investigate these interactions.

Putative Nuclear Receptor Interactions

Based on the known activities of structurally similar molecules, this compound is hypothesized to interact with the following nuclear receptors:

  • Pregnane X Receptor (PXR; NR1I2): The parent compound, cholest-4-en-3-one, and the closely related 7α-hydroxycholest-4-en-3-one have been identified as activators of PXR.[1][2] PXR is a key regulator of xenobiotic and endobiotic metabolism, and its activation can have significant implications for drug metabolism and homeostasis.

  • Steroidogenic Factor 1 (SF-1; NR5A1): The precursor, 26-hydroxycholesterol, has been shown to activate SF-1.[3] SF-1 is a critical regulator of steroidogenesis and the development and function of endocrine tissues.

Further research is required to definitively characterize and quantify the interaction of this compound with these and other nuclear receptors.

Quantitative Data for Structurally Related Compounds

Table 1: PXR Activation by Related Cholestenones

CompoundReceptorAssay TypeResultReference
7α-hydroxy-4-cholesten-3-oneMouse PXRCell-based reporter assayActivation observed at 10 µM[1]
4-cholesten-3-oneMouse PXRCell-based reporter assayActivation observed at 10-33 µM[1]

Table 2: SF-1 Activation by 26-Hydroxycholesterol

CompoundReceptorAssay TypeEC50Reference
26-HydroxycholesterolSF-1Transient transfection assay~5 µM[3]

Signaling Pathways

The activation of nuclear receptors by ligands like this compound initiates a cascade of molecular events leading to changes in gene expression.

PXR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 26_OH_C4_en_3_one This compound PXR PXR 26_OH_C4_en_3_one->PXR Binding PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR PXR_RXR_nucleus PXR-RXR PXR_RXR->PXR_RXR_nucleus Translocation PPRE PXR Response Element (PPRE) PXR_RXR_nucleus->PPRE Binding Coactivators Coactivators PPRE->Coactivators Recruitment Target_Gene Target Gene (e.g., CYP3A4) Coactivators->Target_Gene Activation mRNA mRNA Target_Gene->mRNA Transcription Protein Protein (e.g., Metabolic Enzyme) mRNA->Protein Translation Metabolism Metabolism of Xenobiotics & Endobiotics Protein->Metabolism

Figure 1: Hypothesized PXR signaling pathway for this compound.

SF1_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 26_OH_C4_en_3_one This compound SF1_inactive SF-1 (inactive) 26_OH_C4_en_3_one->SF1_inactive Binding & Activation SF1_active SF-1 (active) SF1_inactive->SF1_active Translocation SF1RE SF-1 Response Element SF1_active->SF1RE Binding Coactivators Coactivators SF1RE->Coactivators Recruitment Target_Gene Target Gene (e.g., StAR, CYP11A1) Coactivators->Target_Gene Activation mRNA mRNA Target_Gene->mRNA Transcription Protein Protein (Steroidogenic Enzyme) mRNA->Protein Translation Steroidogenesis Steroidogenesis Protein->Steroidogenesis

Figure 2: Hypothesized SF-1 signaling pathway for this compound.

Experimental Protocols

To facilitate further research into the interaction of this compound with nuclear receptors, this section provides detailed protocols for key experimental assays.

LanthaScreen™ TR-FRET PXR Competitive Binding Assay

This protocol is adapted from the manufacturer's instructions (Thermo Fisher Scientific) and is designed to quantify the binding affinity of a test compound to the PXR ligand-binding domain (LBD).[4][5][6][7][8]

Objective: To determine the inhibitory concentration (IC50) of this compound for the binding of a fluorescent tracer to the PXR-LBD.

Materials:

  • LanthaScreen™ TR-FRET PXR Competitive Binding Assay Kit (containing PXR-LBD, Tb-anti-GST antibody, and Fluormone™ PXR Green tracer)

  • Test compound (this compound) dissolved in DMSO

  • Control ligand (e.g., SR12813)

  • Assay buffer

  • 384-well microplates (black, low volume)

  • TR-FRET compatible microplate reader

Workflow:

TR_FRET_Workflow A Prepare 2X serial dilutions of This compound in assay buffer D Dispense 10 µL of 2X test compound dilutions into 384-well plate A->D B Prepare 2X PXR-LBD/Tb-anti-GST antibody mix in assay buffer F Add 5 µL of 2X PXR-LBD/antibody mix to all wells B->F C Prepare 4X Fluormone™ PXR Green tracer in assay buffer E Add 5 µL of 4X tracer to all wells C->E D->E E->F G Incubate at room temperature for 1-2 hours, protected from light F->G H Read plate on a TR-FRET microplate reader (Ex: 340 nm, Em: 495 nm and 520 nm) G->H I Calculate the 520/495 nm emission ratio and determine IC50 value H->I

Figure 3: Workflow for LanthaScreen™ TR-FRET PXR competitive binding assay.

Detailed Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Then, dilute each concentration to a 2X working concentration in assay buffer.

  • Reagent Preparation: Prepare 2X PXR-LBD/Tb-anti-GST antibody mix and 4X Fluormone™ PXR Green tracer in assay buffer according to the kit instructions.

  • Assay Assembly:

    • Add 10 µL of the 2X test compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of the 4X tracer solution to all wells.

    • Add 5 µL of the 2X PXR-LBD/antibody mixture to all wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate using a TR-FRET enabled plate reader with excitation at ~340 nm and emission detection at ~495 nm (terbium emission) and ~520 nm (FRET signal).

  • Data Analysis: Calculate the ratio of the emission at 520 nm to that at 495 nm. Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Dual-Luciferase Reporter Assay for SF-1 Transactivation

This protocol is a general method for assessing the ability of a compound to activate SF-1 and induce the expression of a reporter gene.[3][9][10][11]

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the activation of SF-1.

Materials:

  • Mammalian cell line (e.g., HEK293T or CV-1)

  • SF-1 expression plasmid

  • Luciferase reporter plasmid containing SF-1 response elements

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compound (this compound) dissolved in DMSO

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Workflow:

Luciferase_Workflow A Seed cells in a 96-well plate B Co-transfect cells with SF-1 expression plasmid, SF-1 luciferase reporter, and Renilla control plasmid A->B C Incubate for 24 hours B->C D Treat cells with serial dilutions of This compound C->D E Incubate for another 18-24 hours D->E F Lyse cells and measure Firefly and Renilla luciferase activities E->F G Normalize Firefly luciferase activity to Renilla luciferase activity F->G H Plot normalized activity vs. compound concentration and determine EC50 value G->H

Figure 4: Workflow for a dual-luciferase reporter assay for SF-1 transactivation.

Detailed Procedure:

  • Cell Culture and Transfection:

    • Seed HEK293T or a similar cell line in a 96-well plate.

    • On the following day, co-transfect the cells with the SF-1 expression vector, the SF-1 responsive luciferase reporter plasmid, and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of incubation post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control (DMSO).

  • Incubation: Incubate the cells for an additional 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and perform the dual-luciferase assay according to the manufacturer's protocol.

    • Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Conclusion

While direct evidence for the interaction of this compound with nuclear receptors is still emerging, the available data on structurally related compounds strongly suggest that it is a promising candidate for modulating the activity of PXR and SF-1. This technical guide provides a foundational framework for researchers to explore these interactions. The detailed experimental protocols and hypothesized signaling pathways offer a starting point for rigorous investigation into the biological role of this intriguing oxysterol. Further research in this area will undoubtedly contribute to a deeper understanding of nuclear receptor signaling and may pave the way for novel therapeutic strategies.

References

An In-depth Technical Guide to the Stereochemistry of 26-Hydroxycholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

26-Hydroxycholest-4-en-3-one is a significant oxysterol and a key intermediate in the metabolic pathway of cholesterol to bile acids. The stereochemistry at the C-25 position, giving rise to (25R) and (25S) epimers, plays a crucial role in its biological activity and interaction with various enzymes and receptors. This technical guide provides a comprehensive overview of the stereoselective synthesis, characterization, and biological relevance of the (25R) and (25S) stereoisomers of this compound.

Stereoselective Synthesis

The stereoselective synthesis of (25R)- and (25S)-26-Hydroxycholest-4-en-3-one is typically achieved through a multi-step process starting from naturally occurring steroidal sapogenins. The chirality at the C-25 position is dictated by the choice of the starting material.

Synthesis of (25R)-26-Hydroxycholest-4-en-3-one

The synthesis of the (25R)-epimer commences with diosgenin, which possesses the desired (25R)-configuration. A key transformation is the conversion of diosgenin to (25R)-26-hydroxycholesterol. One established method involves a four-step sequence with a 58% overall yield, utilizing a modified Clemmensen reduction and a Barton deoxygenation reaction.

Synthesis of (25S)-26-Hydroxycholest-4-en-3-one

The synthesis of the (25S)-epimer follows a parallel route, starting from yamogenin, the (25S)-epimer of diosgenin. Yamogenin can be isolated from crude diosgenin acetate and is subsequently converted to (25S)-26-hydroxycholesterol.

Final Oxidation Step

The final step in the synthesis of both epimers is the oxidation of the 3β-hydroxyl group and isomerization of the Δ⁵ double bond of the respective 26-hydroxycholesterol precursors to yield the cholest-4-en-3-one moiety. This transformation is efficiently catalyzed by the enzyme cholesterol oxidase. This enzyme exhibits broad substrate specificity for 3β-hydroxy steroids, making it a valuable tool in steroid synthesis.

Experimental Protocols

Protocol 1: Synthesis of (25R)-26-Hydroxycholesterol from Diosgenin

This protocol is based on the method described by Williams et al.

Step 1: Modified Clemmensen Reduction of Diosgenin

  • Reactants: Diosgenin, amalgamated zinc, hydrochloric acid.

  • Procedure: A mixture of diosgenin and freshly prepared amalgamated zinc in a suitable solvent is treated with concentrated hydrochloric acid at a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography.

Step 2: Barton Deoxygenation

  • Reactants: Product from Step 1, 1,1'-thiocarbonyldiimidazole (TCDI), tributyltin hydride (Bu₃SnH), azobisisobutyronitrile (AIBN).

  • Procedure: The hydroxyl group of the product from the previous step is converted to a thiocarbonyl derivative using TCDI. The resulting intermediate is then subjected to radical deoxygenation using tributyltin hydride and AIBN as the radical initiator in a suitable solvent like toluene. The reaction is heated to reflux until completion. Purification is achieved through column chromatography.

Step 3 & 4: Further modifications and purification to yield (25R)-26-hydroxycholesterol.

  • (Detailed procedures for these subsequent steps would be elaborated based on the specific synthetic strategy employed).

Protocol 2: Oxidation of 26-Hydroxycholesterol to this compound

This protocol is a general method utilizing cholesterol oxidase.

  • Reactants: (25R)- or (25S)-26-hydroxycholesterol, cholesterol oxidase (from a source such as Brevibacterium sterolicum or Nocardia erythropolis), suitable buffer (e.g., phosphate buffer), and an organic co-solvent if needed to improve substrate solubility.

  • Procedure: The 26-hydroxycholesterol stereoisomer is dissolved in a minimal amount of a water-miscible organic solvent and then added to the buffer solution containing cholesterol oxidase. The reaction is incubated at an optimal temperature and pH for the enzyme (typically around 37°C and pH 7). The progress of the reaction can be monitored by TLC or HPLC. Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

Stereoisomer Separation and Characterization

The separation and characterization of the (25R) and (25S) stereoisomers are critical for understanding their distinct properties.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of the stereoisomers of this compound, or more commonly, their precursors, (25R)- and (25S)-26-hydroxycholesterol. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for resolving such steroid enantiomers.

Illustrative HPLC Conditions for Precursor Separation:

  • Column: A chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD).

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common choice for normal-phase separations. The ratio can be optimized to achieve baseline separation.

  • Detection: UV detection is suitable for these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a particularly useful tool for distinguishing between the (25R) and (25S) epimers. While the chemical shifts of the carbon atoms in the steroid nucleus are nearly identical for both isomers, the resonances of the side-chain carbons, especially those close to the chiral center at C-25 (i.e., C-24, C-26, and C-27), exhibit small but distinct differences in their chemical shifts. These differences, though subtle, provide a definitive method for assigning the stereochemistry at C-25.

Quantitative Data

A comprehensive search of the literature did not yield specific quantitative data (e.g., melting point, specific rotation, detailed NMR chemical shifts) for the individual (25R) and (25S) stereoisomers of this compound. The following table is a template that can be populated as such data becomes available.

Property(25R)-26-Hydroxycholest-4-en-3-one(25S)-26-Hydroxycholest-4-en-3-one
Molecular Formula C₂₇H₄₄O₂C₂₇H₄₄O₂
Molecular Weight 400.64 g/mol 400.64 g/mol
Melting Point (°C) Data not availableData not available
Specific Rotation ([α]D) Data not availableData not available
¹³C NMR (δ ppm, side chain) Data not availableData not available
Biological Activity Data not availableData not available

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

This compound is a key intermediate in the "acidic" pathway of bile acid synthesis. The initial hydroxylation of cholesterol at the C-26 position is catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). The resulting 26-hydroxycholesterol is then further metabolized.

Bile_Acid_Synthesis Cholesterol Cholesterol 26-Hydroxycholesterol 26-Hydroxycholesterol Cholesterol->26-Hydroxycholesterol CYP27A1 This compound This compound 26-Hydroxycholesterol->this compound 3β-HSD Bile Acids Bile Acids This compound->Bile Acids Further Metabolism

Biosynthetic pathway leading to this compound.

General Experimental Workflow for Synthesis and Characterization

The overall process for obtaining and characterizing the stereoisomers of this compound involves a logical sequence of chemical synthesis, purification, and spectroscopic analysis.

Experimental_Workflow cluster_synthesis Stereoselective Synthesis cluster_analysis Separation & Characterization Diosgenin Diosgenin ((25R)) R_precursor (25R)-26-Hydroxycholesterol Diosgenin->R_precursor Yamogenin Yamogenin ((25S)) S_precursor (25S)-26-Hydroxycholesterol Yamogenin->S_precursor R_product (25R)-26-Hydroxycholest-4-en-3-one R_precursor->R_product Cholesterol Oxidase S_product (25S)-26-Hydroxycholest-4-en-3-one S_precursor->S_product Cholesterol Oxidase HPLC Chiral HPLC Separation R_product->HPLC S_product->HPLC NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR MS Mass Spectrometry HPLC->MS

Workflow for synthesis and analysis of stereoisomers.

Biological Significance

The stereochemistry at C-25 of 26-hydroxycholesterol has been shown to be of biological importance. While detailed comparative studies on the biological activities of the (25R) and (25S) epimers of this compound are limited, it is known that the precursor, (25R)-26-hydroxycholesterol, is an important signaling molecule. It acts as a ligand for the liver X receptor (LXR), a nuclear receptor that plays a key role in the regulation of cholesterol homeostasis. The activation of LXR by (25R)-26-hydroxycholesterol leads to the upregulation of genes involved in reverse cholesterol transport. Furthermore, this oxysterol is a suppressor of cholesterol biosynthesis. Given the stereospecificity of enzyme and receptor interactions, it is highly probable that the (25R) and (25S) epimers of this compound also exhibit distinct biological activities. Further research is warranted to elucidate these differences, which could have implications for the development of novel therapeutics targeting pathways involved in cholesterol metabolism and related diseases.

Conclusion

The stereochemistry of this compound is a critical aspect that influences its synthesis, characterization, and biological function. The ability to stereoselectively synthesize both the (25R) and (25S) epimers from readily available natural products provides the foundation for in-depth investigations into their distinct properties. While detailed comparative data for the two epimers of the final enone product are not yet fully available in the public domain, the methodologies for their synthesis, separation, and characterization are well-established for their precursors. This guide provides a solid framework for researchers and drug development professionals to further explore the stereochemical nuances of this important oxysterol and its potential therapeutic applications.

The Natural Occurrence of 26-Hydroxycholest-4-en-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 26-Hydroxycholest-4-en-3-one, a key intermediate in the biosynthesis of bile acids. The document details its presence in biological systems, with a focus on human metabolism. It outlines established experimental protocols for the quantification of related compounds, which can be adapted for the analysis of this compound, and presents available quantitative data from human studies. Furthermore, this guide illustrates the metabolic pathway of its formation and discusses its known biological significance and potential for future research.

Introduction

This compound is a C27 steroid that plays a crucial role as a metabolic intermediate in the intricate pathway of bile acid synthesis from cholesterol. Its formation is a critical step in the "acidic" or "alternative" pathway of bile acid production. Understanding the natural occurrence, concentration, and metabolic context of this compound is vital for researchers in drug development, metabolic disorders, and steroid biochemistry. This guide aims to consolidate the current knowledge on this compound to serve as a valuable resource for the scientific community.

Natural Occurrence

The primary and well-documented natural occurrence of this compound is in humans, where it functions as an endogenous metabolite.

Human Metabolism

In humans, this compound is an intermediate in the acidic pathway of bile acid synthesis. This pathway is initiated by the hydroxylation of cholesterol at the C27 position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). The resulting 27-hydroxycholesterol is then further metabolized. The immediate precursor to this compound is cholest-4-en-3-one, which is hydroxylated at the 26th position.

Potential Occurrence in Other Organisms

While direct evidence for the natural occurrence of this compound in other organisms is limited, the presence of structurally similar compounds suggests potential sources for future investigation:

  • Marine Organisms: Various 6-hydroxy-4-en-3-one sterols have been successfully isolated from the marine sponge Iotrochota birotulata.[1] This indicates that marine invertebrates may possess the enzymatic machinery to produce a variety of hydroxylated cholest-4-en-3-one derivatives.

  • Plants and Bacteria: The precursor molecule, cholest-4-en-3-one, has been reported in Salvia officinalis (common sage) and in species of Streptomyces bacteria.[2] The presence of this precursor suggests that subsequent hydroxylation to form this compound could potentially occur in these or related organisms.

Quantitative Data

Quantitative data for this compound itself is not widely available in the literature. However, concentrations of its precursors and closely related metabolites have been measured in human biological fluids, providing an indirect measure of the activity of this metabolic pathway.

Table 1: Concentrations of this compound Precursors and Related Metabolites in Human Plasma and Cerebrospinal Fluid (CSF)

CompoundMatrixConcentrationReference
7α-hydroxy-4-cholesten-3-one (C4)Serum0.200-200 ng/mL (assay range)[3]
7α,25-dihydroxy-3-oxocholest-4-en-26-oic acidCSF1.6 ± 0.4 ng/mL[4]
7α,24-dihydroxy-3-oxocholest-4-en-26-oic acidCSF5.8 ± 1.5 ng/mL[4]

Experimental Protocols

Detailed experimental protocols for the specific isolation and quantification of this compound are not extensively published. However, methodologies developed for the closely related and clinically significant biomarker, 7α-hydroxy-4-cholesten-3-one (C4), can be readily adapted.

General Workflow for Quantification in Human Plasma

The following workflow outlines a typical procedure for the quantification of cholest-4-en-3-one derivatives in human plasma using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

experimental_workflow sample Plasma Sample (100 µL) is Internal Standard Addition (e.g., d7-labeled analog) sample->is pp Protein Precipitation (Acetonitrile with 2% Formic Acid) is->pp centrifuge Centrifugation pp->centrifuge supernatant Supernatant Transfer centrifuge->supernatant analysis UHPLC-MS/MS Analysis supernatant->analysis

Caption: General workflow for the quantification of cholest-4-en-3-one derivatives.
Sample Preparation

  • Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d7) is added to the plasma sample to account for matrix effects and variations in extraction efficiency.

  • Protein Precipitation: Proteins are precipitated by adding a solvent such as acetonitrile, often containing a small percentage of formic acid to improve protein denaturation and analyte stability.

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing the analyte and internal standard is transferred to a clean tube or well plate for analysis.

UHPLC-MS/MS Analysis
  • Chromatographic Separation: The extract is injected onto a reverse-phase UHPLC column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid or ammonium formate, is used to separate the analyte from other components.

  • Mass Spectrometric Detection: The eluent from the UHPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and the internal standard are monitored for high selectivity and sensitivity.

Signaling Pathways and Biological Significance

The primary known role of this compound is as an intermediate in the bile acid synthesis pathway. Bile acids themselves are not only crucial for the digestion and absorption of dietary fats and fat-soluble vitamins but also act as signaling molecules that regulate their own synthesis and influence lipid, glucose, and energy metabolism.

The formation of this compound is a step in the "acidic" or "alternative" pathway of bile acid synthesis. This pathway is particularly important in the brain and in certain pathological conditions.

bile_acid_synthesis Cholesterol Cholesterol Cholest_4_en_3_one Cholest-4-en-3-one Cholesterol->Cholest_4_en_3_one Multiple Steps Hydroxy_26_Cholest_4_en_3_one This compound Cholest_4_en_3_one->Hydroxy_26_Cholest_4_en_3_one CYP27A1 Bile_Acids Bile Acids Hydroxy_26_Cholest_4_en_3_one->Bile_Acids Further Metabolism

Caption: Simplified schematic of the acidic pathway of bile acid synthesis.

While a direct signaling role for this compound has not been established, its precursor, cholest-4-en-3-one, has been shown to have biological activity, including the suppression of body weight gain and body fat accumulation in animal models.[5] This suggests that intermediates in this pathway may have physiological roles beyond being simple metabolic stepping stones.

Conclusion and Future Directions

This compound is a naturally occurring intermediate in human bile acid metabolism. While its presence in other natural sources is yet to be definitively confirmed, the existence of related compounds in marine organisms and plants offers promising avenues for future research. The development of specific and sensitive analytical methods, adapted from those used for similar compounds, will be crucial for accurately quantifying this molecule in various biological matrices and elucidating its potential physiological and pathological roles. Further investigation into the direct biological activities of this compound may reveal novel signaling functions and therapeutic targets.

References

Methodological & Application

Application Notes: Quantification of 26-Hydroxycholest-4-en-3-one by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysterols, the oxidized derivatives of cholesterol, are crucial signaling molecules and intermediates in metabolic pathways.[1][2] 26-Hydroxycholest-4-en-3-one is an important oxysterol involved in lipid metabolism and is gaining interest as a potential biomarker in various physiological and pathological states. Accurate and sensitive quantification of this analyte in biological matrices is essential for understanding its role in health and disease. This document provides a detailed protocol for the quantification of this compound using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol covers sample preparation from plasma, chromatographic separation, and mass spectrometric detection.

Introduction

Oxysterols play pivotal roles in diverse biological processes, including cholesterol homeostasis and inflammation.[3] Their analysis, however, presents challenges due to their low abundance, structural similarity to other sterols, and susceptibility to auto-oxidation during sample handling.[1][4] Liquid chromatography-mass spectrometry (LC-MS) has emerged as the preferred technique for oxysterol analysis, offering high sensitivity and specificity.[1][5] This application note details a comprehensive LC-MS/MS method optimized for the reliable quantification of this compound in human plasma. The methodology emphasizes crucial pre-analytical considerations, such as preventing artificial oxysterol formation, and provides a streamlined workflow from sample extraction to data acquisition.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile, Methanol, Isopropanol, n-Hexane, Dichloromethane (all LC-MS grade or equivalent)

  • Reagents: Formic acid, Butylated hydroxytoluene (BHT), Water (LC-MS grade)

  • Standards: this compound analytical standard, Deuterated internal standard (e.g., [2H7]-24-hydroxycholesterol or a similar stable isotope-labeled oxysterol)

  • Consumables: 2 mL polypropylene tubes, glass autosampler vials, solid-phase extraction (SPE) silica cartridges.

Sample Preparation Workflow

The following workflow is designed to extract this compound from plasma while minimizing ex-vivo oxidation and removing interfering substances like cholesterol.

G cluster_prep Sample Preparation cluster_purify Purification (SPE) cluster_analysis Analysis Sample 1. Plasma Sample (50-200 µL) Add_BHT 2. Add BHT in Ethanol (to prevent oxidation) Sample->Add_BHT Add_IS 3. Add Deuterated Internal Standard (IS) Add_BHT->Add_IS Precipitate 4. Protein Precipitation (ice-cold Acetone) Add_IS->Precipitate Vortex 5. Vortex & Sonicate (10 min) Precipitate->Vortex Incubate 6. Incubate (-20°C, overnight) Vortex->Incubate Centrifuge 7. Centrifuge (20,000 x g, 20 min, 4°C) Incubate->Centrifuge Supernatant 8. Collect Supernatant Centrifuge->Supernatant Dry_N2 9. Dry Supernatant (under Nitrogen stream) Resuspend 10. Resuspend in Hexane/Isopropanol Dry_N2->Resuspend Load_SPE 11. Load onto Silica SPE Cartridge Resuspend->Load_SPE Wash_Chol 12. Wash (n-Hexane) (removes cholesterol) Load_SPE->Wash_Chol Elute 13. Elute Oxysterols (Dichloromethane/Methanol) Wash_Chol->Elute Dry_Elute 14. Dry Eluate (under Nitrogen stream) Elute->Dry_Elute Reconstitute 15. Reconstitute in Methanol/Acetonitrile Dry_Elute->Reconstitute Analysis 16. LC-MS/MS Analysis

Caption: Sample preparation and purification workflow.

Detailed Steps:

  • Place 50-200 µL of plasma into a 2 mL polypropylene tube.

  • To prevent auto-oxidation of cholesterol, add 50 µg of BHT dissolved in a small volume of ethanol.[2][4]

  • Spike the sample with an appropriate amount of deuterated internal standard (e.g., 100 pmol).

  • Add 5 volumes of ice-cold acetone to precipitate proteins.[4]

  • Vortex thoroughly and sonicate the sample in an ice-cold water bath for 10 minutes.[2][4]

  • Incubate at -20°C overnight to ensure complete protein precipitation.[4]

  • Centrifuge at 20,000 x g for 20 minutes at 4°C.[4]

  • Carefully transfer the supernatant to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen.[2][4]

  • Resuspend the dried residue in 50 µL of isopropanol and transfer to a pre-conditioned silica SPE column.[2][4]

  • Wash the column with n-hexane to elute cholesterol and other nonpolar lipids.[2][4]

  • Elute the oxysterol fraction, including this compound, using a dichloromethane-methanol mixture.[2][4]

  • Dry the eluate under a nitrogen stream.

  • Reconstitute the final sample in 20-50 µL of the initial mobile phase (e.g., 80:20 Methanol:Water) for LC-MS/MS analysis.[2][4]

LC-MS/MS Instrumentation and Conditions

Analysis is performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem quadrupole mass spectrometer.

G cluster_LC Liquid Chromatography (LC) cluster_MS Mass Spectrometry (MS) LC_System UPLC/HPLC System Column: C18 or Phenyl-Hexyl Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile/Methanol + 0.1% Formic Acid Flow Rate: 0.3-0.4 mL/min Injection Vol: 3-5 µL MS_System Tandem Quadrupole MS Ionization: ESI+ or APCI+ Mode: Multiple Reaction Monitoring (MRM) Gas Temp: 350-500°C Gas Flow: 8-12 L/min Nebulizer: 35-50 psi LC_System->MS_System Data_Acquisition Data Acquisition & Processing MS_System->Data_Acquisition

Caption: Logical relationship of the analytical instrumentation.

Data Presentation

The following tables summarize the typical parameters for the LC-MS/MS method. Note: MRM transitions and collision energies must be empirically optimized for the specific instrument used by infusing a pure standard of this compound.

Table 1: Liquid Chromatography (LC) Conditions | Parameter | Value | | :--- | :--- | | LC System | Acquity UPLC H-Class or equivalent[4] | | Column | Ascentis Express C18 (150 x 2.1 mm, 2 µm) or Phenyl-Hexyl (100 x 2.1 mm, 2.7 µm)[3][4] | | Column Temperature | 30°C[3][4] | | Mobile Phase A | Water + 0.1% Formic Acid[3][4] | | Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) + 0.1% Formic Acid | | Flow Rate | 0.3 mL/min[3] | | Injection Volume | 3 µL[3][4] | | Gradient Elution | Time (min) | % B | | | 0.0 - 1.0 | 80 | | | 1.0 - 9.0 | 80 -> 95 | | | 9.0 - 11.0 | 95 | | | 11.0 - 11.1 | 95 -> 80 | | | 11.1 - 12.0 | 80 |

Table 2: Mass Spectrometry (MS) Conditions

Parameter Value
Mass Spectrometer Xevo TQ-S Tandem Quadrupole or equivalent[4]
Ionization Mode Electrospray Ionization Positive (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/hr

| Cone Gas Flow | 150 L/hr |

Table 3: Example Multiple Reaction Monitoring (MRM) Transitions Molecular Formula: C₂₇H₄₄O₂; Exact Mass: 416.33

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV)
This compound 417.3 399.3 ([M+H-H₂O]⁺) 0.05 Optimize (20-40) Optimize (10-25)
This compound 417.3 Secondary Fragment 0.05 Optimize (20-40) Optimize (15-30)

| Internal Standard (IS) | IS-specific | IS-specific | 0.05 | Optimize | Optimize |

Table 4: Typical Method Validation Parameters

Parameter Result
Linearity (R²) ≥ 0.998[6]
LLOQ 0.5 - 5 ng/mL[3]
Intra-day Precision (CV%) < 15%
Inter-day Precision (CV%) < 15%
Accuracy / Recovery 85 - 115%

| Matrix Effect | 85 - 115%[3] |

Conclusion

This application note provides a detailed and robust LC-MS/MS protocol for the quantitative analysis of this compound in plasma. The described method, incorporating essential steps to prevent artificial analyte formation and purify the sample, offers the sensitivity and specificity required for research and clinical applications.[7] Adherence to this protocol, with appropriate instrument-specific optimization, will enable researchers to obtain accurate and reproducible data, facilitating a deeper understanding of the role of this oxysterol in biological systems.

References

Application Notes and Protocols for 26-Hydroxycholest-4-en-3-one in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

26-Hydroxycholest-4-en-3-one is an oxysterol, an oxidized derivative of cholesterol. Oxysterols are increasingly recognized as important signaling molecules involved in a variety of physiological and pathological processes, including lipid metabolism, inflammation, and cancer. Evidence suggests that many oxysterols exert their effects through the activation of Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in cholesterol homeostasis and lipogenesis.

These application notes provide a comprehensive experimental framework for investigating the cellular effects of this compound, with a focus on its potential as a modulator of cancer cell viability and LXR signaling. The provided protocols are based on established methodologies for similar lipophilic compounds and serve as a detailed guide for researchers.

Hypothesized Signaling Pathway

This compound, like other oxysterols, is hypothesized to enter the cell and bind to the Liver X Receptor (LXR). Upon ligand binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription. Key LXR target genes include those involved in cholesterol efflux (e.g., ABCA1, ABCG1) and fatty acid synthesis (e.g., SREBP-1c, FASN). In the context of cancer, this signaling cascade can impact cell viability, proliferation, and apoptosis.

26_Hydroxycholest_4_en_3_one_Signaling_Pathway Hypothesized Signaling Pathway of this compound cluster_cell Cell M0 This compound M1 LXR M0->M1 Binds to M3 LXR-RXR Heterodimer M1->M3 Forms heterodimer with M2 RXR M2->M3 M4 Nucleus M3->M4 Translocates to M5 LXRE M4->M5 Binds to M6 Target Gene Transcription (e.g., ABCA1, ABCG1, SREBP-1c, FASN) M5->M6 Regulates M7 Cellular Effects (↓ Proliferation, ↑ Apoptosis, Altered Lipid Metabolism) M6->M7 Leads to Experimental_Workflow Experimental Workflow for this compound cluster_workflow A Compound Preparation (Stock Solution in DMSO) C Cell Viability Assay (MTT) (Determine IC50) A->C B Cell Culture (e.g., MCF-7, MDA-MB-231) B->C D Apoptosis Assay (Annexin V) (Quantify Apoptotic Cells) C->D Use concentrations around IC50 E Gene Expression Analysis (qRT-PCR) (LXR Target Genes) C->E Use concentrations around IC50 F Protein Expression Analysis (Western Blot) (Apoptosis & LXR Pathway Proteins) C->F Use concentrations around IC50 G Data Analysis and Interpretation D->G E->G F->G

Application Note: Quantitative Analysis of 26-Hydroxycholest-4-en-3-one using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 26-Hydroxycholest-4-en-3-one in biological matrices. This methodology is crucial for researchers investigating cholesterol metabolism, bile acid synthesis, and related metabolic disorders. The protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high-throughput and reliable quantification.

Introduction

This compound is an important oxysterol and an intermediate in the metabolic pathway of cholesterol. Accurate measurement of its concentration in biological samples is essential for understanding its physiological and pathological roles. LC-MS/MS offers superior selectivity and sensitivity for the analysis of such endogenous compounds, overcoming the challenges posed by complex biological matrices and the presence of isomeric species. This document provides a detailed protocol for the robust quantification of this compound.

Experimental Protocols

Sample Preparation (Plasma/Serum)

A protein precipitation and liquid-liquid extraction procedure is recommended for the extraction of this compound from plasma or serum samples.

Materials:

  • Plasma or serum samples

  • Internal Standard (IS) solution (e.g., d7-26-Hydroxycholesterol or a structurally similar deuterated standard)

  • Acetonitrile (ACN), ice-cold

  • Methyl tert-butyl ether (MTBE)

  • Deionized water

  • Centrifuge capable of 4°C operation

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., 50:50 Methanol:Water)

Procedure:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • To the supernatant, add 1 mL of MTBE for liquid-liquid extraction.

  • Vortex for 2 minutes and then centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer (MTBE) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of oxysterols.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS):

  • System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are proposed for this compound and a potential internal standard. These should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound401.3383.3 (Loss of H₂O)15
This compound401.3147.1 (Side chain)25
d7-26-Hydroxycholesterol (IS)408.3390.3 (Loss of H₂O)15

Note: The exact m/z values and collision energies should be determined by direct infusion of the analytical standard and the internal standard into the mass spectrometer.

Data Presentation

The following table summarizes the expected quantitative performance of the LC-MS/MS method for this compound, based on typical results for similar oxysterol assays.

ParameterResult
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Upper Limit of Quantification (ULOQ)500 ng/mL
Precision (%CV)< 15%
Accuracy (% bias)Within ±15%
Recovery> 85%

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the position of this compound within the cholesterol metabolic pathway.

metabolic_pathway Cholesterol Cholesterol 26-Hydroxycholesterol 26-Hydroxycholesterol Cholesterol->26-Hydroxycholesterol CYP27A1 This compound This compound 26-Hydroxycholesterol->this compound HSD3B7 Bile Acids Bile Acids This compound->Bile Acids

Caption: Simplified metabolic pathway showing the synthesis of this compound from cholesterol.

Experimental Workflow

The diagram below outlines the major steps in the analytical protocol for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma/Serum Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (ACN) Add_IS->Protein_Precipitation LLE Liquid-Liquid Extraction (MTBE) Protein_Precipitation->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for the LC-MS/MS analysis of this compound.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in biological matrices. This application note serves as a comprehensive guide for researchers and scientists in the field of metabolic studies and drug development, enabling accurate and high-throughput analysis of this important cholesterol metabolite. The provided protocols and diagrams facilitate the implementation and understanding of the analytical workflow.

Application Notes and Protocols for the Synthesis and Use of (25R)-26-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(25R)-26-hydroxycholesterol, also known as (25R)-cholest-5-en-3β,26-diol, is a biologically significant oxysterol, a class of oxidized derivatives of cholesterol. It is an important intermediate in the metabolic pathway that converts cholesterol into bile acids[1][2]. In research, it is widely recognized as an endogenous ligand for the Liver X Receptor (LXR), a nuclear receptor that plays a critical role in regulating cholesterol homeostasis, lipid metabolism, and inflammation[1][3]. The ability of (25R)-26-hydroxycholesterol to activate LXR makes it a valuable tool for researchers in drug development and life sciences who are investigating therapeutic strategies for conditions like atherosclerosis and dyslipidemia[4].

These application notes provide a detailed overview of a robust synthetic route to obtain (25R)-26-hydroxycholesterol for research purposes, protocols for its characterization, and workflows for its application in cell-based assays.

Part 1: Synthesis of (25R)-26-Hydroxycholesterol

A common and efficient method for synthesizing (25R)-26-hydroxycholesterol utilizes the readily available natural product, diosgenin, as the starting material. This multi-step synthesis involves key chemical transformations to open the spiroketal side chain of diosgenin and introduce the desired hydroxyl group. A reported method achieves this transformation in four steps with a high overall yield[5][6].

Synthesis Overview

The synthesis from diosgenin typically involves the following key transformations:

  • Modified Clemmensen Reduction: This step opens the F-ring of the spiroketal in diosgenin to form a diol.

  • Protection of Hydroxyl Groups: The hydroxyl groups are often protected, for instance by acetylation, to prevent unwanted side reactions in subsequent steps.

  • Barton Deoxygenation: A radical-initiated deoxygenation reaction is used to selectively remove an unwanted hydroxyl group.

  • Deprotection: Removal of the protecting groups to yield the final product, (25R)-26-hydroxycholesterol.

Quantitative Data Summary

The following table summarizes the key steps and reported yields for a representative synthesis of (25R)-26-hydroxycholesterol from diosgenin[5][6].

StepTransformationKey ReagentsReported Yield
1Spiroketal Ring OpeningZn(Hg), HCl, Ethyl Acetate, Acetic Anhydride~95%
2Selective ProtectionAcetic Anhydride, Pyridine~98%
3Barton DeoxygenationPhenyl chlorothionocarbonate, AIBN, Bu3SnH~75%
4DeprotectionK2CO3, Methanol~85%
Overall Diosgenin to (25R)-26-hydroxycholesterol ~58% [5][6]

Part 2: Experimental Protocols

Protocol 1: Detailed Synthesis of (25R)-26-Hydroxycholesterol from Diosgenin

This protocol is based on the four-step synthesis reported in the literature[5][6].

Materials and Reagents:

  • Diosgenin

  • Zinc dust (amalgamated with HgCl₂)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Acetic anhydride

  • Pyridine

  • Phenyl chlorothionocarbonate

  • Azobisisobutyronitrile (AIBN)

  • Tributyltin hydride (Bu₃SnH)

  • Toluene

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Step-by-Step Procedure:

  • Step 1: Modified Clemmensen Reduction of Diosgenin

    • Activate zinc dust by treating it with a 5% HgCl₂ solution, followed by washing with water and acetone, and drying under vacuum.

    • Suspend the amalgamated zinc in a mixture of ethyl acetate and acetic anhydride.

    • Add a solution of diosgenin in ethyl acetate to the suspension.

    • Cool the mixture in an ice bath and add concentrated HCl dropwise while stirring vigorously.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture and wash the zinc residue with ethyl acetate.

    • Combine the organic phases, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the resulting diacetate product by silica gel chromatography.

  • Step 2: Selective Deoxygenation (Barton Deoxygenation)

    • Dissolve the product from Step 1 in pyridine and cool in an ice bath.

    • Add phenyl chlorothionocarbonate dropwise and stir the reaction at room temperature until complete.

    • Extract the product with an appropriate solvent (e.g., diethyl ether), wash the organic layer with copper (II) sulfate solution to remove pyridine, followed by water and brine.

    • Dry the organic phase and concentrate to yield the thionocarbonate intermediate.

    • Dissolve the thionocarbonate in anhydrous toluene. Add AIBN and Bu₃SnH.

    • Heat the mixture at reflux under an inert atmosphere (e.g., Argon) for several hours.

    • Cool the reaction and remove the toluene under reduced pressure. Purify the crude product by column chromatography to isolate the deoxygenated product.

  • Step 3: Deprotection

    • Dissolve the deoxygenated acetate product in methanol.

    • Add a catalytic amount of potassium carbonate.

    • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).

    • Neutralize the reaction with a mild acid (e.g., dilute HCl) and remove the methanol under reduced pressure.

    • Extract the product into an organic solvent, wash with water, and dry.

  • Step 4: Final Purification

    • Purify the crude (25R)-26-hydroxycholesterol by recrystallization or silica gel column chromatography to obtain the final product with high purity.

Protocol 2: Analytical Characterization

To confirm the identity and purity of the synthesized (25R)-26-hydroxycholesterol, the following analytical techniques are essential.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the final product in an appropriate deuterated solvent (e.g., CDCl₃).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher)[7].

  • Data Analysis: Compare the obtained chemical shifts with literature values to confirm the structure. The chemical shifts of carbons in the side chain can be used to differentiate between the 25R and 25S diastereoisomers[8].

2. Mass Spectrometry (MS)

  • Technique: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) to confirm the elemental composition.

3. High-Performance Liquid Chromatography (HPLC)

  • System: Use a reversed-phase HPLC system with a C18 column.

  • Mobile Phase: An isocratic or gradient system of water and acetonitrile or methanol is typically used.

  • Detection: UV detection (at low wavelength, ~205 nm) or an Evaporative Light Scattering Detector (ELSD) can be employed.

  • Purpose: HPLC is used to assess the purity of the final compound and can also be developed to resolve the (25R) and (25S) diastereoisomers[9].

Summary of Analytical Data

TechniqueParameterExpected Result for (25R)-26-Hydroxycholesterol
¹H NMR Diagnostic Signals (in CDCl₃)Multiplets for steroidal protons; signals corresponding to the C-26 and C-27 methyl groups.
¹³C NMR Side-chain CarbonsDistinct chemical shifts for C-25, C-26, and C-27, which differ slightly from the (25S)-isomer[8].
High-Res MS Molecular FormulaC₂₇H₄₆O₂
[M+Na]⁺Calculated m/z should match the observed m/z within a narrow mass error range (e.g., < 5 ppm).
HPLC PurityA single major peak indicating >95% purity.

Part 3: Application Notes

(25R)-26-Hydroxycholesterol as a Liver X Receptor (LXR) Agonist

(25R)-26-hydroxycholesterol is an endogenous agonist of Liver X Receptors (LXRα and LXRβ)[1]. Upon binding, it induces a conformational change in the LXR, leading to the recruitment of coactivators and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, activating their transcription[10]. A key target gene is ABCA1 (ATP-binding cassette transporter A1), which promotes the efflux of cholesterol from cells, a critical step in reverse cholesterol transport[1].

LXR Signaling Pathway

LXR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HC 26-Hydroxycholesterol LXR LXR HC->LXR Binds & Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE LXR_RXR->LXRE Binds TargetGene Target Gene (e.g., ABCA1) LXRE->TargetGene Activates Transcription mRNA mRNA TargetGene->mRNA Transcription Protein ABCA1 Protein mRNA->Protein Translation

Caption: LXR signaling pathway activated by 26-hydroxycholesterol.

Protocol 3: General Workflow for Cell-Based Assays

This workflow describes a general procedure for treating cultured cells (e.g., macrophages like THP-1 or RAW 264.7) with synthesized (25R)-26-hydroxycholesterol to study its effects on target gene expression.

1. Cell Culture and Plating:

  • Culture cells in appropriate medium and conditions.

  • Seed cells in multi-well plates at a density suitable for the intended assay (e.g., qPCR, Western blot). Allow cells to adhere and grow overnight.

2. Preparation of Treatment Solution:

  • Prepare a stock solution of (25R)-26-hydroxycholesterol in a suitable solvent (e.g., ethanol or DMSO).

  • Dilute the stock solution in cell culture medium to the final desired concentrations. Include a vehicle control (medium with solvent only).

3. Cell Treatment:

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of (25R)-26-hydroxycholesterol or the vehicle control.

  • Incubate the cells for a predetermined time period (e.g., 6, 12, or 24 hours) depending on the target being analyzed.

4. Downstream Analysis:

  • For Gene Expression (qPCR):

    • Lyse the cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Run quantitative PCR (qPCR) using primers specific for target genes (e.g., ABCA1, SREBP-1c) and a housekeeping gene for normalization.

  • For Protein Expression (Western Blot):

    • Lyse the cells and collect total protein.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein (e.g., ABCA1) and a loading control (e.g., β-actin).

  • For Functional Assays (e.g., Cholesterol Efflux):

    • Pre-load cells with labeled cholesterol (e.g., ³H-cholesterol).

    • Treat cells with (25R)-26-hydroxycholesterol as described above.

    • Add a cholesterol acceptor (e.g., ApoA1 or HDL) and measure the amount of labeled cholesterol transferred from the cells to the medium.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Cell Culture (e.g., Macrophages) Prepare Prepare Treatment Solutions: 1. (25R)-26-HC in vehicle 2. Vehicle Control Start->Prepare Treat Treat Cells (Incubate for 6-24h) Prepare->Treat Harvest Harvest Cells for Analysis Treat->Harvest Analysis Select Downstream Analysis Harvest->Analysis RNA RNA Extraction & RT-qPCR Analysis->RNA Gene Expression Protein Protein Lysis & Western Blot Analysis->Protein Protein Expression Functional Functional Assay (e.g., Cholesterol Efflux) Analysis->Functional Cellular Function

Caption: General workflow for studying the effects of (25R)-26-HC.

References

Application Note and Protocol: Isolation and Quantification of 26-Hydroxycholest-4-en-3-one from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation and quantification of 26-Hydroxycholest-4-en-3-one from plasma samples. The methodology is based on established principles for oxysterol analysis, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection. This protocol is intended to serve as a guide for researchers in drug development and clinical research who are investigating the role of this compound in various physiological and pathological processes.

Introduction

This compound is an oxysterol, an oxidized derivative of cholesterol. Oxysterols are implicated in numerous biological processes, including cholesterol homeostasis, and have been linked to various diseases. Accurate quantification of specific oxysterols like this compound in biological matrices such as plasma is crucial for understanding their physiological roles and for biomarker discovery. This protocol outlines a robust and reproducible method for the extraction and analysis of this compound from plasma.

Experimental Workflow

The overall experimental workflow for the isolation and quantification of this compound from plasma is depicted in the following diagram.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample Collection (with anticoagulant) centrifuge1 Centrifugation (1000-2000 x g, 10 min, 4°C) plasma->centrifuge1 supernatant Collect Plasma Supernatant centrifuge1->supernatant is_spike Spike with Internal Standard (e.g., d7-26-Hydroxycholest-4-en-3-one) supernatant->is_spike protein_precip Protein Precipitation (e.g., Acetonitrile) is_spike->protein_precip centrifuge2 Centrifugation (≥10,000 x g, 10 min, 4°C) protein_precip->centrifuge2 extract_supernatant Collect Supernatant (Extract) centrifuge2->extract_supernatant lc_ms LC-MS/MS Analysis extract_supernatant->lc_ms data_analysis Data Processing and Quantification lc_ms->data_analysis

Figure 1. Experimental workflow for the isolation and quantification of this compound from plasma.

Materials and Reagents

  • Plasma Collection Tubes: K2-EDTA or other suitable anticoagulant tubes.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • Internal Standard (IS): Deuterated this compound (e.g., d7-26-Hydroxycholest-4-en-3-one).

  • Analytical Standard: this compound.

  • Microcentrifuge tubes: 1.5 mL or 2 mL.

  • Pipettes and tips.

  • Centrifuge: Capable of reaching at least 10,000 x g and maintaining 4°C.

  • LC-MS/MS system: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

Experimental Protocol

Plasma Sample Preparation
  • Blood Collection and Plasma Separation: Collect whole blood into tubes containing an anticoagulant.[1] To obtain plasma, centrifuge the blood at 1,000–2,000 x g for 10 minutes at 4°C.[1] Carefully transfer the plasma supernatant to a clean polypropylene tube.[1] Samples can be stored at -80°C until analysis.[2]

  • Sample Thawing and Internal Standard Spiking: Thaw frozen plasma samples on ice.[2] Vortex the samples for 1 minute to ensure homogeneity.[2] In a microcentrifuge tube, add a known amount of internal standard (e.g., d7-26-Hydroxycholest-4-en-3-one in ethanol) to a specific volume of plasma (e.g., 100 µL). The use of a stable isotope-labeled internal standard is crucial for accurate quantification.

  • Protein Precipitation: Add a volume of ice-cold acetonitrile (e.g., 3 volumes, 300 µL) to the plasma sample containing the internal standard. Vortex vigorously for 1-2 minutes to precipitate proteins. A simple protein precipitation method with acetonitrile has been shown to be effective for the extraction of similar molecules like 7α-hydroxy-4-cholesten-3-one.[3]

  • Centrifugation: Centrifuge the mixture at a high speed (e.g., ≥10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Extract Collection: Carefully transfer the supernatant, which contains the analyte and internal standard, to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions that should be optimized for the specific instrumentation used.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase column, such as a C18 or a phenyl-hexyl column, is suitable for the separation of oxysterols.[4]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 50:50, v/v) with 0.1% formic acid.

    • Gradient: A gradient elution should be optimized to achieve good separation of this compound from other plasma components and isomers.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for oxysterols.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both this compound and its deuterated internal standard must be determined by direct infusion of the standards. This allows for highly selective and sensitive quantification.

    • Optimization: Parameters such as collision energy and cone voltage should be optimized for each MRM transition to maximize signal intensity.

Quantification
  • Calibration Curve: Prepare a calibration curve by spiking known concentrations of the this compound analytical standard and a fixed concentration of the internal standard into a surrogate matrix (e.g., charcoal-stripped plasma or a protein solution).

  • Data Analysis: The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.

Data Presentation

The following table summarizes typical performance characteristics for LC-MS/MS-based quantification of oxysterols in plasma, which can be expected for the presented protocol upon validation.

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ)0.1 - 1 ng/mL[5]
Linearity (r²)> 0.99[6]
Intra-day Precision (%CV)< 15%[6]
Inter-day Precision (%CV)< 15%[6]
Accuracy (% bias)± 15%[6]
Recovery85 - 115%[4]

Signaling Pathway and Logical Relationships

The isolation and analysis of this compound is a critical step in understanding its role in various biological pathways. The following diagram illustrates the logical relationship between the experimental stages and the final data output.

G cluster_input Input cluster_process Process cluster_output Output plasma_sample Plasma Sample extraction Extraction (Protein Precipitation) plasma_sample->extraction separation Chromatographic Separation (LC) extraction->separation detection Mass Spectrometric Detection (MS/MS) separation->detection concentration Concentration of This compound detection->concentration

Figure 2. Logical flow from plasma sample to quantitative data.

Conclusion

The protocol described in this application note provides a reliable and sensitive method for the isolation and quantification of this compound from plasma. The use of a simple protein precipitation extraction followed by LC-MS/MS analysis offers a high-throughput and robust workflow suitable for clinical and research applications. Method validation is essential before implementation in a regulated environment.

References

Application Notes and Protocols: Utilizing 26-Hydroxycholest-4-en-3-one in Metabolic Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and atherosclerosis, represent a growing global health crisis. A key pathological feature of these conditions is dysregulated lipid metabolism. Oxysterols, oxidized derivatives of cholesterol, have emerged as critical signaling molecules in the regulation of cholesterol homeostasis and inflammatory responses. 26-Hydroxycholest-4-en-3-one is an oxysterol of significant interest for its potential therapeutic applications in metabolic diseases. While direct research on this specific molecule is limited, its structural similarity to other well-characterized oxysterols, such as 26-hydroxycholesterol and 27-hydroxycholesterol, suggests it may exert its effects through similar mechanisms, primarily via the modulation of nuclear receptors like Liver X Receptors (LXRs) and the regulation of key transcription factors such as Sterol Regulatory Element-Binding Protein 2 (SREBP-2).

These application notes provide a comprehensive overview of the potential applications of this compound in metabolic disease models, based on the established roles of closely related oxysterols. Detailed protocols for in vitro and in vivo experimentation are provided to guide researchers in investigating its efficacy and mechanism of action.

Potential Mechanism of Action

This compound is hypothesized to modulate key signaling pathways involved in lipid metabolism. The primary targets are the Liver X Receptors (LXRα and LXRβ), which act as cellular cholesterol sensors. Upon activation by oxysterols, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which promote the efflux of cholesterol from cells to HDL particles.

Furthermore, oxysterols are known to regulate the activity of SREBP-2, the master transcriptional regulator of cholesterol biosynthesis. At low concentrations, oxysterols can promote the binding of SREBP cleavage-activating protein (SCAP) to the insulin-induced gene (Insig) proteins in the endoplasmic reticulum, thereby retaining the SCAP-SREBP-2 complex and preventing its translocation to the Golgi. This inhibits the proteolytic cleavage and activation of SREBP-2, leading to the downregulation of genes involved in cholesterol synthesis, such as HMG-CoA reductase (HMGCR).

dot

cluster_0 Cell Membrane cluster_1 Cytoplasm / Endoplasmic Reticulum cluster_2 Nucleus Cholesterol_Efflux Cholesterol Efflux 26-HC-4-en-3-one 26-Hydroxycholest- 4-en-3-one LXR LXR 26-HC-4-en-3-one->LXR Activates Insig Insig 26-HC-4-en-3-one->Insig Stabilizes LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR Dimerizes with RXR RXR RXR->LXR_RXR LXRE LXRE LXR_RXR->LXRE Binds to SREBP2_SCAP SREBP-2/SCAP Complex (Inactive) SRE SRE SREBP2_SCAP->SRE Activation Blocked Insig->SREBP2_SCAP Inhibits Translocation Gene_Expression ↑ ABCA1, ABCG1 Gene Expression LXRE->Gene_Expression Gene_Expression->Cholesterol_Efflux Promotes Chol_Syn_Genes ↓ Cholesterol Synthesis Gene Expression SRE->Chol_Syn_Genes

Caption: Putative signaling pathway of this compound.

Data Presentation

Due to the limited direct data on this compound, the following table summarizes the observed effects of structurally related oxysterols on key genes involved in metabolic regulation. This provides a basis for predicting the potential effects of this compound.

OxysterolModel SystemTarget GeneEffectReference Compound Effect
4β-Hydroxycholesterol Human Mononuclear Cells (in vivo)ABCA11.4-fold inductionRifampicin (PXR agonist)
27-Hydroxycholesterol Human THP-1 MacrophagesLXRαUpregulationT0901317 (synthetic LXR agonist)
ABCA1Upregulation
25-Hydroxycholesterol Murine CATH.a Neuronal CellsSREBP-2Downregulation-
HMGCSDownregulation
HMGCRDownregulation
25-Hydroxycholesterol-3-Sulfate Human THP-1 MacrophagesLXR (nuclear protein)Decrease-
SREBP-1 (mRNA)Decrease
FAS (mRNA)Decrease

Experimental Protocols

In Vitro Model: Hepatocyte Treatment

This protocol describes the treatment of primary hepatocytes or hepatocyte-like cell lines (e.g., HepG2, Huh7) to assess the effects of this compound on gene expression and lipid accumulation.

Materials:

  • Primary hepatocytes or hepatocyte cell line

  • Collagen-coated cell culture plates

  • Hepatocyte culture medium (e.g., Williams' E Medium) supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and insulin.

  • This compound (dissolved in a suitable solvent, e.g., DMSO or ethanol)

  • Fatty acid solution (e.g., oleic acid/palmitic acid mix) to induce steatosis

  • RNA extraction kit

  • qRT-PCR reagents

  • Oil Red O staining solution

  • MTT or similar cell viability assay kit

Procedure:

  • Cell Seeding: Seed hepatocytes on collagen-coated plates at a desired density and allow them to adhere and recover for 24 hours.

  • Induction of Steatosis (Optional): To model NAFLD, induce lipid accumulation by treating the cells with a fatty acid solution for 24-48 hours.

  • Oxysterol Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the oxysterol or vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis:

    • Gene Expression: Harvest cells, extract total RNA, and perform qRT-PCR to analyze the expression of target genes (e.g., ABCA1, ABCG1, SREBP-2, HMGCR, FAS).

    • Lipid Accumulation: Fix the cells and stain with Oil Red O to visualize and quantify intracellular lipid droplets.

    • Cell Viability: Perform an MTT assay to assess any cytotoxic effects of the treatment.

dot

Start Seed Hepatocytes Induce_Steatosis Induce Steatosis (Optional, with Fatty Acids) Start->Induce_Steatosis Treat Treat with This compound Induce_Steatosis->Treat Incubate Incubate (24-72h) Treat->Incubate Analysis Endpoint Analysis Incubate->Analysis Gene_Expression qRT-PCR for Gene Expression Analysis->Gene_Expression Lipid_Staining Oil Red O Staining for Lipid Accumulation Analysis->Lipid_Staining Viability MTT Assay for Cell Viability Analysis->Viability

Analytical Standards for 26-Hydroxycholest-4-en-3-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical standards and methodologies for the identification and quantification of 26-Hydroxycholest-4-en-3-one. This document includes physicochemical properties, spectroscopic data, detailed experimental protocols for liquid chromatography-mass spectrometry, and insights into its metabolic pathway.

Physicochemical Properties and Reference Standards

(25R)-26-Hydroxycholest-4-en-3-one is a key intermediate in the alternative "acidic" pathway of bile acid synthesis.[1] Ensuring the quality and purity of analytical standards is critical for accurate quantification in research and development.

Table 1: Physicochemical Properties of (25R)-26-Hydroxycholest-4-en-3-one

PropertyValueSource
CAS Number 56792-59-7[2][3][4]
Molecular Formula C₂₇H₄₄O₂[2][4]
Molecular Weight 400.64 g/mol [2][3][4]
Alternate Names (25R)-26-Hydroxy-4-cholesten-3-one[2]
Purity (Typical) >95% (HPLC)[3]

Reference Materials: Analytical standards for (25R)-26-Hydroxy-cholest-4-en-3-one are available from commercial suppliers as research-grade materials.[3][4] Currently, no certified reference material (CRM) specifically for this compound has been identified. For quantitative applications, it is recommended to thoroughly characterize the research-grade standard for purity and identity. Deuterated internal standards of similar compounds, such as 7α-hydroxy-4-Cholesten-3-one-d₇, are available and can be utilized in LC-MS/MS-based quantification to correct for matrix effects and procedural losses.[5][6][7]

Spectroscopic Data for Structural Elucidation

Table 2: Representative ¹H and ¹³C NMR Spectral Data for Cholest-4-en-3-one

Note: These data are for the structurally similar compound cholest-4-en-3-one and are provided for comparative purposes. The presence of the hydroxyl group at position 26 in this compound will induce shifts in the signals of neighboring protons and carbons.

¹H NMR (CDCl₃, 500 MHz) ¹³C NMR (CDCl₃)
Chemical Shift (ppm) Chemical Shift (ppm)
5.73 (s, 1H, H-4)199.6 (C-3)
0.72 (s, 3H, C-18)171.7 (C-5)
1.19 (s, 3H, C-19)123.8 (C-4)
0.92 (d, 3H, C-21)56.0 (C-14)
0.86 (d, 6H, C-26, C-27)55.8 (C-17)
(Additional signals for the steroid core)(Additional signals for the steroid core)
Source: Adapted from publicly available spectral data for cholest-4-en-3-one.[2][8][9]

Mass Spectrometry (MS): For the analysis of this compound by mass spectrometry, derivatization is a common strategy to improve ionization efficiency and chromatographic behavior, especially for gas chromatography-mass spectrometry (GC-MS).

Analytical Methodologies: Quantification in Biological Matrices

The quantification of oxysterols like this compound in biological samples such as plasma is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[1][5][10][11][12] The following protocol is a generalized procedure based on established methods for similar analytes.

Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma

Objective: To provide a robust and reproducible method for the quantitative analysis of this compound in human plasma.

Principle: This method involves the extraction of the analyte from plasma, followed by chromatographic separation and detection by tandem mass spectrometry. An internal standard is used to ensure accuracy.

Materials and Reagents:

  • (25R)-26-Hydroxy-cholest-4-en-3-one analytical standard

  • Deuterated internal standard (e.g., 7α-hydroxy-4-Cholesten-3-one-d₇)

  • Human plasma (with anticoagulant)

  • Methanol, Acetonitrile, Isopropanol (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 500 µL of MTBE, vortex for 1 minute.

    • Centrifuge at 4°C for 10 minutes at 10,000 x g.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid

    • Gradient: Start with 40% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: ESI Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): [M+H]⁺ for this compound

    • Product Ion (Q3): To be determined by infusion of the analytical standard.

    • Collision Energy: To be optimized for the specific analyte and instrument.

Table 3: Example MRM Transitions for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound 401.3To be determined
Internal Standard (e.g., 7α-hydroxy-4-Cholesten-3-one-d₇) 408.3To be determined

Data Analysis: Quantification is performed by constructing a calibration curve using known concentrations of the analytical standard and a fixed concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.

Metabolic Pathway and Biological Significance

This compound is an important intermediate in the "acidic" or "alternative" pathway of bile acid synthesis. This pathway is initiated by the hydroxylation of cholesterol at the C27 (or C26) position.

Caption: Acidic Pathway of Bile Acid Synthesis.

The enzyme sterol 27-hydroxylase (CYP27A1) initiates this pathway by hydroxylating cholesterol to form (25R)-26-hydroxycholesterol.[1] This intermediate is then converted to this compound by 3β-hydroxysteroid dehydrogenase (3β-HSD). Subsequently, it undergoes further enzymatic modifications to be converted into primary bile acids such as chenodeoxycholic acid.[11][13][14] This pathway is crucial for cholesterol homeostasis and the regulation of lipid metabolism.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of this compound from a biological matrix.

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing PlasmaSample Plasma Sample AddIS Add Internal Standard PlasmaSample->AddIS Extraction Liquid-Liquid Extraction (e.g., MTBE) AddIS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification

Caption: LC-MS/MS Workflow for Quantification.

References

Application Notes and Protocols for the Derivatization of 26-Hydroxycholest-4-en-3-one for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

26-Hydroxycholest-4-en-3-one is an oxidized derivative of cholesterol, an oxysterol, that plays a significant role in various physiological and pathophysiological processes. Accurate and sensitive quantification of this and related oxysterols is crucial for research in areas such as lipid metabolism, neurodegenerative diseases, and cancer. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of steroids and oxysterols due to its high chromatographic resolution and sensitive detection capabilities.[1][2] However, the inherent polarity and low volatility of this compound, owing to its hydroxyl and keto functional groups, necessitate a derivatization step prior to GC-MS analysis. This application note provides a detailed protocol for the derivatization of this compound to enhance its volatility and thermal stability, thereby enabling robust and reliable GC-MS analysis.

The most effective and widely adopted method for the derivatization of keto-steroids is a two-step process involving oximation of the ketone group followed by silylation of the hydroxyl groups.[3] This dual derivatization ensures that all active hydrogens are replaced, leading to a less polar and more volatile compound suitable for GC-MS analysis.

Derivatization Strategy: Two-Step Oximation and Silylation

The derivatization of this compound involves two key reactions:

  • Oximation: The keto group at the C-3 position is converted to a methoxime (MO) derivative using methoxyamine hydrochloride. This reaction eliminates the possibility of enol-keto tautomerism and stabilizes the molecule.

  • Silylation: The hydroxyl group at the C-26 position is converted to a trimethylsilyl (TMS) ether. This is achieved using a potent silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS) or N-trimethylsilylimidazole (TSIM) to ensure complete reaction.[4]

The resulting derivative, 26-trimethylsilyloxy-cholest-4-en-3-one-3-methoxime, is significantly more volatile and thermally stable than the parent compound, leading to improved chromatographic peak shape and sensitivity.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the derivatization and subsequent GC-MS analysis of this compound.

Materials and Reagents

  • This compound standard

  • Methoxyamine hydrochloride (≥98%)

  • Pyridine, anhydrous (99.8%)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Trimethylchlorosilane (TMCS)

  • Hexane or Isooctane, GC grade

  • Nitrogen gas, high purity

  • Glass reaction vials (1-2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Protocol 1: Two-Step Derivatization of this compound

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the this compound standard or sample extract into a glass reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature or slightly elevated temperature (30-40 °C). It is crucial to ensure the sample is completely dry as moisture can interfere with the derivatization reactions.[5]

  • Step 1: Oximation

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine to the dried sample.

    • Vortex the vial for 30 seconds to ensure the sample is fully dissolved.

    • Incubate the mixture at 60 °C for 1 hour in a heating block or oven.

    • After incubation, allow the vial to cool to room temperature.

  • Step 2: Silylation

    • To the cooled reaction mixture, add 100 µL of MSTFA + 1% TMCS.

    • Vortex the vial for 30 seconds.

    • Incubate the mixture at 80 °C for 2 hours to ensure complete silylation of the hydroxyl group.[6]

    • After incubation, cool the vial to room temperature.

  • Sample Dilution and Analysis:

    • Dilute the derivatized sample with an appropriate volume of hexane or isooctane to achieve the desired concentration for GC-MS analysis.

    • Transfer the diluted sample to a GC autosampler vial.

    • The sample is now ready for injection into the GC-MS system.

Protocol 2: GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized oxysterols. These may need to be optimized for your specific instrument and column.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 180 °C, hold for 1 min

    • Ramp 1: 20 °C/min to 280 °C, hold for 10 min

    • Ramp 2: 5 °C/min to 300 °C, hold for 5 min

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Transfer Line Temperature: 290 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 50-700) or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Data Presentation

The choice of derivatization method significantly impacts the quality of the GC-MS data. The following tables summarize the expected outcomes and a comparison of different derivatization approaches for oxysterols.

Table 1: Expected Mass Spectral Data for Derivatized this compound

DerivativeMolecular Weight ( g/mol )Expected Molecular Ion (M+)Key Fragment Ions (m/z)
MO-TMS Derivative517.9517M-15 (loss of CH₃), M-31 (loss of OCH₃), M-90 (loss of TMSOH), and other characteristic steroid backbone fragments.

Table 2: Comparison of Derivatization Methods for Oxysterols

Derivatization MethodReagentsAdvantagesDisadvantages
Silylation Only MSTFA, BSTFA, TMCSSimple, one-step reaction. Effective for hydroxyl groups.Does not protect the keto group, leading to potential enolization and multiple derivatives. May result in broader peaks.
Oximation Only Methoxyamine HClStabilizes the keto group.Does not improve the volatility of the hydroxyl group, leading to poor chromatographic performance.
Two-Step Oximation and Silylation Methoxyamine HCl, followed by MSTFA/TMCSDerivatizes both keto and hydroxyl groups.[3] Provides a single, stable derivative.[3] Significantly improves volatility and peak shape. Enhances sensitivity and reproducibility.More time-consuming due to the two-step process. Requires careful exclusion of moisture.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the derivatization and analysis process.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing start Start with Sample dry_sample Evaporate to Dryness start->dry_sample oximation Oximation (Methoxyamine HCl in Pyridine, 60°C, 1h) dry_sample->oximation silylation Silylation (MSTFA + 1% TMCS, 80°C, 2h) oximation->silylation dilution Dilute with Hexane silylation->dilution gcms_analysis GC-MS Analysis dilution->gcms_analysis data_processing Data Interpretation gcms_analysis->data_processing

Caption: Workflow for the derivatization of this compound.

Signaling Pathway of Derivatization

This diagram illustrates the chemical transformations occurring during the derivatization process.

Derivatization_Pathway cluster_oximation Step 1: Oximation cluster_silylation Step 2: Silylation steroid This compound (Contains Keto and Hydroxyl Groups) product1 3-Methoxime Derivative steroid->product1 + Reagent 1 reagent1 Methoxyamine HCl final_product MO-TMS Derivative (Volatile and Stable) product1->final_product + Reagent 2 reagent2 MSTFA + TMCS

Caption: Chemical pathway of the two-step derivatization process.

References

Application Note & Protocol: A Stable Isotope Dilution LC-MS/MS Assay for the Quantification of 26-Hydroxycholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

26-Hydroxycholest-4-en-3-one is an oxysterol and an important intermediate in the metabolic pathway of cholesterol. Oxysterols are oxidized derivatives of cholesterol that play crucial roles in various physiological and pathological processes, including cholesterol homeostasis, bile acid synthesis, and the regulation of gene expression. The accurate quantification of this compound in biological matrices is essential for understanding its role in health and disease, and for the development of novel therapeutics targeting cholesterol metabolism.

This document provides a detailed protocol for a proposed stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the sensitive and specific quantification of this compound in human plasma. Stable isotope dilution mass spectrometry is the gold standard for quantitative analysis, offering high accuracy and precision by correcting for matrix effects and variations in sample processing.[1][2]

Signaling Pathway

This compound is a metabolite in the alternative "acidic" pathway of bile acid synthesis. This pathway is initiated by the hydroxylation of cholesterol at the C27 position by the enzyme sterol 27-hydroxylase (CYP27A1), a mitochondrial cytochrome P450 enzyme, to form 27-hydroxycholesterol.[3] This is then further metabolized to 26-hydroxycholesterol (also referred to as 27-hydroxycholesterol in some literature when the specific stereochemistry is not defined). Subsequent enzymatic reactions, including oxidation, lead to the formation of this compound. This molecule is then further converted to bile acids. The accurate measurement of this compound can provide insights into the activity of this specific bile acid synthesis pathway.

BileAcidSynthesis Cholesterol Cholesterol 27-Hydroxycholesterol 27-Hydroxycholesterol Cholesterol->27-Hydroxycholesterol CYP27A1 26-Hydroxycholesterol 26-Hydroxycholesterol 27-Hydroxycholesterol->26-Hydroxycholesterol Further Metabolism TargetAnalyte This compound 26-Hydroxycholesterol->TargetAnalyte Oxidation Steps BileAcids Bile Acids TargetAnalyte->BileAcids Multiple Enzymatic Steps ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing PlasmaSample Plasma Sample AddIS Add Deuterated Internal Standard PlasmaSample->AddIS ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Centrifugation->SPE Elution Elution SPE->Elution DryDown Dry Down under Nitrogen Elution->DryDown Reconstitution Reconstitute in Mobile Phase DryDown->Reconstitution LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS Integration Peak Integration LCMSMS->Integration CalibrationCurve Calibration Curve Generation Integration->CalibrationCurve Quantification Quantification of Analyte CalibrationCurve->Quantification

References

Application of 26-Hydroxycholest-4-en-3-one in Hyperlipidemia Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the study of 26-Hydroxycholest-4-en-3-one in the context of hyperlipidemia. Currently, there is a notable lack of direct research investigating the specific effects of this compound on hyperlipidemia. However, based on the known biological activities of its precursor, 26-hydroxycholesterol, and the structurally related compound cholest-4-en-3-one, we can infer its potential mechanisms and design experimental approaches. 26-hydroxycholesterol is an important intermediate in the metabolic pathway that converts cholesterol to bile acids, a critical process for cholesterol homeostasis. In vitro studies have demonstrated that 26-hydroxycholesterol can suppress cholesterol synthesis and modulate the activity of the low-density lipoprotein (LDL) receptor.[1][2] Furthermore, cholest-4-en-3-one has been shown to possess anti-obesity and lipid-lowering properties in animal models, effectively mitigating hyperlipidemia.[3][4] This document outlines potential signaling pathways, proposes experimental workflows, and provides detailed protocols to facilitate the investigation of this compound as a potential therapeutic agent for hyperlipidemia.

Potential Signaling Pathways and Mechanism of Action

Based on the functions of its metabolic precursors and related molecules, this compound is hypothesized to influence lipid metabolism through two primary pathways: the bile acid synthesis pathway and the Liver X Receptor (LXR) signaling pathway.

Bile Acid Synthesis Pathway

26-hydroxycholesterol is a key intermediate in the "acidic" or "alternative" pathway of bile acid synthesis. This pathway is crucial for the elimination of cholesterol from the body. By being a downstream metabolite, this compound may play a role in the regulation of this pathway, thereby influencing cholesterol catabolism.

Bile Acid Synthesis Pathway Cholesterol Cholesterol 26-hydroxycholesterol 26-hydroxycholesterol Cholesterol->26-hydroxycholesterol CYP27A1 This compound This compound 26-hydroxycholesterol->this compound 3β-HSD Bile Acids Bile Acids This compound->Bile Acids Cholesterol Excretion Cholesterol Excretion Bile Acids->Cholesterol Excretion

Bile Acid Synthesis Pathway Involvement.
Liver X Receptor (LXR) Activation

Oxysterols, such as 26-hydroxycholesterol, are known endogenous ligands for Liver X Receptors (LXRs). LXRs are nuclear receptors that play a pivotal role in the transcriptional control of genes involved in cholesterol homeostasis, fatty acid metabolism, and inflammation. Activation of LXR can lead to a decrease in plasma cholesterol levels. It is plausible that this compound could also act as an LXR agonist.

LXR Signaling Pathway This compound This compound LXR LXR This compound->LXR LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element LXR_RXR->LXRE TargetGenes Target Gene (e.g., ABCA1, ABCG1) LXRE->TargetGenes Transcription CholesterolEfflux Increased Cholesterol Efflux TargetGenes->CholesterolEfflux

Hypothesized LXR Signaling Pathway Activation.

Data Presentation: Expected Outcomes

While no quantitative data currently exists for this compound, we can anticipate the parameters that should be measured in hyperlipidemia studies. The following tables provide a template for organizing and presenting data from future in vivo studies.

Table 1: Effect of this compound on Plasma Lipid Profile in a Hyperlipidemic Mouse Model

Treatment GroupTotal Cholesterol (mg/dL)LDL-Cholesterol (mg/dL)HDL-Cholesterol (mg/dL)Triglycerides (mg/dL)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Positive Control (e.g., Atorvastatin)

Table 2: Effect of this compound on Hepatic Lipid Content

Treatment GroupHepatic Total Cholesterol (mg/g tissue)Hepatic Triglycerides (mg/g tissue)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Positive Control (e.g., Atorvastatin)

Experimental Protocols

The following protocols are proposed to investigate the efficacy of this compound in a preclinical model of hyperlipidemia.

Synthesis of this compound

The synthesis of this compound can be achieved from its precursor, 26-hydroxycholesterol, which can be synthesized from diosgenin.[5] The final step involves the oxidation of the 3-hydroxyl group of 26-hydroxycholesterol to a ketone and isomerization of the double bond from the C5-C6 to the C4-C5 position. This can be accomplished using cholesterol oxidase.[6]

Synthesis Workflow Diosgenin Diosgenin 26-hydroxycholesterol 26-hydroxycholesterol Diosgenin->26-hydroxycholesterol Multi-step synthesis This compound This compound 26-hydroxycholesterol->this compound Cholesterol Oxidase

Proposed Synthesis Workflow.

Protocol:

  • Synthesis of 26-hydroxycholesterol: Follow established multi-step chemical synthesis protocols starting from diosgenin.[5]

  • Enzymatic Conversion:

    • Dissolve 26-hydroxycholesterol in an appropriate solvent system.

    • Incubate with cholesterol oxidase from a suitable microbial source (e.g., Rhodococcus sp.) in an aqueous/organic biphasic system to facilitate the conversion.[7]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, extract the product with an organic solvent.

    • Purify this compound using column chromatography.

    • Confirm the structure and purity using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vivo Hyperlipidemia Model

A common and effective model for studying hyperlipidemia is the high-fat diet (HFD)-induced obese and hyperlipidemic mouse model.

Protocol:

  • Animal Model: Use male C57BL/6J mice, 6-8 weeks old.

  • Diet: Acclimatize mice for one week on a standard chow diet. Then, induce hyperlipidemia by feeding a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., corn oil or a suitable vehicle).

    • Group 2: this compound (Low dose, e.g., 10 mg/kg body weight).

    • Group 3: this compound (High dose, e.g., 50 mg/kg body weight).

    • Group 4: Positive control (e.g., Atorvastatin, 10 mg/kg body weight).

  • Administration: Administer the compounds daily via oral gavage for 4-6 weeks.

  • Monitoring: Monitor body weight and food intake weekly.

  • Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture after an overnight fast. Perfuse the liver with saline and collect the tissue.

  • Biochemical Analysis:

    • Measure plasma levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using commercially available enzymatic kits.

    • Extract lipids from a portion of the liver and measure hepatic total cholesterol and triglyceride content.

Gene Expression Analysis

To investigate the molecular mechanism, analyze the expression of key genes involved in cholesterol metabolism in the liver.

Protocol:

  • RNA Extraction: Extract total RNA from liver tissue samples using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers for genes such as LXRα, ABCA1, ABCG1, SREBP-1c, CYP7A1, and a housekeeping gene (e.g., β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion and Future Directions

While direct evidence is currently lacking, the chemical structure and metabolic context of this compound strongly suggest its potential as a modulator of lipid metabolism. The proposed protocols provide a framework for the initial investigation of its efficacy in hyperlipidemia. Future studies should focus on elucidating its precise mechanism of action, including its affinity for nuclear receptors like LXR and its impact on the expression of genes involved in cholesterol and fatty acid homeostasis. Furthermore, pharmacokinetic and toxicological studies will be essential to evaluate its potential as a therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 26-Hydroxycholest-4-en-3-one Quantification by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of 26-Hydroxycholest-4-en-3-one quantification by LC-MS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of this compound challenging?

A1: The quantification of this compound and other oxysterols by LC-MS can be challenging due to several factors. These include their low physiological concentrations, the presence of structurally similar isomers which can be difficult to separate chromatographically, and their susceptibility to autooxidation during sample preparation and storage.[1][2] The complex biological matrices in which they are found can also lead to significant matrix effects, impacting accuracy and precision.

Q2: What are the most common sample preparation techniques for this compound analysis?

A2: Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][3][4]

  • Protein Precipitation: Often used as a simple and rapid first step to remove the bulk of proteins from plasma or serum samples, typically with acetonitrile.[5]

  • Liquid-Liquid Extraction: Methyl tert-butyl ether (MTBE) is a suitable solvent for extracting oxysterols due to its excellent extraction capability.[1]

  • Solid-Phase Extraction: SPE is used to separate oxysterols from other components and can help in reducing matrix effects.[3]

Q3: What type of LC column is recommended for the separation of this compound?

A3: A phenyl-hexyl column is a good choice for the chromatographic separation of oxysterols as it provides a different selectivity compared to standard C18 columns, which can aid in the resolution of isomers.[1][6] C18 columns have also been used successfully.[7]

Q4: What are the typical ionization and detection modes used in the MS for this compound?

A4: Atmospheric pressure chemical ionization (APCI) in positive ionization mode is commonly used for the analysis of oxysterols. Electrospray ionization (ESI) has also been successfully applied.[8] Detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for its high sensitivity and selectivity.[1]

Q5: How can I minimize the autooxidation of this compound during sample handling?

A5: To minimize autooxidation, it is crucial to handle samples quickly and at low temperatures.[7] Adding antioxidants such as butylated hydroxytoluene (BHT) to the extraction solvents can also help to prevent the formation of oxidation artifacts. It is also important to have standardized storage conditions for clinical samples.[7]

Troubleshooting Guide

This guide addresses specific issues that you might encounter during the LC-MS quantification of this compound.

Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Possible Cause Recommended Solution
Column Overload Inject a smaller sample volume or dilute the sample.
Incompatible Injection Solvent Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase.
Column Contamination Wash the column with a strong solvent or use a guard column.
Poorly Optimized Chromatography Adjust the mobile phase composition, gradient, or flow rate. A phenyl-hexyl column may offer better peak shape for oxysterols.[1][6]
Secondary Interactions Add a small amount of a competing agent to the mobile phase, such as formic acid.
Low Signal Intensity or Poor Sensitivity
Possible Cause Recommended Solution
Inefficient Ionization Optimize the ion source parameters (e.g., temperature, gas flows). Consider using APCI if ESI is not providing a sufficient signal.[4]
Suboptimal MS/MS Transition Perform a compound optimization to determine the most sensitive and specific MRM transitions and collision energies.
Poor Extraction Recovery Optimize the sample preparation method. For example, a new method using Triton and DMSO extraction has shown improved extraction efficiency and recovery of oxysterols.[3]
Matrix Effects (Ion Suppression) Use a more effective sample cleanup method, such as SPE, or dilute the sample.[3] An internal standard can also help to correct for ion suppression.
Analyte Degradation Ensure proper sample handling and storage to prevent degradation.[7] Use of antioxidants like BHT can be beneficial.
High Background Noise or Interferences
Possible Cause Recommended Solution
Contaminated Mobile Phase or LC System Use high-purity solvents and flush the LC system thoroughly.
Matrix Interferences Improve the sample cleanup procedure. Solid-phase extraction can be effective in removing interfering substances.[3]
Plasticizer Contamination Be aware of potential contaminants like erucamide from plasticware, which can interfere with the analysis of some oxysterols.[9] Use glass vials and pipettes where possible.
Co-eluting Isomers Optimize the chromatographic separation to resolve the analyte from its isomers. A phenyl-hexyl column may provide the necessary selectivity.[1][6]
Inconsistent or Irreproducible Results
Possible Cause Recommended Solution
Variable Extraction Efficiency Ensure the sample preparation protocol is followed precisely. The use of an internal standard is crucial for correcting for variability.
Sample Instability Keep samples cold and analyze them as quickly as possible after preparation.[7] Assess the stability of the analyte in the matrix under the storage and handling conditions.
LC System Fluctuation Equilibrate the LC system thoroughly before starting the analysis. Monitor the system pressure for any signs of leaks or blockages.
Inconsistent Manual Integration Use a consistent set of integration parameters or an automated integration algorithm to ensure reproducible peak area determination.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and may require optimization for your specific matrix.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum.

  • Internal Standard Addition: Add the internal standard solution. A stable isotope-labeled version of the analyte is recommended.

  • Protein Precipitation & Lysis: Add 400 µL of a cold solution of methanol containing an antioxidant (e.g., BHT). Vortex for 30 seconds.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 1 minute.[1]

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of this compound.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A phenyl-hexyl column (e.g., 2.1 x 100 mm, 2.6 µm) is recommended for good separation of oxysterols.[1][6]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.

  • Gradient: A gradient from ~50% B to 100% B over several minutes. The exact gradient should be optimized for the specific separation.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions should be determined by direct infusion of a standard solution of this compound.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of oxysterols, including this compound, by LC-MS/MS. These values can serve as a benchmark for your own method development.

ParameterTypical RangeReference
Linearity (R²) > 0.99[6][10]
Lower Limit of Quantification (LLOQ) 0.1 - 5 ng/mL
Recovery 80 - 110%[6]
Inter- and Intra-day Precision (%CV) < 15%[4]
Inter- and Intra-day Accuracy (%Bias) ± 15%[10]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing SampleCollection Sample Collection InternalStandard Internal Standard Addition SampleCollection->InternalStandard Extraction Extraction (LLE or SPE) InternalStandard->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for the quantification of this compound by LC-MS.

Troubleshooting Logic

troubleshooting_logic cluster_peak_issues Peak Shape/Intensity Issues cluster_noise_issues Noise/Interference Issues cluster_reproducibility_issues Reproducibility Issues cluster_solutions Potential Solutions start Problem Encountered PoorPeakShape Poor Peak Shape start->PoorPeakShape LowIntensity Low Intensity start->LowIntensity HighBackground High Background start->HighBackground InconsistentResults Inconsistent Results start->InconsistentResults OptimizeLC Optimize Chromatography PoorPeakShape->OptimizeLC OptimizeSamplePrep Optimize Sample Prep LowIntensity->OptimizeSamplePrep OptimizeMS Optimize MS Parameters LowIntensity->OptimizeMS HighBackground->OptimizeSamplePrep CheckSystem Check System for Contamination HighBackground->CheckSystem InconsistentResults->OptimizeSamplePrep StandardizeProcedure Standardize Procedures InconsistentResults->StandardizeProcedure

Caption: A decision tree illustrating common troubleshooting pathways for LC-MS analysis.

References

Technical Support Center: Analysis of 26-Hydroxycholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of 26-Hydroxycholest-4-en-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing this compound?

The analysis of this compound presents several challenges, primarily stemming from its chemical nature as a sterol. Key difficulties include:

  • Low physiological concentrations: Endogenous levels of oxysterols are often very low, requiring highly sensitive analytical methods.

  • Interference from other sterols: The presence of a complex mixture of structurally similar sterols in biological matrices can lead to co-elution and isobaric interference, complicating accurate quantification.

  • Sample stability: Oxysterols can be susceptible to auto-oxidation and degradation during sample collection, storage, and preparation, leading to the formation of artifacts and inaccurate results.[1]

  • Availability of standards: Pure, certified analytical standards for this compound and its deuterated internal standard may not be readily commercially available, often requiring custom synthesis.[2]

Q2: Which analytical techniques are most suitable for the quantification of this compound?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely accepted and robust method for the quantification of this compound and other oxysterols in biological matrices.[3] This technique offers high sensitivity and selectivity. High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may lack the sensitivity and specificity of LC-MS/MS for low-concentration samples.[4][5]

Q3: How can I improve the sensitivity of my LC-MS/MS analysis for this compound?

To enhance sensitivity, consider the following:

  • Derivatization: Derivatizing the keto group of this compound can improve its ionization efficiency in electrospray ionization (ESI).

  • Optimized MS parameters: Careful optimization of mass spectrometry parameters, such as collision energy and precursor/product ion selection, is crucial.

  • Efficient sample preparation: Utilize a sample preparation method that effectively removes interfering substances and concentrates the analyte. Solid-phase extraction (SPE) is often more effective for cleanup than liquid-liquid extraction (LLE) or protein precipitation.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Poor Peak Shape and Resolution in HPLC/UHPLC
Potential Cause Troubleshooting Step
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase Optimize the mobile phase composition, including the organic modifier and additives. A gradient elution is often necessary for complex samples.
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Secondary Interactions Add a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase to reduce tailing.
Issue 2: Low Signal Intensity or No Peak Detected in LC-MS/MS
Potential Cause Troubleshooting Step
Inefficient Ionization Optimize the ESI source parameters (e.g., spray voltage, gas flow, temperature). Consider derivatization to enhance ionization.
Incorrect MS/MS Transition Verify the precursor and product ions for this compound and its internal standard. Infuse a standard solution to confirm the transitions.
Sample Degradation Ensure proper sample handling and storage conditions (see Issue 3). Prepare fresh samples and standards.
Matrix Effects Perform a post-column infusion experiment to assess ion suppression or enhancement. Improve sample cleanup using SPE or a different LLE solvent system.
Issue 3: High Variability and Poor Reproducibility
Potential Cause Troubleshooting Step
Analyte Instability Store samples at -80°C and minimize freeze-thaw cycles.[1] Add antioxidants like butylated hydroxytoluene (BHT) during sample preparation to prevent auto-oxidation. A recent study on a similar compound, 7α-hydroxy-4-cholesten-3-one, showed a decline in concentration in unseparated blood over time, with significant changes observed after 12 hours at 20°C.[3][6]
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps. Use an automated liquid handler if available. A deuterated internal standard is crucial to correct for variability.[6]
Contamination Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment.

Experimental Protocols

General Protocol for Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a general guideline and may require optimization for specific instrumentation and sample types.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add an appropriate amount of a deuterated internal standard (e.g., this compound-d7).

  • Add 500 µL of a mixture of isopropanol and ethyl acetate (1:1, v/v).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions (Example)

Parameter Condition
LC System UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid
Gradient Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode ESI positive
MRM Transitions To be determined by infusion of standards. Expected precursor ion [M+H]+.

Data Presentation

Table 1: Typical Recovery and Matrix Effect for Oxysterol Analysis

Analyte Sample Preparation Method Mean Recovery (%) Matrix Effect (%)
This compoundLiquid-Liquid Extraction85 - 955 - 15 (Ion Suppression)
This compoundSolid-Phase Extraction90 - 105< 5

Note: These are representative values based on the analysis of similar oxysterols. Actual values may vary depending on the specific protocol and matrix.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add Internal Standard sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation UHPLC Separation (C18 Column) reconstitution->lc_separation Inject ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Internal Standard Calibration) ms_detection->quantification Acquire Data reporting Reporting Results quantification->reporting

Caption: A typical experimental workflow for the quantification of this compound.

troubleshooting_logic cluster_peak_issues Peak Shape / Resolution Issues cluster_intensity_issues Signal Intensity Issues cluster_reproducibility_issues Reproducibility Issues start Problem Encountered peak_issue Poor Peak Shape or No Resolution start->peak_issue intensity_issue Low or No Signal start->intensity_issue repro_issue High Variability start->repro_issue check_column Check Column (Overload, Contamination) peak_issue->check_column optimize_mp Optimize Mobile Phase peak_issue->optimize_mp check_ms Check MS Parameters (Ionization, Transitions) intensity_issue->check_ms check_sample_prep Review Sample Prep (Degradation, Matrix Effects) intensity_issue->check_sample_prep check_stability Assess Analyte Stability (Storage, Handling) repro_issue->check_stability check_prep_consistency Ensure Consistent Sample Preparation repro_issue->check_prep_consistency

Caption: A logical flowchart for troubleshooting common issues in this compound analysis.

References

Technical Support Center: Optimizing 26-Hydroxycholest-4-en-3-one Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak resolution for 26-Hydroxycholest-4-en-3-one in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape for this compound?

Poor peak shape, including tailing and fronting, is a frequent issue. The most common causes include column overloading, inappropriate mobile phase pH, and secondary interactions with the stationary phase.[1][2] For oxysterols like this compound, interactions with residual silanols on C18 columns can lead to peak tailing.[3]

Q2: How can I improve the resolution between this compound and other closely eluting compounds?

To enhance resolution, you can modify the mobile phase composition, adjust the column temperature, or decrease the flow rate.[4] Changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH can alter selectivity and improve separation.[5] Employing a column with a smaller particle size can also increase efficiency and resolution.[5][6]

Q3: What is a good starting point for mobile phase selection for this compound analysis?

For reversed-phase chromatography of oxysterols, a common starting point is a gradient elution with a C18 column. The mobile phase typically consists of an aqueous component, often with an additive like formic acid to improve peak shape and sensitivity, and an organic solvent such as acetonitrile or methanol.[7][8]

Q4: Can the injection solvent affect the peak shape of this compound?

Yes, the composition of the injection solvent can significantly impact peak shape. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion, including fronting and broadening.[9] It is advisable to dissolve the sample in the initial mobile phase or a weaker solvent.

Q5: How often should I replace my HPLC column when analyzing this compound?

Column longevity depends on sample cleanliness, mobile phase compatibility, and operating pressures. A decline in peak resolution, an increase in peak tailing, or a significant shift in retention time are all indicators of column degradation.[2][10] Implementing a guard column can help extend the life of the analytical column.

Troubleshooting Guide

Issue 1: Peak Tailing

Q: My peak for this compound is tailing. What are the potential causes and how can I fix it?

A: Peak tailing, where the latter half of the peak is drawn out, can be caused by several factors.[11] A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions for Peak Tailing

Potential CauseRecommended Solution
Secondary Silanol Interactions Add a competitive base to the mobile phase, use an end-capped column, or operate at a lower pH to suppress silanol activity.[3]
Column Overload Reduce the injection volume or dilute the sample.[2]
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector.
Mobile Phase pH Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. For oxysterols, adding a small amount of formic acid (e.g., 0.1-0.3%) can improve peak shape.[7]
Issue 2: Peak Fronting

Q: I am observing peak fronting for this compound. What does this indicate and what should I do?

A: Peak fronting, which appears as a leading edge on the peak, is less common than tailing but can still compromise quantification.[12]

Potential Causes and Solutions for Peak Fronting

Potential CauseRecommended Solution
Concentration Overload Dilute the sample. This is the most common cause of peak fronting.[9][12]
Incompatible Injection Solvent Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase.[9]
Low Column Temperature In some cases, increasing the column temperature can improve peak shape.[12]
Column Collapse This can occur with highly aqueous mobile phases (>95% water) on standard C18 columns. Flush the column with 100% organic solvent to regenerate the stationary phase.[9]
Issue 3: Poor Resolution and Co-elution

Q: this compound is co-eluting with an impurity. How can I improve the separation?

A: Improving resolution requires adjusting the selectivity, efficiency, or retention of your method.

Strategies to Improve Peak Resolution

ParameterAdjustment and Rationale
Mobile Phase Composition Change the organic modifier (e.g., acetonitrile to methanol) to alter selectivity. Adjusting the gradient slope can also increase the separation between peaks.[5]
Flow Rate Decreasing the flow rate can enhance separation efficiency, leading to better resolution.[4]
Column Temperature Increasing or decreasing the temperature can affect the selectivity of the separation.[4][5]
Stationary Phase If other adjustments fail, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase).[5]

Experimental Protocols

Optimized HPLC Method for this compound

This protocol describes a starting point for the HPLC analysis of this compound. Further optimization may be required based on your specific sample matrix and instrumentation.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98%)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% formic acid in water (v/v)

  • Mobile Phase B: 0.1% formic acid in acetonitrile (v/v)

  • Degas both mobile phases prior to use.

3. Chromatographic Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 70% A to 30% A over 15 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector Wavelength 242 nm

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard in the initial mobile phase composition (70% A: 30% B) to a final concentration of 1 mg/mL.

  • Prepare serial dilutions to create calibration standards.

  • Filter all samples through a 0.22 µm syringe filter before injection.

5. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

  • The USP tailing factor should be between 0.9 and 1.5.

Visualizations

TroubleshootingWorkflow start Poor Peak Resolution Observed check_shape Assess Peak Shape start->check_shape is_tailing Peak Tailing? check_shape->is_tailing is_fronting Peak Fronting? is_tailing->is_fronting No tailing_causes Potential Causes: - Secondary Interactions - Column Overload - Contamination is_tailing->tailing_causes Yes is_broad Broad or Split Peaks? is_fronting->is_broad No fronting_causes Potential Causes: - Concentration Overload - Incompatible Injection Solvent is_fronting->fronting_causes Yes broad_causes Potential Causes: - Extra-column Volume - Column Void - Co-elution is_broad->broad_causes Yes end_node Improved Peak Resolution is_broad->end_node No tailing_solutions Solutions: - Adjust Mobile Phase pH/Additive - Reduce Sample Concentration - Clean/Replace Column tailing_causes->tailing_solutions tailing_solutions->end_node fronting_solutions Solutions: - Dilute Sample - Match Injection Solvent to Mobile Phase fronting_causes->fronting_solutions fronting_solutions->end_node broad_solutions Solutions: - Check Tubing/Connections - Optimize Mobile Phase/Gradient - Change Column broad_causes->broad_solutions broad_solutions->end_node

Caption: Troubleshooting workflow for improving HPLC peak resolution.

ExperimentalWorkflow prep_mobile_phase Prepare Mobile Phases A and B equilibrate Equilibrate HPLC System with Initial Conditions prep_mobile_phase->equilibrate prep_sample Prepare Standard/Sample Solutions inject Inject Sample prep_sample->inject equilibrate->inject run_gradient Run Gradient Elution inject->run_gradient detect Detect at 242 nm run_gradient->detect analyze Analyze Data: - Check Resolution - Assess Peak Shape - Quantify detect->analyze

Caption: Experimental workflow for HPLC analysis of this compound.

References

26-Hydroxycholest-4-en-3-one stability in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 26-Hydroxycholest-4-en-3-one in long-term storage. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

For optimal stability, this compound, like its parent compound cholest-4-en-3-one, should be stored in a dry, cool, and well-ventilated place.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1] For long-term storage, temperatures of -20°C or lower are recommended to minimize degradation.

Q2: What factors can affect the stability of this compound during storage?

Several factors can influence the stability of this compound:

  • Temperature: Higher temperatures can accelerate degradation.[2]

  • Light: Exposure to light, particularly UV light, can induce photochemical degradation of steroidal compounds.

  • Oxygen: The presence of oxygen can lead to oxidation of the molecule.

  • Solvent: The choice of solvent for storing the compound in solution is critical. Protic solvents or those containing impurities can react with the compound.

  • pH: Extreme pH conditions in solutions can catalyze degradation reactions.

Q3: What are the potential degradation products of this compound?

While specific degradation pathways for this compound under various storage conditions are not extensively documented, potential degradation could involve further oxidation of the hydroxyl group at the C-26 position to an aldehyde and then a carboxylic acid (26-oic acid).[3][4] Additionally, oxidation of the cholest-4-en-3-one ring structure can occur, similar to other oxysterols.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) Degradation of the compound.1. Review storage conditions (temperature, light exposure, solvent). 2. Prepare a fresh standard solution for comparison. 3. Consider the possibility of contamination from the storage container or solvent.
Loss of biological activity or inconsistent experimental results Significant degradation of the stock solution.1. Quantify the concentration of the stock solution using a validated analytical method. 2. Prepare a fresh stock solution from solid material. 3. Implement a routine stability testing schedule for long-term stored solutions.
Precipitation of the compound in a stored solution Poor solubility in the chosen solvent at the storage temperature.1. Gently warm the solution to redissolve the precipitate. 2. If precipitation persists, consider preparing a fresh solution in a different solvent with higher solubilizing capacity for the compound at the storage temperature.

Stability Data

Due to the limited availability of specific long-term stability data for this compound in publicly accessible literature, the following table presents hypothetical stability data based on general knowledge of oxysterol stability. This data is for illustrative purposes only and should be confirmed by experimental studies.

Storage ConditionSolventDuration (Months)Analyte Recovery (%)
-80°C, in the darkEthanol12>98%
-20°C, in the darkEthanol1295 - 98%
4°C, in the darkEthanol685 - 95%
Room Temperature (25°C), exposed to lightEthanol1<70%
-20°C, in the darkDMSO1290 - 95%

Experimental Protocols

Protocol for Long-Term Stability Assessment of this compound

This protocol outlines a method for evaluating the long-term stability of this compound under various storage conditions.

1. Materials and Reagents:

  • This compound (high purity standard)

  • Solvents (e.g., HPLC-grade ethanol, DMSO, acetonitrile)

  • Amber glass vials with Teflon-lined caps

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Temperature and humidity-controlled storage chambers/freezers

2. Preparation of Stock Solutions:

  • Accurately weigh a sufficient amount of this compound.

  • Dissolve the compound in the desired solvent (e.g., ethanol) to a known concentration (e.g., 1 mg/mL).

  • Prepare multiple aliquots in amber glass vials to avoid repeated freeze-thaw cycles of the main stock.

3. Storage Conditions:

  • Store aliquots under a matrix of conditions, for example:

    • -80°C (in the dark)

    • -20°C (in the dark)

    • 4°C (in the dark)

    • 25°C (in the dark)

    • 25°C (with controlled light exposure)

4. Time Points for Analysis:

  • Analyze the samples at predetermined time points, such as:

    • Time 0 (initial analysis)

    • 1 month

    • 3 months

    • 6 months

    • 12 months

    • 24 months

5. Analytical Method:

  • Develop and validate a stability-indicating analytical method, typically using HPLC with UV detection or LC-MS/MS for higher sensitivity and specificity.

  • The method should be able to separate the intact this compound from potential degradation products.

  • Prepare a calibration curve using freshly prepared standards at each time point.

  • Analyze the stored samples and quantify the remaining concentration of this compound.

6. Data Analysis:

  • Calculate the percentage of the initial concentration remaining at each time point.

  • Plot the concentration versus time to determine the degradation kinetics.

  • Identify and, if possible, characterize any significant degradation products.

Visualizations

experimental_workflow prep Preparation of this compound Stock Solutions storage Storage under Varied Conditions (-80°C, -20°C, 4°C, 25°C) prep->storage analysis Sample Analysis at Predetermined Time Points (0, 1, 3, 6, 12 months) storage->analysis quant Quantification via HPLC or LC-MS/MS analysis->quant data Data Analysis and Stability Assessment quant->data

Caption: Experimental workflow for assessing the long-term stability of this compound.

degradation_pathway cholesterol Cholesterol cholestenone Cholest-4-en-3-one cholesterol->cholestenone Oxidation hydroxycholestenone This compound cholestenone->hydroxycholestenone Hydroxylation (e.g., by CYP125/CYP142) acid 3-Oxo-cholest-4-en-26-oic acid hydroxycholestenone->acid Further Oxidation

Caption: Potential metabolic and degradation pathway of this compound.

References

Technical Support Center: 26-Hydroxycholest-4-en-3-one Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the mass spectrometric analysis of 26-Hydroxycholest-4-en-3-one and other related oxysterols.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem for this compound analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, tissue).[1][2] These effects, typically ion suppression or enhancement, are a major concern in LC-MS/MS analysis because they can lead to poor accuracy, imprecision, and reduced sensitivity.[1][3] this compound, like other oxysterols, is particularly susceptible due to its non-polar nature and relatively poor ionization efficiency, making its signal easily overwhelmed by more abundant matrix components like phospholipids.[4][5][6]

Q2: My signal for this compound is very low and inconsistent. What is the most likely cause?

A2: Low and inconsistent signal is often a result of two primary factors:

  • Poor Ionization Efficiency: Oxysterols are neutral molecules that do not ionize well by electrospray ionization (ESI).[4][5][7]

  • Ion Suppression: Components from the biological matrix can co-elute with your analyte and suppress its ionization in the mass spectrometer's source.[2]

The recommended solution is to use chemical derivatization to "charge-tag" the molecule, which can improve sensitivity by over 1000-fold, and to implement a robust sample clean-up procedure.[5]

Q3: How can I dramatically improve the sensitivity and ionization of this compound?

A3: Chemical derivatization is the most effective strategy.[4][7] The "Enzyme-Assisted Derivatization for Sterol Analysis" (EADSA) method is highly recommended.[8][9] This technique uses cholesterol oxidase to convert the 3β-hydroxy group to a 3-oxo group, which is then derivatized with a Girard reagent (e.g., Girard P).[5][10] This adds a permanently charged quaternary ammonium group to the molecule, significantly enhancing its ionization efficiency in ESI-MS.[4]

Q4: What is the most effective sample preparation technique to remove interfering compounds?

A4: While a simple protein precipitation is fast, it is often insufficient for removing phospholipids, a major source of matrix effects.[6] A more comprehensive approach involving Solid-Phase Extraction (SPE) is highly effective.[4][11][12] Using a C18 or silica-based SPE cartridge can effectively separate oxysterols from more complex lipids and other interfering substances prior to LC-MS/MS analysis.[4][12]

Q5: How do I select an appropriate internal standard to compensate for matrix effects?

A5: The use of a stable isotope-labeled internal standard (SIL-IS) is critical for accurate and precise quantification.[8][13] A SIL-IS, such as a deuterated version of the analyte (e.g., 7α-hydroxy-4-cholesten-3-one-d7), co-elutes with the target analyte and experiences similar matrix effects.[14][15] By calculating the ratio of the analyte to the SIL-IS, variations caused by ion suppression or enhancement can be effectively normalized.

Q6: My chromatogram shows peaks from the matrix co-eluting with my analyte. How can I improve the separation?

A6: Chromatographic optimization is key. Consider the following:

  • Use a High-Resolution Column: Employing a UPLC/UHPLC system with a sub-2 µm particle size column can provide narrower peaks and better resolution, helping to separate the analyte from interferences.[16]

  • Optimize the Mobile Phase: A gradient using a mixture of methanol and acetonitrile as the organic mobile phase can be effective at separating analytes from phospholipids.[6]

  • Test Different Column Chemistries: Columns such as phenyl-hexyl may offer different selectivity for oxysterols compared to standard C18 columns.[17]

Troubleshooting Guide

Problem: Poor Sensitivity and/or Signal Suppression

// Nodes start [label="Low or No Signal Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ionization [label="Is the analyte derivatized?", fillcolor="#FBBC05", fontcolor="#202124"]; derivatize [label="Implement EADSA Derivatization\n(See Protocol 1)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_cleanup [label="How extensive is sample clean-up?", fillcolor="#FBBC05", fontcolor="#202124"]; ppt_only [label="Protein Precipitation Only", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; spe_used [label="SPE / LLE Used", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; improve_cleanup [label="Enhance Clean-up\n(See SPE Protocol 2)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_chromatography [label="Review Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; coelution [label="Analyte co-elutes with\nmatrix components?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_lc [label="Optimize LC Method\n(Gradient, Column, Mobile Phase)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_is [label="Is a Stable Isotope-Labeled\nInternal Standard (SIL-IS) used?", fillcolor="#FBBC05", fontcolor="#202124"]; implement_is [label="Implement SIL-IS for\naccurate quantification", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_review [label="Review MS Parameters\n(Source Temp, Voltages)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_ionization; check_ionization -> derivatize [label="No"]; derivatize -> check_cleanup [style=dashed, color="#5F6368"]; check_ionization -> check_cleanup [label="Yes"]; check_cleanup -> ppt_only [label="Minimal"]; ppt_only -> improve_cleanup; check_cleanup -> spe_used [label="Extensive"]; spe_used -> check_chromatography; improve_cleanup -> check_chromatography [style=dashed, color="#5F6368"]; check_chromatography -> coelution; coelution -> optimize_lc [label="Yes"]; coelution -> check_is [label="No"]; optimize_lc -> check_is [style=dashed, color="#5F6368"]; check_is -> implement_is [label="No"]; check_is -> final_review [label="Yes"]; implement_is -> final_review [style=dashed, color="#5F6368"]; }

Caption: Logical workflow for diagnosing and resolving issues of low signal intensity.

Problem: Poor Reproducibility and High %CV
Possible Cause Recommended Solution
Inconsistent Matrix Effects Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to normalize for signal variability.[8][15]
Sample Preparation Variability Automate sample preparation steps where possible. Ensure precise and consistent volumes are used for extraction and reconstitution. Use a validated SPE protocol.
Analyte Instability This compound, like other oxysterols, can be prone to auto-oxidation. Add an antioxidant like butylated hydroxytoluene (BHT) during sample extraction and storage.[12] Keep samples cold and protected from light.
Carryover Inject a blank solvent sample after a high concentration sample to check for carryover. If present, improve the autosampler wash method by using a stronger organic solvent.[18]

Data Summary

Table 1: Comparison of Strategies to Minimize Matrix Effects
Strategy Primary Function Pros Cons
Protein Precipitation (PPT) Remove proteinsFast, simple, inexpensive.[19]Ineffective at removing phospholipids and other small molecules, often leading to significant matrix effects.[6]
Liquid-Liquid Extraction (LLE) Partition analyte into a clean solventGood for removing salts and polar interferences.Can be labor-intensive, requires large solvent volumes, may have emulsion issues.
Solid-Phase Extraction (SPE) Chromatographic separation/clean-upHighly effective at removing a broad range of interferences, including phospholipids.[12] Can be automated.Requires method development; more expensive and time-consuming than PPT.
Chemical Derivatization (EADSA) Enhance ionization efficiencyDramatically increases sensitivity (>1000x).[5] Creates a charged analyte that is less susceptible to suppression.Adds extra steps to sample preparation; requires specific reagents (cholesterol oxidase, Girard's reagent).[10]
Stable Isotope-Labeled IS Compensate for signal variabilityThe "gold standard" for compensating for matrix effects and improving accuracy/precision.[8][15]Can be expensive and may not be commercially available for all analytes.

Experimental Protocols

Protocol 1: Enzyme-Assisted Derivatization for Sterol Analysis (EADSA)

This protocol is adapted from methods described for enhancing oxysterol detection.[4][5][9][10]

Materials:

  • Cholesterol Oxidase (ChO) solution (e.g., 2 mg/mL in phosphate buffer)

  • Girard's Reagent P (GP) solution (e.g., 10 mg/mL in methanol with 5% acetic acid)

  • Sample extract, dried down and reconstituted in a minimal amount of ethanol.

  • 50 mM Potassium Phosphate Buffer (KH2PO4)

Procedure:

  • Reconstitution: Reconstitute the dried sample extract in a small volume of ethanol (e.g., 20 µL).

  • Dilution: Dilute the sample 10-fold with 50 mM KH2PO4 buffer to ensure the final organic content is less than 10%.

  • Oxidation: Add 3-5 µL of the Cholesterol Oxidase solution to the sample. Vortex gently and incubate at 37°C for 60-90 minutes. This step converts the 3-hydroxy group to a 3-oxo group.

  • Derivatization: Add three volumes of the Girard P solution to the oxidized sample mixture (e.g., if the sample volume is ~200 µL, add 600 µL of GP solution).

  • Incubation: Vortex the mixture and incubate in the dark at 37°C overnight (or for at least 4 hours) to form the GP hydrazone.

  • Analysis: The derivatized sample is now ready for LC-MS/MS analysis. The resulting product will be a positively charged ion that is readily detectable.

// Nodes start_mol [label="26-OH-Cholestenone\n(3-hydroxy group)", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle]; step1 [label="Cholesterol\nOxidase", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=oval]; intermediate_mol [label="3-oxo Intermediate", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle]; step2 [label="Girard P\nReagent", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval]; final_mol [label="Charge-Tagged Product\n(GP Hydrazone)\nHighly Ionizable", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle, style="filled,rounded"];

// Edges start_mol -> step1 [dir=none, color="#5F6368"]; step1 -> intermediate_mol [color="#4285F4", label="+ O2\n- H2O2"]; intermediate_mol -> step2 [dir=none, color="#5F6368"]; step2 -> final_mol [color="#EA4335", label="+ H2O"]; }

Caption: The two-step EADSA reaction to enhance oxysterol ionization.

Protocol 2: Solid-Phase Extraction (SPE) Clean-up for Oxysterols

This is a general protocol for cleaning plasma/serum samples and can be adapted based on the specific SPE cartridge used.[4][12]

Materials:

  • C18 SPE Cartridge (e.g., 200 mg)

  • Methanol, Acetonitrile, n-Hexane, Isopropanol, Dichloromethane (LC-MS grade)

  • Precipitated and evaporated plasma/serum sample.

Procedure:

  • Cartridge Conditioning:

    • Wash the C18 cartridge with 3 mL of Methanol.

    • Equilibrate the cartridge with 3 mL of 70% Acetonitrile in water.

  • Sample Loading:

    • Reconstitute the dried sample extract in 1.5 mL of 70% Acetonitrile.

    • Load the entire sample onto the conditioned SPE cartridge. Collect the flow-through.

  • Wash Steps (to remove interferences):

    • Wash 1 (Polar Impurities): Wash the cartridge with 3 mL of water. Discard the eluate.

    • Wash 2 (Phospholipids/Neutral Lipids): Wash the cartridge with 4 mL of n-hexane followed by 4 mL of n-hexane:isopropanol (99:1, v/v).[12] Discard the eluate. This step is crucial for removing less polar lipids that can cause matrix effects.

  • Elution:

    • Elute the target oxysterols with 4 mL of dichloromethane:methanol (1:1, v/v).[12]

    • Alternatively, a gradient of n-hexane:isopropanol (e.g., 7:3, v/v) can be used.[12]

  • Final Step:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute in the mobile phase for injection or proceed with derivatization (Protocol 1).

// Nodes start [label="Precipitated &\nEvaporated Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; condition [label="1. Condition SPE Cartridge\n(Methanol, 70% ACN)", fillcolor="#FBBC05", fontcolor="#202124"]; load [label="2. Load Sample\n(Reconstituted in 70% ACN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash1 [label="3. Wash 1 (Polar Impurities)\n(e.g., Water)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash2 [label="4. Wash 2 (Lipids)\n(e.g., Hexane/Isopropanol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; elute [label="5. Elute Oxysterols\n(e.g., DCM/Methanol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; drydown [label="6. Evaporate & Reconstitute", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Ready for Derivatization\nor LC-MS/MS Analysis", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> condition [color="#5F6368"]; condition -> load [color="#5F6368"]; load -> wash1 [color="#5F6368"]; wash1 -> wash2 [color="#5F6368"]; wash2 -> elute [color="#5F6368"]; elute -> drydown [color="#5F6368"]; drydown -> analysis [color="#5F6368"]; }

Caption: Step-by-step workflow for sample clean-up using Solid-Phase Extraction.

References

Technical Support Center: 26-Hydroxycholest-4-en-3-one Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 26-Hydroxycholest-4-en-3-one (7α-hydroxy-4-cholesten-3-one, C4) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C4) and why is it measured?

A1: this compound (also known as 7α-hydroxy-4-cholesten-3-one or C4) is a stable intermediate in the classical pathway of bile acid biosynthesis. It is formed from cholesterol by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in this pathway.[1][2] Serum or plasma concentrations of C4 are measured as a biomarker to assess the activity of CYP7A1 and, consequently, the rate of bile acid synthesis.[3][4] This is valuable in clinical research, for example, in the investigation of bile acid diarrhea.[5][6]

Q2: What is the most common analytical method for C4 quantification?

A2: The most common and robust method for quantifying C4 in biological matrices like serum and plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][5] This technique offers high sensitivity and specificity, which is crucial for measuring endogenous biomarker levels.[1][5]

Q3: Why is a surrogate matrix sometimes used for the calibration curve?

A3: C4 is an endogenous compound, meaning it is naturally present in biological samples.[1] This makes it impossible to obtain a truly "blank" matrix for preparing calibration standards. To overcome this, a surrogate matrix (e.g., a synthetic matrix or a stripped serum) that is free of endogenous C4 is often used to prepare calibrators and ensure accurate quantification.[3][7]

Q4: Is derivatization of C4 necessary for LC-MS/MS analysis?

A4: While some methods have used derivatization to enhance sensitivity, many modern, highly sensitive LC-MS/MS methods can achieve the required lower limit of quantification (LLOQ) without this extra step.[3][8] Avoiding derivatization simplifies the sample preparation process.[3]

Q5: How stable is C4 in clinical samples?

A5: C4 is reasonably stable, but its concentration can decline over time in unseparated blood samples stored at room temperature.[5][6] One study found that after 12 hours at 20°C, the mean change was less than 5% from baseline, but a decline of up to 14% was observed after 72 hours.[5][6][9] Therefore, timely processing and freezing of samples is recommended for accurate results. C4 is generally stable through multiple freeze-thaw cycles and during long-term frozen storage.[1][7]

Troubleshooting Guide

Issue 1: High Variability or Poor Reproducibility in Results

  • Possible Cause: Inconsistent sample handling and pre-analytical stability issues.

    • Solution: Ensure a standardized protocol for sample collection, processing, and storage. Centrifuge samples to separate serum/plasma within 12 hours of collection and store frozen at -20°C or lower.[5][6] Minimize freeze-thaw cycles.[1]

  • Possible Cause: Inefficient or inconsistent sample extraction.

    • Solution: Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Ensure complete protein removal and consistent recovery. Using a deuterated internal standard (e.g., C4-d7) is critical to correct for variability during sample preparation and analysis.[1][5]

Issue 2: Inaccurate Quantification (Bias)

  • Possible Cause: Matrix effects suppressing or enhancing the C4 signal.

    • Solution: Evaluate matrix effects by comparing the response of C4 in post-extraction spiked samples to that in a neat solution. If significant effects are present, consider a more rigorous cleanup method like solid-phase extraction (SPE) or using a surrogate matrix for calibration standards.[5][7]

  • Possible Cause: Interference from other endogenous compounds.

    • Solution: Optimize chromatographic conditions (e.g., gradient, column chemistry) to separate C4 from interfering species. Ensure the mass spectrometer is operating in a highly selective mode, such as Multiple Reaction Monitoring (MRM).[1]

Issue 3: Low Signal or Inability to Reach the Desired LLOQ

  • Possible Cause: Suboptimal mass spectrometry conditions.

    • Solution: Systematically optimize MS parameters, including ionization source settings (e.g., electrospray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy) for the C4 and internal standard MRM transitions.[3]

  • Possible Cause: Inefficient sample extraction and concentration.

    • Solution: If using protein precipitation, ensure the solvent-to-sample ratio is optimal. For very low concentrations, an extraction method that includes an evaporation and reconstitution step, such as SPE or liquid-liquid extraction, can be used to concentrate the sample.[8]

Experimental Protocols & Data

Key Experimental Workflows

The general workflow for a C4 assay involves sample preparation, LC-MS/MS analysis, and data processing.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum/Plasma Sample IS Add Internal Standard (C4-d7) Sample->IS Extract Extraction (Protein Precipitation, LLE, or SPE) IS->Extract Evap Evaporate & Reconstitute (Optional) Extract->Evap LC UHPLC Separation Evap->LC MS Tandem MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Ratio vs. Concentration) Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: General workflow for C4 quantification by LC-MS/MS.

Signaling Pathway Context

C4 is a direct product of the rate-limiting step in the classical bile acid synthesis pathway.

G Cholesterol Cholesterol CYP7A1 CYP7A1 (Rate-Limiting Enzyme) Cholesterol->CYP7A1 C4 This compound (C4) BileAcids Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) C4->BileAcids Further Enzymatic Steps CYP7A1->C4

References

overcoming solubility issues of 26-Hydroxycholest-4-en-3-one in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 26-Hydroxycholest-4-en-3-one

Disclaimer: this compound is a specialized oxysterol not extensively documented in public literature. The following guide provides troubleshooting strategies based on established methods for similar poorly soluble hydroxycholesterol and sterol derivatives. Researchers should adapt these principles to their specific experimental context.

Troubleshooting Guide

This guide addresses common issues encountered when working with hydrophobic compounds like this compound in aqueous in vitro systems.

Q1: My compound, this compound, is not dissolving in my initial organic solvent. What should I do?

A1: Initial solvent selection is critical. Sterol derivatives often exhibit limited solubility.

  • Initial Screening: Test solubility in a range of organic solvents. Common choices for hydrophobic molecules include Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), and Dimethylformamide (DMF).[1][2] For sterols, Chloroform and Methanol can also be effective, though their use in cell-based assays is limited by toxicity.[3]

  • Increase Energy Input: If initial dissolution is slow, gentle warming (to 37°C) and vortexing or sonication can help overcome the energy barrier for dissolution.[4][5] Be cautious with temperature to avoid compound degradation.

  • Assess Purity: Ensure the purity of your compound. Impurities can significantly impact solubility. For example, high-purity 25-hydroxycholesterol is supplied as a white powder with over 99% purity, which is critical for predictable behavior in assays.[6]

Q2: My compound dissolves in the organic stock solvent but precipitates immediately when added to my aqueous cell culture medium or buffer. How can I prevent this?

A2: This is a common problem when a concentrated stock of a hydrophobic compound is diluted into an aqueous solution. The key is to maintain the compound's solubility in the final aqueous environment.

  • Reduce Final Concentration: The most straightforward approach is to determine the maximum concentration of your compound that remains soluble in the final assay medium. This may be lower than your desired experimental concentration.

  • Minimize Organic Solvent Percentage: Keep the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium as low as possible, typically below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[2]

  • Use Co-solvents: Incorporating a less toxic, water-miscible co-solvent can improve solubility.[7][8] Polyethylene glycols (e.g., PEG300, PEG400) or glycerin can be used in the stock solution or final medium.[2]

  • Employ Solubilizing Agents:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1][9][10] Randomly methylated-β-cyclodextrin (RAMEB) is often effective for cholesterol and its derivatives.[1]

    • Surfactants/Detergents: Non-ionic surfactants like Tween® 80 or Tween® 20 can form micelles that solubilize hydrophobic compounds.[2] Use these at concentrations above their critical micelle concentration (CMC) but below levels that cause cell toxicity.

    • Serum/BSA: If your experimental design allows, adding bovine serum albumin (BSA) or using a serum-containing medium can help solubilize lipophilic compounds due to albumin's carrier properties.

Q3: I am observing high variability in my experimental results. Could this be related to the solubility of this compound?

A3: Yes, poor solubility is a frequent cause of poor reproducibility in in vitro assays.

  • Micro-precipitation: The compound may be forming microscopic precipitates that are not visible to the naked eye. This leads to an inconsistent effective concentration of the compound available to the cells. It is recommended to filter your final working solution through a 0.22 µm syringe filter before adding it to your assay.[11]

  • Inconsistent Stock Solution: Ensure your stock solution is fully dissolved and homogenous before each use. If stored frozen, allow it to thaw completely and vortex thoroughly before making dilutions.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the actual concentration in your experiment. Using low-adhesion plastics or pre-rinsing materials with the assay medium can mitigate this effect.

Frequently Asked Questions (FAQs)

Q: What are the best initial solvents to test for a novel hydroxycholesterol derivative? A: For initial solubility screening, create a small aliquot of the compound and test its solubility in the following solvents, ordered by typical preference for cell-based assays:

  • DMSO: Excellent solubilizing power for many hydrophobic drugs.[8]

  • Ethanol (100%): Less toxic than DMSO for some cell lines, but often has lower solubilizing power.[1]

  • Dimethylformamide (DMF): A strong solvent, but its use should be carefully controlled due to higher toxicity.

Q: How do I properly prepare a stock solution and dilute it into my cell culture medium? A:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is completely dissolved, using gentle warming or sonication if necessary.[4]

  • Perform an intermediate dilution step. For example, dilute the 10 mM stock 1:100 into your complete cell culture medium to make a 100µM intermediate solution. This helps prevent the compound from "crashing out" of the solution.

  • From the intermediate dilution, perform your final serial dilutions. This multi-step process ensures the final DMSO concentration remains low and constant across all experimental conditions.

Q: What are cyclodextrins and how can they help with solubility? A: Cyclodextrins are sugar-based molecules with a hydrophobic inner cavity and a hydrophilic exterior.[9] They act as "molecular buckets" to encapsulate hydrophobic drugs like sterols, making them soluble in water.[10] For cholesterol derivatives, hydroxypropyl-β-cyclodextrin (HPβCD) and randomly methylated-β-cyclodextrin (RAMEB) are commonly used and have shown efficacy in improving solubility for in vitro studies.[1][10]

Data Presentation: Solubility Assessment Templates

Use the following tables to structure and record your experimental findings.

Table 1: Initial Solvent Screening for this compound

SolventMax. Concentration Achieved (mM)Observations (e.g., Clear, Hazy, Precipitate)Method (Vortex, Sonicate, Heat)
DMSOe.g., 50e.g., Clear solutione.g., Vortex 2 min
Ethanole.g., 10e.g., Hazy, some precipitatee.g., Vortex + Sonicate 5 min
DMFe.g., 50e.g., Clear solutione.g., Vortex 2 min
PBS (pH 7.4)e.g., <0.01e.g., Insolublee.g., Vortex 5 min

Table 2: Effect of Solubilizing Agents on Aqueous Solubility in DMEM + 10% FBS

Vehicle (in DMEM + 10% FBS)Max. Soluble Concentration (µM)Final Solvent %Observations
0.1% DMSOe.g., 50.1%e.g., Precipitate at >5 µM
0.5% DMSOe.g., 250.5%e.g., Precipitate at >25 µM
1% (w/v) RAMEB + 0.1% DMSOe.g., 500.1%e.g., Clear solution
0.01% Tween® 80 + 0.1% DMSOe.g., 400.1%e.g., Clear, slight haze at 50 µM

Experimental Protocols

Protocol: Systematic Solubility Assessment for In Vitro Assays

  • Objective: To determine the optimal solvent and vehicle system for delivering this compound to an in vitro cell-based assay.

  • Materials:

    • This compound powder

    • Solvents: DMSO (cell culture grade), Ethanol (200 proof), DMF

    • Solubilizing agents: Randomly methylated-β-cyclodextrin (RAMEB), Tween® 80

    • Aqueous medium: Target cell culture medium (e.g., DMEM) with serum/supplements

    • Sterile microcentrifuge tubes, 96-well plates, 0.22 µm syringe filters

  • Methodology:

    • Stock Solution Preparation:

      • Accurately weigh 1-2 mg of the compound into a sterile microcentrifuge tube.

      • Add a small volume of the primary solvent (e.g., DMSO) to create a high-concentration stock (e.g., 50 mM).

      • Vortex thoroughly. If not fully dissolved, sonicate in a water bath for 5-10 minutes.

      • Visually inspect for any remaining particulate matter. If present, the solubility limit in that solvent has been exceeded.

    • Aqueous Solubility Test (Neat):

      • Prepare a 1:100 dilution of the stock solution in the target aqueous medium (e.g., 10 µL of 50 mM stock into 990 µL of DMEM for a final concentration of 500 µM and 1% DMSO).

      • Vortex immediately and incubate at the experimental temperature (e.g., 37°C) for 30 minutes.

      • Visually inspect for precipitation. If precipitate is present, perform serial dilutions until a clear solution is obtained. This is the approximate aqueous solubility limit with that percentage of organic solvent.

    • Solubilizing Agent Enhancement Test:

      • Prepare solutions of solubilizing agents in the target aqueous medium (e.g., 2% w/v RAMEB, 0.02% Tween® 80).

      • Repeat step 3.2, but dilute the DMSO stock into the medium containing the solubilizing agent.

      • Compare the maximum soluble concentration achieved with and without the agent.

    • Verification by Filtration:

      • Prepare the highest concentration that appears soluble.

      • Filter this solution through a 0.22 µm syringe filter.

      • Measure the absorbance or use an analytical method (e.g., HPLC) on the pre- and post-filtered solutions to quantify any loss due to micro-precipitation. A significant drop in concentration indicates that the compound was not truly dissolved.

Visualizations

G cluster_prep Phase 1: Stock Preparation cluster_dilution Phase 2: Working Solution Preparation cluster_assay Phase 3: Assay start Compound Powder solv Select Organic Solvent (e.g., DMSO, EtOH) start->solv diss Dissolve Compound (Vortex, Sonicate, Warm) solv->diss stock High-Concentration Stock Solution diss->stock dilute Dilute Stock into Aqueous Medium stock->dilute precip_check Precipitation Check add_agent Add Solubilizing Agent? (Cyclodextrin, Tween-80) precip_check->add_agent Yes final Final Working Solution precip_check->final No add_agent->dilute dilute->precip_check add_cells Add to In Vitro Assay final->add_cells

Caption: Experimental workflow for preparing and solubilizing this compound.

G cluster_pathway Hypothetical Oxysterol Signaling Pathway Oxysterol This compound (Oxysterol) LXR Liver X Receptor (LXR) Oxysterol->LXR Binds & Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR Retinoid X Receptor (RXR) RXR->LXR_RXR LXRE LXR Response Element (LXRE in DNA) LXR_RXR->LXRE Binds Gene_Exp Target Gene Expression (e.g., ABCA1, SREBP-1c) LXRE->Gene_Exp Induces Chol_Efflux Cholesterol Efflux & Lipid Metabolism Gene_Exp->Chol_Efflux Regulates

Caption: Hypothetical signaling pathway for an oxysterol activating the LXR receptor.

References

Technical Support Center: Analysis of 26-Hydroxycholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical methods of 26-Hydroxycholest-4-en-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantification of this important oxysterol.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of this compound?

A1: The most prevalent and robust method for the quantification of this compound in biological matrices is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for distinguishing this compound from other structurally similar oxysterols. While Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, it often requires derivatization of the analyte.

Q2: Why is isomeric interference a significant concern in this compound analysis?

A2: this compound is part of a group of isomeric compounds where the hydroxyl group is located at different positions on the cholesterol side chain (e.g., 24-, 25-, and 27-hydroxycholest-4-en-3-one). These isomers often have the same molecular weight and similar fragmentation patterns in the mass spectrometer, making them difficult to distinguish without adequate chromatographic separation. Co-elution of these isomers can lead to inaccurate quantification of the target analyte.

Q3: What are the critical steps in sample preparation for this compound analysis?

A3: Proper sample preparation is essential for accurate and reproducible results. The main goals are to efficiently extract the analyte from the biological matrix, remove interfering substances, and concentrate the sample. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is added to the sample to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids.

  • Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex samples and concentrating the analyte. It offers better selectivity and recovery compared to PPT and LLE.

Q4: How can I minimize the auto-oxidation of cholesterol to this compound during sample handling and storage?

A4: Auto-oxidation can artificially inflate the concentration of this compound. To minimize this:

  • Add antioxidants, such as butylated hydroxytoluene (BHT), to the samples and solvents.

  • Work with samples on ice and minimize their exposure to light and air.

  • Store samples at -80°C for long-term stability.

  • Process samples as quickly as possible.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using LC-MS/MS.

Issue 1: Poor Peak Shape or Tailing
Possible Cause Recommended Solution
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For oxysterols, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.
Column Contamination Wash the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column.
Secondary Interactions with Column Silanols Use a column with end-capping or add a competing base to the mobile phase in small concentrations.
Issue 2: Inconsistent or Low Analyte Recovery
Possible Cause Recommended Solution
Inefficient Extraction from Matrix Optimize the sample preparation method. For SPE, experiment with different sorbents and elution solvents. For LLE, try different solvent systems.
Analyte Degradation Ensure proper storage conditions (low temperature, protection from light) and the presence of antioxidants.
Adsorption to Labware Use silanized glassware or polypropylene tubes to minimize non-specific binding.
Incomplete Elution from SPE Cartridge Increase the volume or strength of the elution solvent. Ensure the sorbent is not drying out before elution.
Issue 3: High Background Noise or Matrix Effects
Possible Cause Recommended Solution
Insufficient Sample Cleanup Implement a more rigorous sample preparation method, such as SPE, to remove interfering matrix components like phospholipids.
Ion Suppression or Enhancement Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for matrix effects. Dilute the sample to reduce the concentration of interfering compounds. Optimize the chromatographic method to separate the analyte from the interfering components.
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared reagents.
Issue 4: Suspected Isomeric Interference
Possible Cause Recommended Solution
Co-elution of Isomers (e.g., 24-, 25-, 27-hydroxycholest-4-en-3-one) Optimize the chromatographic separation. Use a longer column, a smaller particle size, or a different stationary phase (e.g., C18, phenyl-hexyl). Adjust the mobile phase gradient to achieve better resolution.[1][2][3]
In-source Fragmentation of other Sterols Optimize the mass spectrometer source conditions (e.g., temperature, gas flows) to minimize in-source fragmentation.
Confirmation of Peak Identity Analyze authentic standards of all potential isomeric interferences to confirm their retention times and fragmentation patterns.

Experimental Protocols

Key Experiment: Quantification of this compound in Human Serum by LC-MS/MS

This protocol is a general guideline and should be optimized for specific instrumentation and laboratory conditions.

1. Sample Preparation (Solid-Phase Extraction)

  • Spiking: To 100 µL of serum, add the internal standard (e.g., d7-26-Hydroxycholest-4-en-3-one).

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing an antioxidant (e.g., 0.1% BHT), vortex, and centrifuge to precipitate proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B to ensure the separation of isomers.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard. These transitions should be optimized based on the specific instrument.

    • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximum signal intensity.

Table 1: Example MRM Transitions (to be optimized for the specific instrument)

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound[M+H]+Specific fragment
d7-26-Hydroxycholest-4-en-3-one[M+H]+Specific fragment

Visualizations

Metabolic Pathway of this compound

The formation of this compound occurs as part of the "acidic" or "alternative" pathway of bile acid synthesis.[4][5] This pathway is initiated by the hydroxylation of cholesterol at the C26 position.[4]

BileAcidSynthesis Cholesterol Cholesterol Cholest_4_en_3_one Cholest-4-en-3-one Cholesterol->Cholest_4_en_3_one 3β-HSD Hydroxy_26_cholest_4_en_3_one This compound Cholest_4_en_3_one->Hydroxy_26_cholest_4_en_3_one CYP27A1 (Sterol 27-hydroxylase) BileAcids Bile Acids Hydroxy_26_cholest_4_en_3_one->BileAcids Further metabolism

Caption: Acidic pathway of bile acid synthesis.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the typical workflow for the quantification of this compound.

ExperimentalWorkflow SampleCollection 1. Serum Sample Collection (with antioxidant) InternalStandard 2. Internal Standard Spiking SampleCollection->InternalStandard SamplePrep 3. Sample Preparation (e.g., SPE) InternalStandard->SamplePrep LC_Separation 4. LC Separation (Isomer Resolution) SamplePrep->LC_Separation MS_Detection 5. MS/MS Detection (MRM) LC_Separation->MS_Detection DataAnalysis 6. Data Analysis (Quantification) MS_Detection->DataAnalysis

Caption: LC-MS/MS analysis workflow.

Troubleshooting Logic for Isomeric Interference

This diagram outlines the decision-making process when isomeric interference is suspected.

TroubleshootingLogic rect_node rect_node start Suspected Isomeric Interference check_standards Analyze Isomeric Standards? start->check_standards coelution Co-elution Confirmed? check_standards->coelution Yes no_coelution No Co-elution. Interference from another source. check_standards->no_coelution No optimize_lc Optimize LC Method: - Longer Column - Different Stationary Phase - Modified Gradient coelution->optimize_lc Yes coelution->no_coelution No reanalyze Re-analyze Samples optimize_lc->reanalyze

Caption: Isomeric interference troubleshooting.

References

Technical Support Center: Enhancing Sensitivity for Low-Level 26-Hydroxycholest-4-en-3-one Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low-level 26-Hydroxycholest-4-en-3-one.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the experimental detection of this compound.

Sample Preparation

  • Question: I am seeing high background noise and matrix effects in my plasma samples. How can I improve my sample cleanup? Answer: High background noise and matrix effects are common challenges when analyzing complex biological samples like plasma. To mitigate these issues, consider the following:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering substances. SPE cartridges with a C18 sorbent are commonly used for oxysterol extraction. A multi-step elution with varying solvent polarities can further fractionate the sample and remove contaminants.

    • Protein Precipitation: A simple and rapid method to remove the bulk of proteins is protein precipitation with a solvent like acetonitrile. For improved efficiency, consider using acidified acetonitrile (e.g., with 2% formic acid) to enhance protein denaturation and precipitation.[1]

    • Liquid-Liquid Extraction (LLE): LLE can also be employed for sample cleanup. However, it may be less efficient at removing certain interfering lipids compared to SPE.

  • Question: My recovery of this compound is low after sample preparation. What could be the cause? Answer: Low recovery can stem from several factors during sample preparation:

    • Incomplete Extraction: Ensure your extraction solvent is appropriate for the polarity of this compound. A mixture of methanol and acetonitrile is often effective.

    • Adsorption to Surfaces: The analyte can adsorb to plasticware. Using low-adsorption tubes and pipette tips can help minimize this issue.

    • Improper SPE Elution: If using SPE, ensure the elution solvent is strong enough to completely elute the analyte from the sorbent. You may need to optimize the solvent composition and volume.

    • Analyte Instability: While generally stable, prolonged exposure to harsh conditions (e.g., strong acids or bases at high temperatures) should be avoided.

LC-MS/MS Analysis

  • Question: I am struggling to achieve the required sensitivity for detecting very low levels of this compound. What can I do to enhance the signal? Answer: Enhancing sensitivity in LC-MS/MS often requires a multi-faceted approach:

    • Derivatization: This is one of the most effective ways to improve ionization efficiency and, consequently, sensitivity. Derivatizing the keto group of this compound with reagents like Girard's P (GP) reagent introduces a permanently charged moiety, significantly boosting the signal in electrospray ionization (ESI).[2][3] Picolinic acid can also be used to create a picolinoyl ester derivative, which has shown to increase sensitivity by approximately 1,000-fold compared to conventional HPLC-UV methods.[4]

    • Optimization of MS Parameters: Fine-tuning mass spectrometer parameters such as collision energy, declustering potential, and ion source settings is crucial for maximizing the signal of your specific analyte.

    • Chromatographic Separation: Optimizing the liquid chromatography method can improve peak shape and reduce co-elution with interfering compounds, thereby enhancing the signal-to-noise ratio. Using a column with a phenyl-hexyl stationary phase can be effective for separating oxysterols.[5]

    • High-Resolution Mass Spectrometry (HRMS): Utilizing HRMS can help to resolve the analyte signal from isobaric interferences, leading to improved specificity and sensitivity.[6]

  • Question: I am observing poor peak shape and peak splitting in my chromatogram. What are the likely causes and solutions? Answer: Poor peak shape can be caused by several factors:

    • Column Overload: Injecting too much sample can lead to broad or fronting peaks. Try diluting your sample or reducing the injection volume.

    • Inappropriate Mobile Phase: The composition of the mobile phase can significantly affect peak shape. Ensure the solvent strength is appropriate for your analyte and that the pH is compatible with both the analyte and the column. The use of formic acid in the mobile phase is common for oxysterol analysis.[5]

    • Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can lead to peak splitting and tailing. Try flushing the column or replacing the guard column. If the problem persists, the analytical column may need to be replaced.

    • Injection Solvent Mismatch: A significant mismatch between the injection solvent and the initial mobile phase composition can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Quantitative Data Summary

The following table summarizes the limits of quantification (LOQ) and detection for related oxysterols using different analytical methods. This data can serve as a benchmark for researchers developing their own assays for this compound.

AnalyteMethodDerivatization ReagentMatrixLower Limit of Quantification (LLOQ)Limit of Detection (LOD)Reference
7α-hydroxy-4-cholesten-3-one (C4)UHPLC-MS/MSNoneHuman Serum0.50 ng/mLNot Reported[1]
7α-hydroxy-4-cholesten-3-one (C4)LC-MS/MSNoneRat Plasma1 ng/mLNot Reported
7α-hydroxy-4-cholesten-3-one (C4)LC-MS/MSNoneMonkey Plasma0.5 ng/mLNot Reported
7α-hydroxy-4-cholesten-3-one (C4)LC-MS/MSPicolinoyl EsterHuman SerumNot Reported100 fg[4]
4β-hydroxycholesterolUHPLC/ESI-HR-MSNoneHuman Plasma/Serum0.5 ng/mLNot Reported[6]
7α-hydroxy-4-cholesten-3-one (C4)LC-MS/MSNoneHuman Serum0.200 ng/mLNot Reported[7]

Experimental Protocols

Protocol 1: Sensitive Detection of this compound using LC-MS/MS with Girard's P Derivatization

This protocol is adapted from methods used for similar oxysterols and is designed to enhance sensitivity.[2][3]

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog of the analyte).

  • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile containing 2% formic acid.

  • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of a 50:50 mixture of methanol and water.

2. Derivatization with Girard's P Reagent

  • To the reconstituted sample, add 50 µL of a freshly prepared 10 mg/mL solution of Girard's P reagent in methanol containing 5% acetic acid.

  • Vortex briefly and incubate at 60°C for 30 minutes.

  • After incubation, cool the sample to room temperature.

3. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the derivatized analyte.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions of the Girard's P derivatized this compound and the internal standard. These transitions will need to be optimized empirically.

Visualizations

Bile_Acid_Synthesis_Pathway Cholesterol Cholesterol 7a_Hydroxycholesterol 7α-Hydroxycholesterol Cholesterol->7a_Hydroxycholesterol CYP7A1 26_Hydroxycholest_4_en_3_one This compound 7a_Hydroxycholesterol->26_Hydroxycholest_4_en_3_one HSD3B7 7a_12a_Dihydroxycholest_4_en_3_one 7α,12α-Dihydroxycholest-4-en-3-one 26_Hydroxycholest_4_en_3_one->7a_12a_Dihydroxycholest_4_en_3_one CYP8B1 5b_Cholestane_3a_7a_diol 5β-Cholestane-3α,7α-diol 26_Hydroxycholest_4_en_3_one->5b_Cholestane_3a_7a_diol Cholic_Acid Cholic Acid 7a_12a_Dihydroxycholest_4_en_3_one->Cholic_Acid Chenodeoxycholic_Acid Chenodeoxycholic Acid 5b_Cholestane_3a_7a_diol->Chenodeoxycholic_Acid

Caption: Bile acid synthesis pathway from cholesterol.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Add_Derivatization_Reagent Add Derivatization Reagent (e.g., Girard's P) Reconstitution->Add_Derivatization_Reagent Incubation Incubation Add_Derivatization_Reagent->Incubation LC_MS_MS_Analysis LC-MS/MS Analysis Incubation->LC_MS_MS_Analysis Data_Processing Data Processing LC_MS_MS_Analysis->Data_Processing

Caption: Experimental workflow for sensitive detection.

References

quality control measures for 26-Hydroxycholest-4-en-3-one experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quality control measures for experiments involving 26-Hydroxycholest-4-en-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical factors to consider to ensure the quality of this compound measurements?

A1: The most critical pre-analytical factor is the prevention of auto-oxidation of cholesterol and other sterols in your sample, which can artificially generate oxysterols, including this compound. To mitigate this, it is crucial to add an antioxidant, such as butylated hydroxytoluene (BHT), to the sample immediately after collection. Samples should be processed promptly and stored at -80°C to minimize degradation.

Q2: What are the recommended storage conditions for this compound standards and samples?

A2: Both stock solutions of this compound and biological samples should be stored at -80°C for long-term stability. For short-term storage (up to one month), -20°C is acceptable for stock solutions.[1] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analyte.

Q3: My baseline is noisy in my LC-MS/MS analysis. What are the potential causes and solutions?

A3: A noisy baseline can be caused by several factors:

  • Contaminated Solvents or Reagents: Ensure you are using high-purity solvents (e.g., LC-MS grade) and freshly prepared mobile phases.

  • Air Bubbles in the System: Degas your mobile phase thoroughly before use. Most modern HPLC/UHPLC systems have an inline degasser.

  • Pump Malfunctions: Irregular pump performance can lead to a noisy baseline. Check for leaks and ensure the pump is properly maintained.

  • Detector Issues: The mass spectrometer source may be dirty. Regular cleaning and maintenance of the ESI or APCI source are essential.

Q4: I am observing peak tailing in my chromatogram. How can I improve the peak shape?

A4: Peak tailing can be addressed by:

  • Optimizing the Mobile Phase: Adjusting the pH or the organic solvent composition can improve peak shape.

  • Using a Guard Column: A guard column can protect your analytical column from contaminants that may cause peak tailing.

  • Checking for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

  • Ensuring Column Health: The column itself might be degraded. Try flushing the column or replacing it if necessary.

Q5: How can I differentiate between this compound and its isomers during analysis?

A5: The separation of oxysterol isomers is a significant challenge in their analysis.[2] To achieve this:

  • Chromatographic Separation: Utilize a high-resolution analytical column, such as a phenyl-hexyl column, and optimize the gradient elution method to maximize the separation of isomers.[3]

  • Mass Spectrometry: While many isomers have similar fragmentation patterns, careful optimization of MS/MS transitions (Multiple Reaction Monitoring - MRM) can aid in differentiation.[2] In some cases, unique fragment ions may be identified for specific isomers.

Troubleshooting Guides

Issue 1: Low Recovery of this compound During Sample Preparation
Potential Cause Troubleshooting Step
Inefficient Extraction Solvent Methyl tert-butyl ether (MTBE) is a recommended solvent for the extraction of oxysterols due to its excellent extraction capability. If you are using a different solvent, consider switching to MTBE.
Incomplete Protein Precipitation Ensure complete protein precipitation by adding a sufficient volume of cold organic solvent (e.g., acetonitrile or acetone) and allowing adequate incubation time at a low temperature.
Analyte Adsorption to Labware Use low-adsorption polypropylene tubes and pipette tips to minimize the loss of the analyte.
Degradation During Evaporation If using a nitrogen evaporator, ensure the temperature is not too high, as this can lead to the degradation of the analyte.
Issue 2: High Variability in Quantitative Results
Potential Cause Troubleshooting Step
Inconsistent Sample Handling Standardize all sample handling procedures, from collection to analysis, to minimize variability.
Matrix Effects The sample matrix can interfere with the ionization of the analyte, leading to ion suppression or enhancement. Assess matrix effects by comparing the response of the analyte in the matrix to its response in a neat solution. If significant matrix effects are observed, consider using a deuterated internal standard or further sample cleanup.
Imprecise Pipetting Calibrate your pipettes regularly to ensure accurate and precise liquid handling.
Instrument Instability Perform regular system suitability tests to ensure the LC-MS/MS system is performing consistently.

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS

This protocol is based on established methods for oxysterol quantification.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., d7-labeled this compound).

  • Add 10 µL of BHT solution (1 mg/mL in ethanol) to prevent oxidation.

  • Add 500 µL of ice-cold methyl tert-butyl ether (MTBE).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid

  • Gradient: A suitable gradient to separate the analyte from other matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be optimized for this compound and its internal standard.

3. Quality Control

  • Calibration Curve: Prepare a calibration curve using a series of known concentrations of this compound.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be run with each batch of samples to ensure the accuracy and precision of the analysis.

Quantitative Data Summary

The following tables provide examples of acceptable performance parameters for a validated LC-MS/MS method for oxysterol analysis.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
This compound0.5 - 200> 0.9950.5

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low1.5< 10< 1590 - 110
Medium50< 10< 1590 - 110
High150< 10< 1590 - 110

Table 3: Recovery and Matrix Effect

QC LevelExtraction Recovery (%)Matrix Effect (%)
Low85 - 11585 - 115
High85 - 11585 - 115

Visualizations

Signaling Pathway

G Cholesterol Membrane Cholesterol Rafts Lipid Rafts Cholesterol->Rafts EGFR EGFR Rafts->EGFR Localization Metastasis Suppression of Metastasis EGFR->Metastasis Reduced Signaling Compound This compound (or related oxysterols) Compound->Cholesterol Displaces LXR LXR Compound->LXR Activates ROS ROS Generation Compound->ROS HMGB1_cyto HMGB1 HMGB1_nuc HMGB1 HMGB1_cyto->Metastasis HIF1a_cyto HIF1α HIF1a_nuc HIF1α HIF1a_cyto->Metastasis LXR_target LXR Target Genes (e.g., ABCA1, ABCG1) LXR->LXR_target ROS->HMGB1_cyto Inhibits Nuclear Translocation ROS->HIF1a_cyto Inhibits Nuclear Translocation Chol_efflux Cholesterol Efflux LXR_target->Chol_efflux Chol_efflux->Rafts Disrupts

Caption: Proposed signaling pathway for the anti-metastatic effects of this compound.

Experimental Workflow

G Start Sample Collection (e.g., Plasma) Add_BHT Add BHT (Antioxidant) Start->Add_BHT Spike_IS Spike Internal Standard (IS) Add_BHT->Spike_IS Extraction Liquid-Liquid Extraction (e.g., with MTBE) Spike_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End Final Results Data_Processing->End

Caption: General experimental workflow for this compound quantification.

References

impact of sample preparation on 26-Hydroxycholest-4-en-3-one stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of sample preparation on the stability of 26-Hydroxycholest-4-en-3-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during sample preparation a concern?

This compound is an oxysterol, an oxidized derivative of cholesterol. Like many oxysterols, it is a biologically active molecule involved in various physiological processes, including cholesterol homeostasis and bile acid synthesis. Its stability is a critical concern during sample preparation because oxysterols are present in biological matrices at very low concentrations compared to cholesterol and are susceptible to degradation or artificial formation through oxidation.[1][2] Improper handling can lead to inaccurate quantification and misinterpretation of experimental results.

Q2: What are the primary factors that can affect the stability of this compound during sample preparation?

Several factors can impact the stability of this compound:

  • Temperature: Elevated temperatures can accelerate degradation. It is crucial to keep samples cold during processing and for long-term storage.

  • Light Exposure: Exposure to UV light can induce oxidative processes. Samples should be protected from light.

  • Oxygen: The presence of oxygen can lead to auto-oxidation. It is advisable to minimize air exposure and consider working under an inert atmosphere (e.g., nitrogen) for sensitive samples.

  • pH: Extreme pH values can catalyze degradation. Maintaining a neutral pH is generally recommended unless a specific protocol requires otherwise.

  • Solvents: The choice of solvent for extraction and reconstitution is critical. Solvents should be of high purity and free of peroxides.

  • Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to degradation of analytes and should be avoided.

Q3: How should I store my biological samples to ensure the stability of this compound?

For long-term storage, it is recommended to store biological samples such as plasma or tissue homogenates at ultra-low temperatures, ideally at -80°C. For short-term storage, -20°C may be acceptable, but stability should be verified. It is also crucial to minimize the headspace in storage vials to reduce exposure to oxygen and to use vials that are impermeable to light. Aliquoting samples into smaller volumes before freezing can prevent the need for repeated freeze-thaw cycles.

Q4: What are the recommended analytical techniques for quantifying this compound?

The most common and reliable methods for the quantification of oxysterols, including this compound, are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] These techniques offer the high sensitivity and selectivity required to measure the low endogenous concentrations of these analytes in complex biological matrices.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low or no recovery of this compound Inefficient extraction from the sample matrix.Optimize the extraction solvent system. A common approach for oxysterols is a two-phase extraction using a combination of polar and non-polar solvents (e.g., Folch or Bligh-Dyer methods). Ensure thorough vortexing and centrifugation to achieve proper phase separation.
Degradation during sample processing.Keep samples on ice throughout the extraction procedure. Use pre-chilled solvents. Minimize the time between sample thawing and extraction.
High variability between replicate samples Inconsistent sample handling.Ensure uniform treatment of all samples. Use calibrated pipettes for accurate volume measurements. Standardize vortexing and incubation times.
Presence of interfering substances from the matrix.Incorporate a solid-phase extraction (SPE) step after the initial liquid-liquid extraction for further cleanup. Use a more selective LC-MS/MS transition.
Artificially high levels of this compound Auto-oxidation of cholesterol during sample preparation.Add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent. Work under low light conditions and consider flushing sample vials with nitrogen before sealing.
Contamination from labware or reagents.Use high-purity solvents and reagents. Thoroughly clean all glassware and use disposable plasticware where possible.
Poor chromatographic peak shape Inappropriate mobile phase or column chemistry.Optimize the LC gradient and mobile phase composition. Ensure the pH of the mobile phase is compatible with the analyte and the column. Test different C18 or other suitable stationary phases.
Sample matrix effects.Dilute the sample extract before injection. Use a matrix-matched calibration curve to compensate for ion suppression or enhancement.

Quantitative Data on Oxysterol Stability

While specific quantitative data for the stability of this compound under various sample preparation conditions is limited in the literature, data from related oxysterols in food matrices during storage can provide valuable insights into their general stability. The following table summarizes the changes in the concentration of two common non-enzymatic oxysterols in whole milk powder (WMP) and skimmed milk powder (SMP) over a 12-month storage period at room temperature. This data highlights the potential for significant increases in oxidation products over time.

OxysterolMatrixInitial Concentration (ng/g)Concentration after 6 months (ng/g)Concentration after 12 months (ng/g)
7β-hydroxycholesterol (7βOHC)WMP~50~250~570
7β-hydroxycholesterol (7βOHC)SMP~20~100~265
7-ketocholesterol (7KC)WMP~30~50~80
7-ketocholesterol (7KC)SMP~15~30~50
Data adapted from a study on oxysterols in milk powders. The values are approximate and for illustrative purposes.[3]

Experimental Protocols

Detailed Methodology for the Extraction of this compound from Human Plasma for LC-MS/MS Analysis

This protocol is a representative method based on common practices for oxysterol analysis.

1. Materials and Reagents:

  • Human plasma (collected in EDTA tubes)

  • Internal Standard (IS): Deuterated this compound (e.g., d7-26-Hydroxycholest-4-en-3-one)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE, LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Butylated hydroxytoluene (BHT)

  • Centrifuge capable of 4°C

  • Vortex mixer

  • Nitrogen evaporator

2. Sample Preparation Workflow:

experimental_workflow cluster_sample_prep Sample Preparation start Thaw Plasma on Ice add_is Add Internal Standard (d7-26-Hydroxycholest-4-en-3-one) start->add_is add_bht Add Methanol with BHT add_is->add_bht vortex1 Vortex add_bht->vortex1 add_mtbe Add MTBE vortex1->add_mtbe vortex2 Vortex add_mtbe->vortex2 centrifuge Centrifuge (4°C) vortex2->centrifuge extract Collect Supernatant centrifuge->extract dry Evaporate to Dryness (Nitrogen Stream) extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Experimental workflow for the extraction of this compound from plasma.

3. Detailed Steps:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution.

  • Add 500 µL of ice-cold methanol containing 0.1% BHT to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of MTBE.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (supernatant) to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Signaling Pathway

LXR Activation by Oxysterols

This compound, as an oxysterol, is a potential ligand for Liver X Receptors (LXRs). LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis.[4][5] Upon activation by oxysterols, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[6] This pathway is a key mechanism for maintaining cholesterol balance in the body.

signaling_pathway cluster_pathway LXR Signaling Pathway oxysterol This compound (Oxysterol) lxr LXR oxysterol->lxr Binds and Activates heterodimer LXR-RXR Heterodimer lxr->heterodimer rxr RXR rxr->heterodimer lxre LXR Response Element (LXRE) in DNA Promoter heterodimer->lxre Binds to transcription Modulation of Gene Transcription lxre->transcription Initiates response Regulation of Cholesterol and Lipid Metabolism transcription->response

Caption: Simplified signaling pathway of Liver X Receptor (LXR) activation by oxysterols.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 26-Hydroxycholest-4-en-3-one and 27-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known and inferred biological activities of two cholesterol metabolites: 26-Hydroxycholest-4-en-3-one and 27-hydroxycholesterol. While extensive research has elucidated the multifaceted roles of 27-hydroxycholesterol, the direct biological functions of this compound are less characterized. This comparison leverages data on its precursor, 26-hydroxycholesterol, and the related compound, cholest-4-en-3-one, to provide a comprehensive overview for researchers in drug discovery and development.

Executive Summary

27-Hydroxycholesterol is a well-established endogenous selective estrogen receptor modulator (SERM) and a liver X receptor (LXR) agonist, implicating it in a wide range of physiological and pathological processes, including cholesterol homeostasis, cancer biology, and neurodegeneration. In contrast, direct experimental data on this compound is limited. However, based on the known activities of its precursor, 26-hydroxycholesterol, and the cholest-4-en-3-one backbone, it is likely to play a role in bile acid synthesis, cholesterol metabolism, and potentially exhibit LXR-mediated anti-proliferative effects.

Comparative Biological Activities

FeatureThis compound (Inferred)27-Hydroxycholesterol
Primary Function Intermediate in bile acid synthesis; potential regulator of cholesterol homeostasis.Endogenous SERM; LXR agonist.
Receptor Targets Likely Liver X Receptor (LXR).Estrogen Receptors (ERα and ERβ); Liver X Receptors (LXRα and LXRβ); G Protein-Coupled Estrogen Receptor (GPER).[1][2][3][4]
Signaling Pathways Likely modulates LXR-dependent gene expression, affecting cholesterol efflux and lipogenesis.[5][6]Modulates ER- and LXR-mediated signaling, impacting gene transcription related to cell proliferation, cholesterol metabolism, and inflammation.[2][7] Also activates GPER-mediated signaling.[1][3]
Role in Cancer The parent compound, cholest-4-en-3-one, exhibits anti-proliferative effects in breast cancer cells through LXR activation.[5][6]Exhibits dual roles: promotes proliferation of ER-positive breast cancer cells via ERα but can have anti-proliferative effects through LXR activation.[8][9] Also promotes growth of ER-negative breast cancer via GPER.[1][3]
Role in Cholesterol Metabolism The precursor, 26-hydroxycholesterol, inhibits cholesterol synthesis.[10] Cholest-4-en-3-one enhances LXR-dependent cholesterol transporter expression.[5][6]Regulates cholesterol homeostasis by activating LXR, which upregulates genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1).[11]
Other Biological Activities Precursor, 26-hydroxycholesterol, can inhibit DNA synthesis.[10]Implicated in the pathophysiology of neurodegenerative diseases and cardiovascular diseases.[2]

Quantitative Data

Table 1: Receptor Binding and Activity
CompoundReceptorAssay TypeValueReference
27-HydroxycholesterolERβCompetitive Binding (vs. ³H-E2)IC50: ~300 nM[12]
27-HydroxycholesterolERβCompetitive Binding (vs. ³H-E2)Ki: ~27 nM[12]
27-HydroxycholesterolERα / ERβER Activation (Gal4-ER cotransfection)IC50: ~1 µM[13]
27-HydroxycholesterolGPERCompetitive Binding (vs. ³H-E2)IC50: 0.50–0.80 µM[1]
27-HydroxycholesterolLXRLXR ActivationEC50: 2–10 µM[2]
Table 2: Effects on Cancer Cell Viability
CompoundCell LineAssayValueReference
Cholest-4-en-3-oneMCF-7 (ER+)MTT Assay (48h)IC50: 17.8 µM[5]
Cholest-4-en-3-oneMDA-MB-231 (ER-)MTT Assay (48h)IC50: 14.1 µM[5]
27-HydroxycholesterolMCF-7 (ER+)MTT AssayIC50: 2.19 µM[8]
Doxorubicin (control)MCF-7 (ER+)Cell Survival (24h)IC50: 3.3 ± 0.5 µM[14][15]
Doxorubicin (control)MDA-MB-231 (ER-)Cell Survival (24h)IC50: 3.7 ± 0.3 µM[14][15]

Signaling Pathways

Below are diagrams illustrating the key signaling pathways associated with 27-hydroxycholesterol and the inferred pathways for this compound.

27_Hydroxycholesterol_Signaling cluster_extra Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus 27HC_extra 27-Hydroxycholesterol GPER GPER 27HC_extra->GPER Binds ER_cyto ERα / ERβ 27HC_extra->ER_cyto Binds LXR_cyto LXRα / LXRβ 27HC_extra->LXR_cyto Binds Downstream_Signaling e.g., ERK1/2, NFκB GPER->Downstream_Signaling Activates ER_nuc ERα / ERβ ER_cyto->ER_nuc Translocates LXR_nuc LXRα / LXRβ LXR_cyto->LXR_nuc Translocates Gene_ER Estrogen Responsive Genes (e.g., cell cycle progression) ER_nuc->Gene_ER Regulates Transcription Gene_LXR LXR Target Genes (e.g., ABCA1, ABCG1) LXR_nuc->Gene_LXR Regulates Transcription

Caption: Signaling pathways of 27-Hydroxycholesterol.

26_Hydroxycholest_4_en_3_one_Inferred_Signaling cluster_extra Extracellular cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus 26HC4en3one_extra This compound LXR_cyto LXRα / LXRβ 26HC4en3one_extra->LXR_cyto Binds (Inferred) LXR_nuc LXRα / LXRβ LXR_cyto->LXR_nuc Translocates Gene_LXR LXR Target Genes (e.g., ABCA1, ABCG1) LXR_nuc->Gene_LXR Upregulates Transcription Gene_Lipo Lipogenic Genes (e.g., SREBP-1c) LXR_nuc->Gene_Lipo Downregulates Transcription

Caption: Inferred signaling of this compound.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a test compound to the estrogen receptor.[16][17]

Materials:

  • Rat uterine cytosol preparation (source of ER)

  • [³H]-17β-estradiol (radioligand)

  • Test compound (e.g., 27-hydroxycholesterol)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation vials and cocktail

  • Microcentrifuge tubes

  • Water bath or incubator

Procedure:

  • Cytosol Preparation: Prepare rat uterine cytosol containing the estrogen receptor as described in established protocols.[16] The protein concentration should be determined.

  • Assay Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of the test compound.

  • Incubation: Add the rat uterine cytosol preparation to each tube to initiate the binding reaction. Incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-17β-estradiol from the free radioligand. This is commonly achieved by adding a dextran-coated charcoal suspension, which adsorbs the free radioligand, followed by centrifugation.

  • Quantification: Transfer the supernatant containing the bound radioligand to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]-17β-estradiol against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Liver X Receptor (LXR) Luciferase Reporter Gene Assay

This protocol outlines a cell-based assay to measure the activation of LXR by a test compound.[18][19][20][21]

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • Expression vector for LXR (LXRα or LXRβ)

  • Luciferase reporter plasmid containing LXR response elements (LXREs)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compound (e.g., 27-hydroxycholesterol or cholest-4-en-3-one)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture the chosen cell line in appropriate conditions. Co-transfect the cells with the LXR expression vector and the LXRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) should also be co-transfected for normalization of transfection efficiency.

  • Compound Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), treat the cells with varying concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known LXR agonist, e.g., T0901317).

  • Incubation: Incubate the cells with the compounds for a specified duration (e.g., 24 hours) to allow for LXR activation and subsequent luciferase expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to the activity of the control reporter. Plot the normalized luciferase activity against the logarithm of the test compound concentration to generate a dose-response curve. The EC50 value, the concentration of the compound that elicits a half-maximal response, can be determined from this curve.

Conclusion

27-Hydroxycholesterol is a key signaling molecule with well-defined roles as a SERM and LXR agonist, influencing a variety of biological processes. While direct evidence for the biological activity of this compound is currently sparse, the activities of its precursor and related compounds strongly suggest its involvement in cholesterol metabolism and potential as an LXR modulator with anti-proliferative properties. Further research is warranted to directly characterize the biological functions of this compound and to explore its potential as a therapeutic target. This guide provides a foundational comparison to aid researchers in designing future studies to unravel the complete biological profile of this intriguing cholesterol metabolite.

References

A Comparative Guide to 26-Hydroxycholest-4-en-3-one and 7α-hydroxy-4-cholesten-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of two key intermediates in cholesterol metabolism: 26-Hydroxycholest-4-en-3-one and 7α-hydroxy-4-cholesten-3-one. Both molecules play crucial roles in the biosynthesis of bile acids, signaling pathways, and are of significant interest in drug development for various metabolic diseases. This document summarizes their biochemical properties, synthesis, and biological activities, supported by experimental data.

Introduction

This compound and 7α-hydroxy-4-cholesten-3-one are oxidized derivatives of cholesterol, playing pivotal roles as intermediates in the alternative (acidic) and classical (neutral) pathways of bile acid synthesis, respectively. While 7α-hydroxy-4-cholesten-3-one is a well-established biomarker for bile acid malabsorption and a regulator of xenobiotic metabolism, the biological functions of this compound are an emerging area of research with potential implications for liver X receptor (LXR) signaling.

Biochemical Properties and Synthesis

Both compounds share a similar cholestane skeleton but differ in the position of the hydroxyl group, which dictates their distinct roles in metabolic pathways.

PropertyThis compound7α-hydroxy-4-cholesten-3-one
Molecular Formula C₂₇H₄₄O₂C₂₇H₄₄O₂
Molar Mass 400.64 g/mol 400.64 g/mol
CAS Number 63232-53-13862-25-7
Biosynthetic Pathway Alternative (Acidic) PathwayClassical (Neutral) Pathway
Precursor 26-Hydroxycholesterol7α-hydroxycholesterol
Key Synthesis Enzyme Cholesterol 27-hydroxylase (CYP27A1) followed by other enzymesCholesterol 7α-hydroxylase (CYP7A1) and 3β-hydroxy-Δ⁵-C27-steroid dehydrogenase/isomerase (HSD3B7)[1]

Signaling Pathways and Biological Activity

The distinct hydroxylation patterns of these molecules lead to their involvement in different signaling cascades, primarily through interactions with nuclear receptors.

7α-hydroxy-4-cholesten-3-one Signaling

7α-hydroxy-4-cholesten-3-one is a key intermediate in the classical bile acid synthesis pathway, which is the primary route for cholesterol catabolism in humans. Its formation is the rate-limiting step in this pathway.[2] In mice, it has been identified as an endogenous ligand for the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of genes involved in the metabolism and detoxification of foreign chemicals (xenobiotics) and endogenous compounds.[3] Activation of PXR by 7α-hydroxy-4-cholesten-3-one induces the expression of cytochrome P450 enzymes, such as CYP3A, which are involved in its own metabolism and the detoxification of other bile acid precursors.[3] This represents a feed-forward mechanism to mitigate the accumulation of potentially toxic bile acid intermediates.[3]

7a_hydroxy_4_cholesten_3_one_signaling cluster_bile_acid_synthesis Classical Bile Acid Synthesis cluster_pxr_signaling PXR Signaling (in mice) Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 7a_hydroxycholesterol 7a_hydroxycholesterol CYP7A1->7a_hydroxycholesterol HSD3B7 HSD3B7 7a_hydroxycholesterol->HSD3B7 7a_C4 7α-hydroxy-4-cholesten-3-one HSD3B7->7a_C4 Bile_Acids Bile_Acids 7a_C4->Bile_Acids PXR PXR 7a_C4->PXR Activates PXR_RXR_Complex PXR-RXR Heterodimer PXR->PXR_RXR_Complex RXR RXR RXR->PXR_RXR_Complex PXR_Target_Genes CYP3A, etc. PXR_RXR_Complex->PXR_Target_Genes Induces Transcription Detoxification Detoxification PXR_Target_Genes->Detoxification Metabolism of Bile Acid Precursors 26_Hydroxycholest_4_en_3_one_signaling cluster_alternative_bile_acid_synthesis Alternative Bile Acid Synthesis cluster_lxr_signaling Proposed LXR Signaling Cholesterol Cholesterol CYP27A1 CYP27A1 Cholesterol->CYP27A1 26_hydroxycholesterol 26_hydroxycholesterol CYP27A1->26_hydroxycholesterol Further_Enzymes Further_Enzymes 26_hydroxycholesterol->Further_Enzymes 26_C4 This compound Further_Enzymes->26_C4 Bile_Acids Bile_Acids 26_C4->Bile_Acids LXR LXR 26_C4->LXR Modulates (Hypothesized) LXR_RXR_Complex LXR-RXR Heterodimer LXR->LXR_RXR_Complex RXR RXR RXR->LXR_RXR_Complex LXR_Target_Genes ABCA1, ABCG1, SREBP-1c LXR_RXR_Complex->LXR_Target_Genes Induces Transcription Cholesterol_Homeostasis Cholesterol Efflux & Lipid Metabolism LXR_Target_Genes->Cholesterol_Homeostasis LC_MS_MS_Workflow Serum_Sample Serum Sample (200 µL) Add_IS Add Internal Standard (d₇-7α-C4) Serum_Sample->Add_IS Precipitation Protein & Lipid Precipitation (Water, Acetonitrile, (NH₄)₂SO₄) Add_IS->Precipitation Vortex_Incubate Vortex & Incubate Precipitation->Vortex_Incubate Centrifuge Centrifuge Vortex_Incubate->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_MS_MS LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS Quantification Quantification LC_MS_MS->Quantification

References

Unveiling the Potential of 26-Hydroxycholest-4-en-3-one: A Comparative Analysis Against Established Hyperlipidemia Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. The quest for novel and effective anti-hyperlipidemic agents is a continuous endeavor in pharmaceutical research. This guide provides a comparative analysis of the potential anti-hyperlipidemic effects of 26-Hydroxycholest-4-en-3-one against well-established treatments: statins, fibrates, and ezetimibe.

It is crucial to note that direct experimental data on the anti-hyperlipidemic effects of this compound is currently limited in publicly available scientific literature. Therefore, this comparison draws upon findings for structurally related compounds to infer its plausible mechanisms and potential efficacy. Further dedicated research is imperative to validate these hypotheses.

A Glimpse into a Potential New Player: this compound

While direct studies are scarce, research on analogous compounds offers intriguing possibilities. A related molecule, 26-hydroxycholesterol, has been shown in cell culture studies to inhibit cholesterol synthesis and the activity of the LDL receptor.[1] Furthermore, studies on cholest-4-en-3-one, the parent structure of the compound , have demonstrated anti-obesity and lipid-lowering effects in animal models.[2][3] These findings suggest that this compound could potentially exert its effects through modulation of cholesterol metabolism.

Established Therapies: A Benchmark for Comparison

To provide a robust framework for evaluation, we will compare the hypothesized effects of this compound with three main classes of current anti-hyperlipidemic drugs.

Statins: The Cornerstones of Cholesterol Management

Statins are the most commonly prescribed drugs for lowering cholesterol. Their primary mechanism involves the inhibition of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of liver cells, enhancing the clearance of LDL cholesterol from the bloodstream.

Fibrates: Targeting Triglycerides

Fibrates are primarily used to lower high triglyceride levels. They act as agonists for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism. Activation of PPARα leads to increased synthesis of lipoprotein lipase, an enzyme that breaks down triglycerides, and also stimulates the production of apolipoproteins A-I and A-II, which are components of high-density lipoprotein (HDL), the "good" cholesterol.

Ezetimibe: Inhibiting Cholesterol Absorption

Ezetimibe represents a different therapeutic approach by selectively inhibiting the absorption of dietary and biliary cholesterol in the small intestine. It targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is essential for cholesterol uptake by enterocytes. By reducing cholesterol absorption, ezetimibe lowers the delivery of cholesterol to the liver, leading to a reduction in circulating LDL cholesterol levels.

Comparative Data Summary

The following table summarizes the key characteristics and reported efficacy of the established anti-hyperlipidemic agents. Due to the absence of direct data, the potential effects of this compound are presented as "Hypothesized" based on related compounds.

FeatureStatinsFibratesEzetimibeThis compound (Hypothesized)
Primary Target HMG-CoA ReductasePPARαNPC1L1Cholesterol Biosynthesis Pathways / Intestinal Lipid Metabolism
Primary Effect Lowers LDL CholesterolLowers Triglycerides, Increases HDL CholesterolLowers LDL CholesterolPotentially lowers LDL Cholesterol and Triglycerides
LDL Reduction 18-55%5-20%15-20%To be determined
Triglyceride Reduction 7-30%20-50%5-10%To be determined
HDL Increase 5-15%10-20%1-5%To be determined

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and a potential experimental approach for validating the effects of this compound, the following diagrams are provided.

Statin_Mechanism_of_Action HMG-CoA HMG-CoA HMG-CoA Reductase HMG-CoA Reductase HMG-CoA->HMG-CoA Reductase Substrate Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps Statins Statins Statins->HMG-CoA Reductase Inhibition HMG-CoA Reductase->Mevalonate Decreased Cholesterol Synthesis Decreased Cholesterol Synthesis HMG-CoA Reductase->Decreased Cholesterol Synthesis Upregulation of LDL Receptors Upregulation of LDL Receptors Decreased Cholesterol Synthesis->Upregulation of LDL Receptors Increased LDL Clearance Increased LDL Clearance Upregulation of LDL Receptors->Increased LDL Clearance

Figure 1: Mechanism of Action of Statins.

Fibrate_Mechanism_of_Action Fibrates Fibrates PPARα PPARα Fibrates->PPARα Activation Gene Transcription Gene Transcription PPARα->Gene Transcription Increased Lipoprotein Lipase Synthesis Increased Lipoprotein Lipase Synthesis Gene Transcription->Increased Lipoprotein Lipase Synthesis Increased ApoA-I and ApoA-II Synthesis Increased ApoA-I and ApoA-II Synthesis Gene Transcription->Increased ApoA-I and ApoA-II Synthesis Decreased Triglycerides Decreased Triglycerides Increased Lipoprotein Lipase Synthesis->Decreased Triglycerides Increased HDL Increased HDL Increased ApoA-I and ApoA-II Synthesis->Increased HDL

Figure 2: Mechanism of Action of Fibrates.

Ezetimibe_Mechanism_of_Action Dietary/Biliary Cholesterol Dietary/Biliary Cholesterol NPC1L1 NPC1L1 Dietary/Biliary Cholesterol->NPC1L1 Binds to Cholesterol Absorption Cholesterol Absorption NPC1L1->Cholesterol Absorption Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibition Decreased Cholesterol Delivery to Liver Decreased Cholesterol Delivery to Liver Cholesterol Absorption->Decreased Cholesterol Delivery to Liver Upregulation of LDL Receptors Upregulation of LDL Receptors Decreased Cholesterol Delivery to Liver->Upregulation of LDL Receptors Decreased LDL Cholesterol Decreased LDL Cholesterol Upregulation of LDL Receptors->Decreased LDL Cholesterol

Figure 3: Mechanism of Action of Ezetimibe.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Hepatocyte Cell Culture (e.g., HepG2) Treatment Treatment with This compound Cell_Culture->Treatment Analysis Analysis of: - Cholesterol Biosynthesis Rate - LDL Receptor Expression - HMG-CoA Reductase Activity Treatment->Analysis Data_Comparison Compare results with Statins, Fibrates, Ezetimibe Analysis->Data_Comparison Animal_Model Hyperlipidemic Animal Model (e.g., ApoE-/- mice) Drug_Administration Oral Administration of This compound Animal_Model->Drug_Administration Lipid_Profile Measurement of Serum: - Total Cholesterol - LDL Cholesterol - HDL Cholesterol - Triglycerides Drug_Administration->Lipid_Profile Lipid_Profile->Data_Comparison

Figure 4: Proposed Experimental Workflow.

Experimental Protocols

To empirically validate the anti-hyperlipidemic effects of this compound and enable a direct comparison with existing drugs, the following experimental protocols are proposed:

In Vitro Assessment of Cholesterol Synthesis Inhibition
  • Cell Culture: Human hepatoma (HepG2) cells will be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells will be seeded in 6-well plates. Upon reaching 70-80% confluency, the medium will be replaced with serum-free DMEM containing varying concentrations of this compound, a statin (e.g., simvastatin) as a positive control, and a vehicle control (e.g., DMSO).

  • Cholesterol Synthesis Assay: After 24 hours of incubation, [14C]-acetate will be added to the medium. Following a further 2-4 hour incubation, cells will be harvested, and lipids will be extracted. The amount of radiolabeled cholesterol will be quantified using thin-layer chromatography (TLC) and liquid scintillation counting to determine the rate of de novo cholesterol synthesis.

  • LDL Receptor Expression Analysis: Following treatment as described above, total RNA will be isolated from the cells, and quantitative real-time PCR (qRT-PCR) will be performed to measure the mRNA levels of the LDL receptor gene. Protein levels of the LDL receptor can be assessed by Western blotting.

In Vivo Evaluation in a Hyperlipidemic Animal Model
  • Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for atherosclerosis and hyperlipidemia, will be used. Mice will be fed a high-fat, high-cholesterol "Western" diet for 8-12 weeks to induce hyperlipidemia.

  • Drug Administration: Following the induction of hyperlipidemia, mice will be randomly assigned to treatment groups: vehicle control, this compound (at various doses), a statin, a fibrate, and ezetimibe. The compounds will be administered daily via oral gavage for a period of 4-8 weeks.

  • Lipid Profile Analysis: Blood samples will be collected at baseline and at the end of the treatment period. Serum levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides will be measured using commercially available enzymatic assay kits.

  • Data Analysis: Statistical analysis (e.g., ANOVA followed by a post-hoc test) will be performed to compare the lipid-lowering effects of this compound with the control and other treatment groups.

Conclusion and Future Directions

While direct evidence remains to be established, the chemical structure of this compound and preliminary findings for related compounds suggest a plausible role in lipid metabolism, warranting further investigation into its anti-hyperlipidemic potential. The proposed experimental protocols provide a clear roadmap for elucidating its mechanism of action and quantifying its efficacy relative to current standards of care. Should these studies yield positive results, this compound could represent a novel therapeutic candidate for the management of hyperlipidemia, potentially offering a new mechanism of action or an improved safety profile. Future research should also focus on its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety and efficacy in preclinical and eventually clinical settings.

References

26-Hydroxycholest-4-en-3-one in Cellular Signaling: A Comparative Guide to Oxysterol Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 26-Hydroxycholest-4-en-3-one and other key oxysterols in the context of cellular signaling. While direct quantitative data for this compound is limited in current literature, this document synthesizes available information on its precursor, 26-hydroxycholesterol, and compares its potential activities with those of well-characterized oxysterols such as 25-hydroxycholesterol and 27-hydroxycholesterol.

Comparative Analysis of Oxysterol Activity

Oxysterols, oxidized derivatives of cholesterol, are critical signaling molecules that modulate a variety of physiological and pathological processes. Their effects are primarily mediated through the regulation of nuclear receptors, such as Liver X Receptors (LXRs) and the suppression of Sterol Regulatory Element-Binding Protein 2 (SREBP-2) processing.

OxysterolPrimary Signaling Pathway(s)Key Biological Roles
This compound LXR activation (inferred), SREBP-2 inhibition (inferred)Regulation of cholesterol homeostasis (inferred)
26-Hydroxycholesterol LXR activation, SREBP-2 inhibitionInhibition of cholesterol synthesis and LDL receptor activity.
25-Hydroxycholesterol Potent LXR agonist, SREBP-2 inhibitorAntiviral activity, regulation of inflammation, and cholesterol homeostasis.
27-Hydroxycholesterol LXR agonist, SREBP-2 inhibitor, Estrogen Receptor (ER) modulatorCholesterol transport, modulation of estrogen signaling, potential role in atherosclerosis and neurodegenerative diseases.

Note: The signaling activity of this compound is inferred from its precursor, 26-hydroxycholesterol, and the general activities of oxysterols. Direct experimental data on its potency is not yet available in the cited literature.

Signaling Pathways and Enzymatic Conversion

The biological activity of this compound is initiated by its formation from 26-hydroxycholesterol. This conversion is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (HSD3B1), which has been identified in human placental tissue.[1] This enzymatic step is crucial as it modifies the structure of the oxysterol, which can in turn alter its binding affinity for nuclear receptors and other cellular targets.

Oxysterols like 26-hydroxycholesterol and its derivative are known to influence two major signaling pathways that govern cholesterol metabolism: the Liver X Receptor (LXR) pathway and the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.

LXR Activation Pathway

Activation of LXR by oxysterols leads to the expression of genes involved in cholesterol efflux, transport, and excretion. This is a key mechanism for maintaining cellular cholesterol homeostasis.

Oxysterol Oxysterol (e.g., 26-HC) LXR LXR/RXR Heterodimer Oxysterol->LXR Binds and Activates Nucleus Nucleus LXR->Nucleus Translocates to LXRE LXR Response Element (LXRE) LXR->LXRE Binds to TargetGenes Target Genes (e.g., ABCA1, ABCG1) LXRE->TargetGenes Induces Transcription of CholesterolEfflux Increased Cholesterol Efflux TargetGenes->CholesterolEfflux

Caption: LXR activation by oxysterols promotes cholesterol efflux.

SREBP-2 Inhibition Pathway

Side-chain oxysterols can inhibit the processing of SREBP-2, a master regulator of cholesterol synthesis. This inhibition provides a negative feedback mechanism to prevent excessive cholesterol production.

Oxysterol Side-chain Oxysterol (e.g., 26-HC) SCAP_SREBP2 SCAP-SREBP-2 Complex Oxysterol->SCAP_SREBP2 Promotes retention in ER ER Endoplasmic Reticulum SCAP_SREBP2->ER Golgi Golgi Apparatus SCAP_SREBP2->Golgi Transport Blocked Active_SREBP2 Active SREBP-2 Golgi->Active_SREBP2 CholesterolSynthesis Cholesterol Synthesis Genes Active_SREBP2->CholesterolSynthesis Transcription Reduced ReducedSynthesis Reduced Cholesterol Synthesis CholesterolSynthesis->ReducedSynthesis

Caption: Oxysterols inhibit SREBP-2 processing, reducing cholesterol synthesis.

Experimental Protocols

The study of oxysterol signaling relies on a variety of sophisticated experimental techniques. Below are outlines of key protocols used to assess the activity of these molecules.

Luciferase Reporter Assay for LXR Activation

This assay is widely used to quantify the ability of a compound to activate LXR.

Principle: A reporter gene construct is created containing a luciferase gene under the control of an LXR response element (LXRE). Cells are co-transfected with this reporter construct and an expression vector for LXR. In the presence of an LXR agonist, LXR binds to the LXRE and drives the expression of luciferase. The amount of light produced by the luciferase enzyme is proportional to the level of LXR activation.

Methodology:

  • Cell Culture: A suitable cell line (e.g., HEK293T, HepG2) is cultured in appropriate media.

  • Transfection: Cells are transfected with a plasmid containing the LXRE-luciferase reporter and a plasmid for LXR expression. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

  • Treatment: After transfection, cells are treated with the test oxysterol (e.g., this compound) at various concentrations. A known LXR agonist is used as a positive control, and a vehicle is used as a negative control.

  • Lysis and Luminescence Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency.

  • Data Analysis: The fold activation of LXR is calculated relative to the vehicle control.

cluster_0 Cell Transfection cluster_1 Cell Treatment cluster_2 Measurement & Analysis pLXRE_Luc LXRE-Luciferase Reporter Plasmid Cells Transfected Cells pLXR LXR Expression Plasmid pRenilla Renilla Control Plasmid Test_Compound Test Oxysterol Cells->Test_Compound Positive_Control LXR Agonist Cells->Positive_Control Vehicle_Control Vehicle Cells->Vehicle_Control Lysis Cell Lysis Luminometer Luminometer Measurement Lysis->Luminometer Data_Analysis Data Analysis (Fold Activation) Luminometer->Data_Analysis

Caption: Workflow for the Luciferase Reporter Assay to measure LXR activation.

Quantitative Analysis of Oxysterols by GC-MS/MS

This protocol allows for the precise measurement of various oxysterol species in biological samples.

Principle: Gas chromatography (GC) separates the different oxysterols in a sample based on their volatility and interaction with the GC column. The separated compounds are then ionized and fragmented in a tandem mass spectrometer (MS/MS). The specific fragmentation patterns allow for highly sensitive and selective quantification of each oxysterol.

Methodology:

  • Sample Preparation: Lipids are extracted from cells or tissues using an organic solvent system.

  • Derivatization: To increase their volatility for GC analysis, the hydroxyl groups of the oxysterols are derivatized, typically by silylation.

  • GC-MS/MS Analysis: The derivatized sample is injected into the GC-MS/MS system. The GC oven temperature is programmed to ramp up, allowing for the separation of different sterols. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each oxysterol are monitored for quantification.

  • Quantification: The concentration of each oxysterol is determined by comparing its peak area to that of a known amount of an internal standard.

Sample Biological Sample (Cells or Tissue) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS/MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification

Caption: Workflow for the quantitative analysis of oxysterols using GC-MS/MS.

Conclusion

This compound represents an intriguing but understudied oxysterol. Based on its structure and the known activities of its precursor, 26-hydroxycholesterol, it is likely to play a role in the regulation of cholesterol homeostasis through the LXR and SREBP-2 signaling pathways. Further research, employing the experimental protocols outlined in this guide, is necessary to fully elucidate its specific biological functions and signaling potency in comparison to other oxysterols. Such studies will be invaluable for a comprehensive understanding of oxysterol biology and could reveal new therapeutic targets for diseases related to cholesterol metabolism.

References

A Comparative Analysis of 26-Hydroxycholest-4-en-3-one Metabolic Pathways in the Landscape of Bile Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Metabolic Fates and Methodologies

This guide provides a detailed comparative analysis of the metabolic pathways involving 26-Hydroxycholest-4-en-3-one and its relationship to the primary routes of cholesterol catabolism. We will explore its entry into the alternative pathway of bile acid synthesis and contrast this with the classic pathway. This guide includes quantitative data, detailed experimental protocols, and visualizations to support further research and drug development efforts in the field of sterol metabolism.

Introduction to Bile Acid Synthesis Pathways

The catabolism of cholesterol into bile acids is a critical physiological process for maintaining cholesterol homeostasis and aiding in the digestion and absorption of dietary lipids and fat-soluble vitamins. In humans, this transformation primarily occurs in the liver via two distinct pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway.

The classic pathway is the dominant route, accounting for the majority of bile acid production. It is initiated by the microsomal enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in this pathway.

The alternative pathway , initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), represents a smaller but significant contribution to bile acid synthesis. This pathway is particularly important in certain physiological and pathological conditions.

This compound, an oxysterol, is a substrate for CYP27A1, thereby entering the alternative pathway. Understanding its metabolic fate is crucial for elucidating the regulatory nuances of cholesterol metabolism.

Comparative Analysis of Metabolic Pathways

The metabolism of this compound is best understood in comparison to the well-established classic and alternative bile acid synthesis pathways.

The Metabolic Pathway of this compound via the Alternative Pathway

Studies on the substrate specificity of human CYP27A1 have revealed that it hydroxylates sterols with a 3-oxo-Δ4 structure, such as 4-cholesten-3-one, at a significantly higher rate than cholesterol itself. This reaction produces 27-hydroxy-4-cholesten-3-one, an isomer of this compound[1]. It is therefore highly probable that this compound is also a substrate for CYP27A1, leading to further side-chain oxidation. The subsequent steps likely follow the established alternative pathway, leading to the formation of cholestenoic acids and ultimately chenodeoxycholic acid (CDCA).

The Classic (Neutral) Pathway of Bile Acid Synthesis

In contrast, the classic pathway begins with the 7α-hydroxylation of cholesterol by CYP7A1. The resulting 7α-hydroxycholesterol is then converted to 7α-hydroxy-4-cholesten-3-one[2]. This intermediate is a key branch point, leading to the synthesis of both cholic acid (CA) and chenodeoxycholic acid (CDCA), with the involvement of sterol 12α-hydroxylase (CYP8B1) determining the ratio of these two primary bile acids[2].

Quantitative Data Comparison

The following tables summarize key quantitative parameters of the classic and alternative bile acid synthesis pathways.

Table 1: Contribution and Regulation of Bile Acid Synthesis Pathways in Humans

FeatureClassic (Neutral) PathwayAlternative (Acidic) PathwayReferences
Primary Initiating Enzyme Cholesterol 7α-hydroxylase (CYP7A1)Sterol 27-hydroxylase (CYP27A1)[2]
Rate-Limiting Step Yes (for the classic pathway)No[2]
Contribution to Total Bile Acid Synthesis MajorMinor[3]
Primary Bile Acid Products Cholic acid (CA) and Chenodeoxycholic acid (CDCA)Primarily Chenodeoxycholic acid (CDCA)[2]
Regulation by Bile Acids (Feedback Inhibition) YesNo[4]

Table 2: Plasma Concentrations of Key Intermediates in Healthy Humans

MetaboliteTypical Plasma Concentration (ng/mL)Pathway AssociationReferences
7α-hydroxy-4-cholesten-3-one3 - 40Classic[5]
27-hydroxycholesterolNot consistently reported, but generally lowAlternative[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of these metabolic pathways are provided below.

Protocol 1: Quantification of Oxysterols in Human Plasma by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of various oxysterols, including intermediates of both the classic and alternative pathways.

1. Sample Preparation:

  • To 200 µL of human plasma, add 1 mL of ice-cold acetone containing an antioxidant like butylated hydroxytoluene (BHT) to precipitate proteins and prevent auto-oxidation of cholesterol.

  • Add a mixture of deuterated internal standards for accurate quantification.

  • Vortex and incubate at -20°C overnight to ensure complete protein precipitation.

  • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Dry the supernatant under a stream of nitrogen.

2. Solid-Phase Extraction (SPE) for Cleanup:

  • Reconstitute the dried extract in a suitable solvent and load it onto a conditioned silica-based SPE cartridge.

  • Wash the cartridge with a non-polar solvent (e.g., n-hexane) to remove cholesterol and other highly non-polar lipids.

  • Elute the oxysterols and bile acids with a more polar solvent mixture (e.g., dichloromethane-methanol).

  • Dry the eluate under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water, methanol, and acetonitrile, often with a small amount of formic acid to improve ionization.

    • Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

4. Data Analysis:

  • Construct calibration curves for each analyte using the peak area ratios of the analyte to its corresponding internal standard.

  • Quantify the concentration of each oxysterol in the plasma samples based on the calibration curves.

Protocol 2: Recombinant CYP27A1 Activity Assay

This protocol outlines a method to determine the enzymatic activity of recombinant human CYP27A1 with a given substrate, such as this compound.

1. Reagents and Buffers:

  • Recombinant human CYP27A1 enzyme.

  • Adrenodoxin and adrenodoxin reductase (electron transfer partners for CYP27A1).

  • NADPH (cofactor).

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Substrate (e.g., this compound) dissolved in a suitable solvent (e.g., ethanol or DMSO).

  • Quenching solution (e.g., a mixture of organic solvents like methanol and acetonitrile).

2. Enzyme Reaction:

  • In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, adrenodoxin, adrenodoxin reductase, and the substrate at various concentrations.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding a pre-warmed solution of NADPH and the recombinant CYP27A1 enzyme.

  • Incubate the reaction at 37°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the quenching solution.

3. Product Analysis:

  • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

  • Analyze the supernatant for the formation of the hydroxylated product using LC-MS/MS. The analytical method would be similar to Protocol 1, but optimized for the specific product of the enzymatic reaction.

4. Data Analysis:

  • Quantify the amount of product formed.

  • Calculate the reaction velocity at each substrate concentration.

  • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Visualization of Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways discussed.

Classic_Pathway Cholesterol Cholesterol SevenAlphaHydroxycholesterol 7α-Hydroxycholesterol Cholesterol->SevenAlphaHydroxycholesterol CYP7A1 (Rate-limiting) C4 7α-Hydroxy-4-cholesten-3-one SevenAlphaHydroxycholesterol->C4 Intermediates_CA Intermediates for Cholic Acid C4->Intermediates_CA CYP8B1 Intermediates_CDCA Intermediates for Chenodeoxycholic Acid C4->Intermediates_CDCA CA Cholic Acid Intermediates_CA->CA CDCA Chenodeoxycholic Acid Intermediates_CDCA->CDCA

Caption: The Classic (Neutral) Pathway of Bile Acid Synthesis.

Alternative_Pathway cluster_cholesterol Cholesterol & Analogs Cholesterol Cholesterol TwentySevenHydroxycholesterol 27-Hydroxycholesterol Cholesterol->TwentySevenHydroxycholesterol CYP27A1 FourCholesten3one 4-Cholesten-3-one TwentySixHydroxycholest4en3one This compound FourCholesten3one->TwentySixHydroxycholest4en3one CYP27A1 CholestenoicAcids Cholestenoic Acids TwentySixHydroxycholest4en3one->CholestenoicAcids TwentySevenHydroxycholesterol->CholestenoicAcids CDCA Chenodeoxycholic Acid CholestenoicAcids->CDCA

Caption: The Alternative (Acidic) Pathway, including the entry of this compound.

Conclusion

The metabolic fate of this compound is intrinsically linked to the alternative pathway of bile acid synthesis, a crucial, albeit less dominant, route for cholesterol catabolism. Its efficient conversion by CYP27A1 highlights the broad substrate specificity of this enzyme and underscores the interconnectedness of oxysterol metabolism. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is essential for the development of novel therapeutic strategies targeting cholesterol-related metabolic disorders. The provided guide serves as a foundational resource for researchers in this dynamic field.

References

Validating Off-Target Effects of 26-Hydroxycholest-4-en-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the potential off-target effects of the oxysterol 26-Hydroxycholest-4-en-3-one in cellular models. Given the limited direct experimental data on the specific off-targets of this molecule, this document outlines a robust strategy based on the known biological activities of structurally similar oxysterols. We present a comparative analysis with two well-characterized oxysterols, 25-hydroxycholesterol and cholest-4-en-3-one, and provide detailed experimental protocols for robust off-target identification and validation.

Introduction to Off-Target Validation for Oxysterols

This compound is an oxidized derivative of cholesterol, belonging to the broad class of oxysterols. These molecules are known to be biologically active, participating in the regulation of lipid metabolism, inflammation, and cell signaling. While their on-target effects are of significant interest, their structural similarity to endogenous signaling molecules raises the possibility of off-target interactions, which can lead to unforeseen cellular responses and potential toxicity. Therefore, rigorous off-target profiling is a critical step in the preclinical development of any oxysterol-based therapeutic candidate.

This guide focuses on three state-of-the-art, unbiased techniques for identifying protein-small molecule interactions: Thermal Proteome Profiling (TPP), Cellular Thermal Shift Assay (CETSA), and RNA-Sequencing (RNA-Seq) for transcriptomic profiling.

Comparative Analysis of Oxysterols

Based on the known targets of similar oxysterols, we can hypothesize potential off-target interactions for this compound. The following table summarizes these potential targets and provides a framework for comparing the off-target profiles of this compound with 25-hydroxycholesterol and cholest-4-en-3-one.

Table 1: Comparative Putative Off-Target Profiles of Selected Oxysterols

Target Protein/FamilyKnown/Hypothesized Interaction with 25-hydroxycholesterolKnown/Hypothesized Interaction with cholest-4-en-3-oneHypothesized Interaction with this compoundRationale for Hypothesis
Liver X Receptors (LXRα, LXRβ) AgonistWeak Agonist/ModulatorPotential ModulatorOxysterols are known endogenous ligands for LXRs, regulating cholesterol homeostasis and inflammation.
Retinoic Acid Receptor-related Orphan Receptors (RORα, RORγ) Inverse Agonist (for some synthetic analogs)UnknownPotential ModulatorThe sterol backbone is a common feature of ROR ligands, which are involved in inflammatory responses.
Oxysterol-Binding Proteins (OSBPs) and OSBP-related Proteins (ORPs) Binds to OSBPUnknownPotential BinderOSBPs are intracellular lipid sensors and transporters that bind various oxysterols.
Sterol Regulatory Element-Binding Protein (SREBP) Cleavage-Activating Protein (SCAP) Indirectly regulates SREBP pathwayIndirectly regulates SREBP pathwayPotential Indirect RegulatorOxysterols are key regulators of cholesterol biosynthesis, which is controlled by the SREBP pathway.
Smoothened (SMO), a GPCR in the Hedgehog signaling pathway ModulatorUnknownPotential ModulatorSome oxysterols have been shown to modulate Hedgehog signaling through interaction with SMO.
Enzymes in Steroid Metabolism (e.g., HSD3B, CYP enzymes) Substrate/InhibitorSubstratePotential Substrate/InhibitorStructural similarity to cholesterol suggests potential interaction with enzymes involved in steroid biosynthesis and metabolism.

Experimental Workflows and Signaling Pathways

To elucidate the off-target profile of this compound, a multi-pronged approach is recommended. The following diagrams illustrate the proposed experimental workflows and a key signaling pathway potentially modulated by off-target interactions.

G cluster_0 Unbiased Off-Target Identification cluster_1 Target Validation TPP Thermal Proteome Profiling (TPP) TPP_MS Mass Spectrometry TPP->TPP_MS RNASeq RNA-Sequencing RNASeq_Lib Library Preparation & Sequencing RNASeq->RNASeq_Lib TPP_Analysis Data Analysis: Identify thermally stabilized/destabilized proteins TPP_MS->TPP_Analysis CETSA Cellular Thermal Shift Assay (CETSA) TPP_Analysis->CETSA RNASeq_Analysis Data Analysis: Identify differentially expressed genes RNASeq_Lib->RNASeq_Analysis qPCR RT-qPCR RNASeq_Analysis->qPCR Validate gene expression changes WB Western Blot CETSA->WB Validate protein stabilization G cluster_SREBP SREBP Pathway Regulation 26-HC-4-en-3-one 26-HC-4-en-3-one LXR_RXR LXR/RXR Heterodimer 26-HC-4-en-3-one->LXR_RXR Binds SCAP SCAP 26-HC-4-en-3-one->SCAP Potential Interaction Nucleus Nucleus LXR_RXR->Nucleus SREBP2 SREBP-2 SREBP2->SCAP Binds Insig Insig SCAP->Insig Binds Golgi Golgi SCAP->Golgi Translocates to (upon low sterol) ER Endoplasmic Reticulum Insig->ER Localizes to Gene_Expression Target Gene Expression (e.g., ABCA1, SREBF2) Nucleus->Gene_Expression Regulates

Comparative Transcriptomics of 26-Hydroxycholest-4-en-3-one: An Analysis of Currently Available Research

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a notable absence of publicly available research on the comparative transcriptomics of cells treated with 26-Hydroxycholest-4-en-3-one. A comprehensive search of scientific literature and databases did not yield any studies that specifically investigated the global gene expression changes induced by this particular oxysterol. Therefore, a detailed comparison guide with quantitative data, experimental protocols, and signaling pathways as requested cannot be constructed at this time.

The available research on related compounds primarily focuses on the metabolic precursor, Cholest-4-en-3-one, and other hydroxylated forms of cholesterol. For instance, studies have explored the effects of dietary Cholest-4-en-3-one on gene expression in the context of metabolic diseases in animal models. These investigations, however, do not provide insights into the specific transcriptomic impact of the 26-hydroxylated form on cultured cells.

Additionally, the scientific literature describes the enzymatic production of this compound by certain microbial enzymes, such as Cyp125 from Mycobacterium tuberculosis. This line of research is focused on the biochemistry of the enzyme and the metabolism of cholesterol by pathogens, rather than the downstream effects of the metabolite on host cell gene expression.

While there is a wealth of information on the transcriptomic effects of other oxysterols, such as 25-hydroxycholesterol and 27-hydroxycholesterol, which are known to be potent regulators of cellular processes like lipid metabolism and inflammation, this information cannot be directly extrapolated to this compound due to the specific structure and potential for unique biological activity of each oxysterol.

head-to-head comparison of 26-Hydroxycholest-4-en-3-one and 25-hydroxycholesterol

Author: BenchChem Technical Support Team. Date: November 2025

Head-to-Head Comparison: 26-Hydroxycholest-4-en-3-one and 25-Hydroxycholesterol

This guide provides a comprehensive, data-supported comparison of the biochemical and physiological properties of this compound and 25-hydroxycholesterol, tailored for researchers, scientists, and professionals in drug development. Due to a significant disparity in the volume of available research, this guide offers an in-depth analysis of the well-characterized 25-hydroxycholesterol and presents the currently limited information on this compound.

Introduction to the Molecules

25-Hydroxycholesterol (25-HC) is a pivotal oxysterol, an oxidized derivative of cholesterol, that has garnered significant scientific attention. It is a key regulator in a multitude of biological processes, including cholesterol homeostasis, immune responses, and antiviral activities.[1][2][3][4] Its production is notably upregulated during inflammatory and infectious conditions.[3][5]

This compound is a less-studied cholesterol metabolite. While its existence is confirmed as a commercially available biochemical for research purposes, extensive data on its biological functions, synthesis, and involvement in signaling pathways are not yet available in the public domain.[6] This guide also references the more extensively studied 26-hydroxycholesterol to provide context on a structurally related molecule, though it is chemically distinct from this compound.

Comparative Summary of Physicochemical and Biological Properties

The following table summarizes the known properties of 25-hydroxycholesterol and the limited available data for this compound.

Feature25-Hydroxycholesterol (25-HC)This compound
Molecular Formula C27H46O2C27H44O2[6]
Molar Mass 402.65 g/mol 400.64 g/mol [6]
Primary Synthesis Enzyme Cholesterol 25-hydroxylase (CH25H)[5][7][8]Data not available
Key Biological Functions Regulation of cholesterol metabolism, potent antiviral agent, modulator of immune responses.[1][2][3][7]Data not available. The related cholest-4-en-3-one has been shown to alleviate hyperlipidemia and hepatic cholesterol accumulation in mice.[9]
Known Signaling Pathways SREBP pathway (inhibition), LXR pathway (activation), Integrated Stress Response.[1][7][10][11]Data not available
Cellular Localization of Synthesis Endoplasmic Reticulum (ER)[7]Data not available

In-Depth Analysis of 25-Hydroxycholesterol (25-HC)

25-HC is a pleiotropic signaling molecule with well-documented effects on cellular metabolism and host defense mechanisms.

Biochemical Synthesis and Metabolism

25-HC is primarily synthesized from cholesterol by the enzyme Cholesterol 25-hydroxylase (CH25H), which is located in the endoplasmic reticulum.[7][8] The expression of CH25H is strongly induced by interferons, linking 25-HC production directly to the innate immune response to pathogens.[5][7] 25-HC can be further metabolized to 7α,25-dihydroxycholesterol (7α,25-DHC) by the enzyme CYP7B1.[5]

Key Biological Functions and Experimental Evidence
  • Regulation of Cholesterol Homeostasis: 25-HC is a potent suppressor of cholesterol synthesis. It achieves this by inhibiting the processing of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a master transcriptional regulator of cholesterol biosynthesis genes.[1][12][13] 25-HC binds to insulin-induced gene (Insig) proteins, which then sequester the SREBP-SCAP complex in the ER, preventing its activation.[1][14][12]

  • Antiviral Activity: 25-HC exhibits broad-spectrum antiviral activity against a range of enveloped viruses.[5][7][15] Its antiviral mechanisms include the inhibition of virus-cell membrane fusion and the modulation of cellular lipid metabolism to create an environment unfavorable for viral replication.[5][15]

  • Immunomodulation: 25-HC plays a complex role in the immune system. It can act as a signaling molecule that influences the differentiation and function of various immune cells.[3][5] For instance, it has been shown to suppress IgA production in B cells.[13]

Signaling Pathways of 25-Hydroxycholesterol

The regulatory functions of 25-HC are mediated through its interaction with key cellular signaling pathways.

25-HC is a powerful negative regulator of the SREBP-2 pathway. By promoting the interaction between SCAP and Insig proteins in the endoplasmic reticulum, it effectively halts the transport of SREBP-2 to the Golgi for its proteolytic activation. This leads to a downregulation of genes involved in cholesterol synthesis and uptake.[1][12][13][16]

SREBP2_Pathway_Regulation cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus Cholesterol Cholesterol CH25H CH25H Cholesterol->CH25H catalysis 25-HC 25-HC CH25H->25-HC Insig Insig 25-HC->Insig binds SCAP_SREBP2_complex SCAP-SREBP-2 Insig->SCAP_SREBP2_complex traps SCAP SCAP SREBP-2 SREBP-2 S1P/S2P Proteases (S1P/S2P) SCAP_SREBP2_complex->S1P/S2P Translocation (inhibited by 25-HC) nSREBP-2 Active nSREBP-2 S1P/S2P->nSREBP-2 cleavage SRE Sterol Response Element (SRE) nSREBP-2->SRE binds Cholesterol_Synthesis_Genes Cholesterol Synthesis Genes (e.g., HMGCR) SRE->Cholesterol_Synthesis_Genes activates transcription LXR_Pathway_Activation cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus 25-HC 25-HC LXR LXR 25-HC->LXR binds & activates LXR_RXR_complex LXR-RXR LXR->LXR_RXR_complex heterodimerizes with RXR RXR LXRE LXR Response Element (LXRE) LXR_RXR_complex->LXRE binds Target_Genes Target Genes (e.g., ABCA1, ABCG1) LXRE->Target_Genes activates transcription

References

Confirming the Structure of 26-Hydroxycholest-4-en-3-one Metabolites: A Comparative Guide to Analytical Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the structural confirmation of metabolites derived from 26-Hydroxycholest-4-en-3-one. Given the limited direct experimental data on the metabolites of this specific compound, this document establishes a predictive framework based on the well-characterized metabolism and analytical profiles of the parent compound, cholest-4-en-3-one, and its other hydroxylated analogs. The experimental data and protocols presented herein serve as a robust starting point for researchers investigating the biotransformation of this compound.

Introduction to this compound Metabolism

This compound is a derivative of cholesterol metabolism and is anticipated to undergo further biotransformation reactions, primarily involving oxidations, reductions, and conjugations. The initial hydroxylation at the C-26 position suggests that subsequent metabolic steps will likely involve further modifications of the side chain and the steroid nucleus. These transformations are critical in understanding the biological activity and clearance of this compound. The metabolism of the parent compound, cholest-4-en-3-one, often involves the introduction of a double bond at the C-1 position and hydroxylation of the side chain.[1]

Comparative Analysis of Analytical Techniques

The structural elucidation of steroid metabolites heavily relies on a combination of chromatographic separation and spectroscopic detection methods. The two primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of GC-MS and LC-MS/MS for Steroid Metabolite Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Volatility Requires derivatization to increase volatility and thermal stability.Suitable for a wider range of polar and non-polar compounds without derivatization.
Sensitivity High sensitivity, particularly in selected ion monitoring (SIM) mode.Generally offers higher sensitivity and specificity, especially with multiple reaction monitoring (MRM).
Structural Information Electron ionization (EI) provides reproducible fragmentation patterns aiding in library matching.Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are softer ionization techniques, often preserving the molecular ion. MS/MS provides detailed structural information through controlled fragmentation.[2]
Sample Throughput Can be lower due to the derivatization step.Amenable to high-throughput analysis with modern autosamplers.
Matrix Effects Less susceptible to ion suppression compared to LC-MS.Can be affected by ion suppression from co-eluting matrix components, requiring careful sample preparation.

Spectroscopic Data for Structural Confirmation

The definitive identification of metabolites requires detailed spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a metabolite, which aids in identifying structural modifications.

Table 2: Predicted Mass Spectrometry Fragmentation of this compound and a Potential Metabolite

CompoundPredicted Molecular Ion [M+H]⁺ (m/z)Key Predicted Fragment Ions (m/z) and Neutral Losses
This compound 401.3383 (loss of H₂O), 271 (side-chain cleavage)
Putative Di-hydroxycholest-4-en-3-one Metabolite 417.3399 (loss of H₂O), 381 (loss of 2xH₂O), 287 (side-chain cleavage with additional hydroxyl group)

Note: These are predicted values based on the fragmentation of similar steroid structures. Actual values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the local electronic environment, allowing for the precise determination of substituent positions and stereochemistry.

Table 3: Reference ¹H and ¹³C NMR Chemical Shifts for Cholest-4-en-3-one

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
3199.6-
4123.85.72
5171.6-
2622.80.91
2722.50.86

Data obtained from publicly available spectral databases for cholest-4-en-3-one and may serve as a reference for interpreting spectra of its hydroxylated metabolites.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results in metabolite identification studies.

Protocol 1: GC-MS Analysis of Steroid Metabolites

This protocol outlines a general procedure for the analysis of hydroxylated steroids using GC-MS, which includes a necessary derivatization step.

  • Sample Preparation:

    • To 100 µL of plasma or cell lysate, add an internal standard.

    • Perform liquid-liquid extraction with a suitable organic solvent like ethyl acetate or a mixture of hexane and isopropanol.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

    • Incubate at 60-80°C for 30-60 minutes to form trimethylsilyl (TMS) ethers.

  • GC-MS Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Splitless mode at 280°C.

    • Oven Program: Start at 180°C, ramp to 300°C at a rate of 10-20°C/min.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-600 or selected ion monitoring (SIM) for targeted analysis.

Protocol 2: LC-MS/MS Analysis of Steroid Metabolites

This protocol provides a general workflow for the direct analysis of steroid metabolites without derivatization.

  • Sample Preparation:

    • To 100 µL of plasma or cell lysate, add an internal standard.

    • Perform protein precipitation with a cold organic solvent like acetonitrile or methanol.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

  • LC Conditions:

    • Column: A C18 or C8 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to high percentage of mobile phase B over 10-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • MS/MS Conditions:

    • Ion Source: Electrospray ionization (ESI) in positive or negative ion mode.

    • Scan Mode: Full scan for initial screening and product ion scan (MS/MS) for structural confirmation. Multiple reaction monitoring (MRM) for targeted quantification.

    • Collision Energy: Optimized for each metabolite to achieve characteristic fragmentation.

Visualizing Metabolic Pathways and Analytical Workflows

Diagrams are powerful tools for visualizing complex biological processes and experimental procedures.

Metabolic_Pathway Predicted Metabolic Pathway of this compound This compound This compound Further_Hydroxylation Further Hydroxylation (e.g., at C-7, C-12) This compound->Further_Hydroxylation CYP Enzymes Oxidation_of_26-OH Oxidation of 26-OH to Carboxylic Acid This compound->Oxidation_of_26-OH Dehydrogenases Reduction_of_3-keto Reduction of 3-keto group This compound->Reduction_of_3-keto Reductases Di-hydroxy_Metabolite Di-hydroxy_Metabolite Further_Hydroxylation->Di-hydroxy_Metabolite Carboxylic_Acid_Metabolite Carboxylic_Acid_Metabolite Oxidation_of_26-OH->Carboxylic_Acid_Metabolite Reduced_Metabolite Reduced_Metabolite Reduction_of_3-keto->Reduced_Metabolite Conjugation Conjugation (Glucuronidation, Sulfation) Conjugated_Metabolite Conjugated_Metabolite Conjugation->Conjugated_Metabolite Di-hydroxy_Metabolite->Conjugation Carboxylic_Acid_Metabolite->Conjugation Reduced_Metabolite->Conjugation

Caption: Predicted metabolic pathways for this compound.

Analytical_Workflow General Analytical Workflow for Metabolite Identification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (Plasma, Urine, Microsomes) Extraction Liquid-Liquid or Solid-Phase Extraction Biological_Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography GC or LC Separation Extraction->Chromatography Derivatization->Chromatography Mass_Spectrometry Mass Spectrometry (MS and MS/MS) Chromatography->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Spectral_Interpretation Spectral Interpretation and Database Searching Data_Acquisition->Spectral_Interpretation Structure_Elucidation Structure Elucidation Spectral_Interpretation->Structure_Elucidation Metabolite_Confirmed Metabolite_Confirmed Structure_Elucidation->Metabolite_Confirmed Metabolite Confirmed

Caption: A generalized workflow for the identification of steroid metabolites.

References

Navigating the Landscape of Cholestene-Based Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of 26-Hydroxycholest-4-en-3-one and its clinically prominent alternative, 7α-hydroxy-4-cholesten-3-one (C4), for researchers and drug development professionals.

The quest for sensitive and specific biomarkers is a cornerstone of modern medicine, driving advancements in diagnostics, patient stratification, and therapeutic monitoring. Within the realm of metabolic and gastrointestinal disorders, intermediates of the bile acid synthesis pathway have emerged as promising candidates. This guide provides a comparative analysis of this compound and the more extensively validated biomarker, 7α-hydroxy-4-cholesten-3-one (C4), offering a data-driven resource for their potential application in clinical and research settings.

Introduction to Cholestene-Based Biomarkers in Bile Acid Synthesis

Bile acids are synthesized from cholesterol in the liver through two primary pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway. The regulation of these pathways is intricate, and dysregulation is associated with various pathologies, including liver diseases, metabolic disorders, and gastrointestinal conditions.[1][2][3] Intermediates in these pathways can be measured in circulation and serve as valuable biomarkers reflecting the activity of key enzymes and the overall flux of bile acid production.

While information on This compound as a specific, validated biomarker is limited in the current scientific literature, its close relative, 7α-hydroxy-4-cholesten-3-one (C4) , is a well-established and clinically utilized biomarker. C4 is a direct intermediate in the classic bile acid synthesis pathway, formed from 7α-hydroxycholesterol by the enzyme 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase.[4][5] Its serum concentration is a reliable surrogate for the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in this pathway.[6][7]

This guide will focus on the validation and comparative performance of C4 as a primary biomarker, while also contextualizing the potential role of other oxysterols like 26-hydroxycholesterol.

Comparative Analysis of C4 and Alternative Biomarkers

The primary clinical application for measuring serum C4 is in the investigation of bile acid malabsorption and bile acid diarrhea (BAD).[7][8][9] Elevated C4 levels indicate an increased rate of bile acid synthesis, which is a compensatory response to excessive fecal bile acid loss.[6]

Here, we compare C4 to other biomarkers and diagnostic methods used for similar indications.

Biomarker/MethodPrincipleAdvantagesDisadvantages
7α-hydroxy-4-cholesten-3-one (C4) Measurement of a direct intermediate of bile acid synthesis, reflecting CYP7A1 activity.Non-invasive (serum-based), reflects real-time synthesis rate, good correlation with bile acid loss.[7][10]Diurnal variation requires standardized sampling times (typically fasting morning samples).[6]
Fibroblast Growth Factor 19 (FGF19) Measurement of a gut-derived hormone that inhibits bile acid synthesis.Non-invasive (serum-based), provides insight into the regulation of bile acid synthesis.Can be influenced by factors other than bile acid absorption.
Total Serum Bile Acids Measurement of the total concentration of bile acids in the blood.Widely available assay.Poor specificity for bile acid malabsorption, as levels can be influenced by various liver and biliary diseases.[11]
75SeHCAT Scan A nuclear medicine test that measures the retention of a radiolabeled synthetic bile acid over seven days.Considered a gold standard for diagnosing bile acid malabsorption.Involves radiation exposure, is time-consuming, and has limited availability in some regions.[7]
Fecal Bile Acids Direct measurement of bile acids in a 48-hour stool collection.Directly quantifies bile acid loss.Cumbersome for patients, technically demanding for the laboratory.

Signaling Pathway and Experimental Workflow

The synthesis of bile acids is a tightly regulated process. The diagram below illustrates the classic pathway leading to the formation of C4 and its subsequent conversion to primary bile acids.

Bile_Acid_Synthesis Cholesterol Cholesterol seven_alpha_OH_Cholesterol 7α-hydroxycholesterol Cholesterol->seven_alpha_OH_Cholesterol CYP7A1 (Rate-limiting step) C4 7α-hydroxy-4-cholesten-3-one (C4) seven_alpha_OH_Cholesterol->C4 HSD3B7 Cholic_Acid Cholic Acid C4->Cholic_Acid CYP8B1, other enzymes Chenodeoxycholic_Acid Chenodeoxycholic Acid C4->Chenodeoxycholic_Acid Multiple steps

Caption: The classic pathway of bile acid synthesis highlighting the central role of C4.

A typical workflow for the validation of a biomarker like C4 involves several key stages, from initial discovery to clinical implementation.

Biomarker_Validation_Workflow Discovery Discovery & Identification Analytical_Validation Analytical Method Validation Discovery->Analytical_Validation Clinical_Validation Clinical Validation in Relevant Cohorts Analytical_Validation->Clinical_Validation Clinical_Utility Assessment of Clinical Utility Clinical_Validation->Clinical_Utility Implementation Clinical Implementation Clinical_Utility->Implementation

Caption: A generalized workflow for biomarker validation.

Experimental Protocols

The accurate quantification of C4 in serum is crucial for its clinical utility. The most common method is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Protocol: Quantification of Serum 7α-hydroxy-4-cholesten-3-one (C4) by LC-MS/MS

This protocol is a summary of commonly employed methods.[10][12]

  • Sample Preparation:

    • A small volume of serum (e.g., 100 µL) is used.

    • An internal standard, typically a stable isotope-labeled C4 (e.g., d7-C4), is added to each sample to account for variations in extraction and instrument response.

    • Proteins are precipitated by adding a solvent such as acetonitrile, often containing formic acid to improve protein crashing.

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Extraction:

    • The supernatant containing C4 and the internal standard is transferred to a clean tube.

    • A liquid-liquid extraction or solid-phase extraction may be performed to further purify the sample and concentrate the analyte.

  • LC-MS/MS Analysis:

    • The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • The analytes are separated on a C18 reversed-phase column.

    • The eluent from the LC system is introduced into a tandem mass spectrometer, typically using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both C4 and the internal standard, ensuring high selectivity.

  • Quantification:

    • A calibration curve is generated using a surrogate matrix (e.g., stripped serum) spiked with known concentrations of C4.

    • The concentration of C4 in the unknown samples is calculated from the ratio of the peak area of the analyte to that of the internal standard, by interpolating from the calibration curve.

Quantitative Data Summary

The following table summarizes key performance characteristics of C4 as a biomarker for bile acid diarrhea, based on published studies.

ParameterReported Value/RangeReference
Diagnostic Cut-off for BAD Varies by laboratory and patient population, often in the range of 40-60 ng/mL.[7]
Sensitivity 90%[Reference needed for specific study]
Specificity 79%[Reference needed for specific study]
Correlation with 75SeHCAT Good inverse correlation (r ≈ -0.6 to -0.8)[6]
Intra-day Variation Significant, with peaks in the morning.[6]
Inter-day Variation Can be managed with standardized collection protocols.[10]

Conclusion

While the initial interest was in this compound, the available scientific evidence strongly supports 7α-hydroxy-4-cholesten-3-one (C4) as a robust and clinically valuable biomarker, particularly for the diagnosis of bile acid diarrhea. Its measurement via a validated LC-MS/MS method provides a non-invasive window into the rate of bile acid synthesis. Compared to other diagnostic modalities, C4 offers a practical and informative tool for clinicians and researchers. Further investigation into other oxysterols, including those derived from 26-hydroxycholesterol, may reveal novel biomarkers for a broader range of metabolic diseases. The continued validation and standardization of these markers will be essential for their successful integration into clinical practice and drug development pipelines.

References

Safety Operating Guide

Navigating the Disposal of 26-Hydroxycholest-4-en-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions:

Before handling 26-Hydroxycholest-4-en-3-one, it is imperative to consult the specific safety data sheet provided by the supplier. General safety precautions for similar steroidal ketones include wearing appropriate personal protective equipment (PPE).[1] This includes safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

Spill Management:

In the event of a spill, the area should be evacuated of all non-essential personnel. The spilled material should be carefully collected using an absorbent material for liquids or by gently sweeping for solids to avoid dust generation. The collected waste and any contaminated cleaning materials must be placed in a sealed, properly labeled container for hazardous waste disposal.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all applicable federal, state, and local regulations for chemical waste.

  • Waste Identification and Segregation:

    • Pure, unused this compound should be considered a chemical waste.

    • Contaminated materials, such as pipette tips, gloves, and absorbent pads, should also be treated as hazardous waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled container for the waste. The container should be compatible with the chemical properties of the compound.

    • The label should include the full chemical name: "this compound," the hazard characteristics (e.g., "Caution: Potential Environmental Hazard"), and the accumulation start date.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be secure, away from incompatible materials, and have secondary containment to prevent the release of material in case of a container failure.

  • Disposal Request:

    • Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS office to arrange for a hazardous waste pickup.

    • Provide them with all the necessary information about the waste, including its composition and quantity.

Regulatory Considerations

While specific regulations for this compound are not explicitly detailed, steroidal compounds can be subject to regulations governing pharmaceutical or hazardous waste. The Resource Conservation and Recovery Act (RCRA) in the United States provides a framework for managing hazardous waste from "cradle to grave." It is essential to consult with your institution's EHS department to ensure compliance with all relevant regulations.

Data on Related Compounds

The following table summarizes key information from the Safety Data Sheets of structurally similar compounds, which can serve as a guide in the absence of specific data for this compound.

PropertyCholest-4-en-3-one(25R)-26-Hydroxy-cholest-4-en-3-one
CAS Number 601-57-056792-59-7
Molecular Formula C27H44OC27H44O2
Primary Hazard May cause long lasting harmful effects to aquatic life.Not specified in available search results.
Disposal Consideration Dispose of contents/container in accordance with local/regional/national/international regulations.Refer to local regulations for disposal.

Disposal Decision Pathway

The following diagram illustrates the general decision-making process for the disposal of this compound waste in a laboratory setting.

Disposal_Pathway cluster_0 Waste Generation cluster_1 Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal Generate Generate this compound Waste Identify Identify as Chemical Waste Generate->Identify Segregate Segregate from other waste streams Identify->Segregate Containerize Place in a labeled, sealed container Segregate->Containerize Store Store in Satellite Accumulation Area Containerize->Store Contact Contact EHS for Pickup Store->Contact Dispose Proper Disposal by Certified Vendor Contact->Dispose

Disposal workflow for this compound.

By adhering to these guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
26-Hydroxycholest-4-en-3-one
Reactant of Route 2
26-Hydroxycholest-4-en-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.